Evofosfamide
Description
TH-302 is a novel cancer therapeutic specifically activated under the low oxygen or "hypoxic" conditions typical of solid tumor cancer cells. TH-302 is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard previously used in cancer drugs such as ifosfamide, cyclophosphamide, and glufosfamide. TH-302 has been shown, in preclinical studies, to be both efficacious and well tolerated.
This compound is a hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) conjugated with 2-nitroimidazole, with potential antineoplastic activity. When exposed to hypoxic conditions, such as those found in hypoxic tumors, the 2-nitroimidazole moiety of this compound is reduced. This releases the DNA-alkylating Br-IPM moiety, which introduces intra- and inter-strand DNA crosslinks in nearby cells; the crosslinks inhibit both DNA replication and cell division, and may lead to apoptosis of cells in the tumor. The inactive form of the prodrug is stable under normoxic conditions, which may limit systemic toxicity.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
an hypoxia-activated prodrug of bromo-isophosphoramide mustard; an antineoplastic agent
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJWRPJDTDGERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238721 | |
| Record name | Evofosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918633-87-1 | |
| Record name | (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N′-bis(2-bromoethyl)phosphorodiamidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918633-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evofosfamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918633871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evofosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Evofosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVOFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9RZ3HN8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Evofosfamide's Mechanism of Action in Hypoxic Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells within the hypoxic microenvironment of solid tumors.[1] This region is notoriously resistant to conventional therapies like chemotherapy and radiation.[1] this compound's innovative mechanism of action leverages the unique biochemical state of hypoxic cells to release a potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM), leading to targeted cell death.[2][3] This guide provides an in-depth technical overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Hypoxia-Selective Activation
This compound is a 2-nitroimidazole prodrug of the cytotoxin Br-IPM.[1] Its selective activity is contingent on the low oxygen conditions prevalent in solid tumors.
Under normoxic conditions (normal oxygen levels), this compound undergoes a one-electron reduction by ubiquitous intracellular reductases, such as NADPH cytochrome P450 oxidoreductase, to form a radical anion. In the presence of oxygen, this reaction is rapidly reversed, regenerating the original, inactive prodrug and producing a superoxide radical. This rapid back-reaction prevents the accumulation of the active cytotoxic agent in healthy, well-oxygenated tissues, thereby minimizing systemic toxicity.
In contrast, under hypoxic conditions (low oxygen levels), the scarcity of oxygen prevents the rapid re-oxidation of the this compound radical anion. This allows the unstable radical to undergo irreversible fragmentation, releasing the active cytotoxic moiety, Br-IPM.
DNA Alkylation and Cytotoxicity
Once released, Br-IPM acts as a potent bifunctional DNA alkylating agent. It forms covalent bonds with DNA, leading to interstrand and intrastrand cross-links. This extensive DNA damage physically obstructs DNA replication and transcription, triggering cell cycle arrest, primarily at the G2/M phase, and ultimately inducing apoptosis (programmed cell death). The resulting cytotoxicity is highly selective for hypoxic cells, where the prodrug is activated.
Quantitative Data: Hypoxia-Selective Cytotoxicity
The selective cytotoxicity of this compound in hypoxic versus normoxic conditions has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is significantly lower under hypoxic conditions, indicating greater potency.
| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | >70 | 8.33 ± 0.75 | >8.4 | |
| HONE-1 | Nasopharyngeal Carcinoma | >70 | 7.62 ± 0.67 | >9.2 | |
| HNE-1 | Nasopharyngeal Carcinoma | >70 | 0.31 ± 0.07 | >300 | |
| MCF-7 | Breast Cancer | >50 | 1.56 | >32 | |
| MDA-MB-231 | Breast Cancer | >50 | 4.37 | >11.4 | |
| SK-N-BE(2) | Neuroblastoma | 220 | 4.8 | ~46 | |
| 786-O | Renal Cell Carcinoma | Not specified | Not specified | Not specified | |
| Caki-1 | Renal Cell Carcinoma | Not specified | Not specified | Not specified | |
| SF188 | Pediatric High-Grade Glioma | ~100 | ~20 | 5 | |
| DIPG007 | Diffuse Intrinsic Pontine Glioma | ~7 | ~0.5 | 14 |
Table 1: In vitro cytotoxicity of this compound in various cancer cell lines under normoxic and hypoxic conditions. HCR is calculated as IC50 Normoxia / IC50 Hypoxia.
Key Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is designed to determine the IC50 values of this compound under normoxic and hypoxic conditions.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1,500 to 10,000 cells per well, depending on the cell line's growth rate. Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 50 nM to 100 µM). Add the drug solutions to the respective wells.
-
Incubation:
-
Normoxia: Incubate one set of plates in a standard incubator (21% O2, 5% CO2) at 37°C.
-
Hypoxia: Incubate another set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balance N2) at 37°C.
-
-
Viability Assessment: After 72 hours of incubation, assess cell viability using a resazurin-based assay (e.g., AlamarBlue) or a neutral red uptake assay. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
DNA Damage Assessment (γH2AX Staining)
This protocol assesses the extent of DNA double-strand breaks induced by this compound through the detection of phosphorylated histone H2AX (γH2AX).
Methodology:
-
Cell Treatment: Culture cells on coverslips or in chamber slides and treat with this compound under normoxic and hypoxic conditions for a specified duration (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates a higher level of DNA damage.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound at a specific concentration (e.g., 0.05 µM under hypoxia) for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this checkpoint.
Signaling Pathways and Cellular Response
The DNA damage induced by this compound activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway. Key proteins such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γH2AX) and checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the apoptotic pathway is initiated, leading to the activation of caspases and cleavage of PARP, culminating in cell death.
Conclusion
This compound represents a highly promising therapeutic strategy for targeting the hypoxic fraction of solid tumors, a significant contributor to treatment resistance. Its mechanism of hypoxia-selective activation ensures that the potent DNA alkylating agent, Br-IPM, is released preferentially in the tumor microenvironment, leading to targeted cancer cell death while sparing healthy tissues. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound. Continued investigation into its synergistic effects with other anti-cancer agents and the identification of predictive biomarkers will be crucial for its successful clinical translation.
References
The Hypoxia-Activated Prodrug Evofosfamide: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] These regions are notoriously resistant to conventional therapies such as chemotherapy and radiation.[1] this compound consists of a 2-nitroimidazole moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[1][2] Under hypoxic conditions, the 2-nitroimidazole component is reduced, leading to the release of the cytotoxic Br-IPM, which then crosslinks DNA, inducing cell cycle arrest and apoptosis. This targeted activation mechanism aims to spare healthy, well-oxygenated tissues, potentially reducing systemic toxicity. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, offering a technical resource for professionals in oncology drug development.
Discovery and Rationale
The development of this compound was driven by the need to overcome the therapeutic resistance conferred by tumor hypoxia. Solid tumors often outgrow their blood supply, leading to regions with low oxygen levels. Hypoxic cells are less susceptible to many anticancer agents and radiation therapy. The strategy behind this compound was to create a prodrug that is inactive in its systemic form but becomes activated under the reducing conditions characteristic of hypoxic environments. The 2-nitroimidazole scaffold was selected as the hypoxia-sensing trigger, as its reduction is inhibited by oxygen. This is linked to a potent DNA-alkylating agent, bromo-isophosphoramide mustard, which is released upon activation to exert its cytotoxic effect.
Mechanism of Action
The selective cytotoxicity of this compound is based on a bioreductive activation process.
-
Systemic Inactivity: In well-oxygenated (normoxic) tissues, this compound remains in its stable, inactive prodrug form.
-
Hypoxic Activation: In the hypoxic microenvironment of tumors, intracellular reductases, such as cytochrome P450 oxidoreductase, catalyze a one-electron reduction of the 2-nitroimidazole ring.
-
Oxygen-Dependent Reversal: Under normoxic conditions, molecular oxygen rapidly re-oxidizes the reduced prodrug back to its original state in a futile cycle, preventing the release of the cytotoxic agent.
-
Release of Cytotoxic Effector: In the absence of sufficient oxygen, the reduced 2-nitroimidazole intermediate undergoes fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM).
-
DNA Damage: Br-IPM is a potent DNA alkylating agent that forms inter- and intra-strand crosslinks in the DNA of nearby cells. This extensive DNA damage inhibits DNA replication and cell division, ultimately leading to apoptosis.
Signaling Pathway Diagram
Synthesis of this compound
The synthesis of this compound involves the preparation of the 2-nitroimidazole trigger and its subsequent coupling to the bromo-isophosphoramide mustard effector moiety. An improved and efficient synthesis has been described in the literature.
Synthesis Workflow
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol
-
Esterification of 2-aminoimidazole sulfate: 2-aminoimidazole sulfate is reacted with an appropriate alcohol in the presence of an acid catalyst to yield the corresponding 2-aminoimidazole ester.
-
Nitration: The 2-aminoimidazole ester is nitrated using a suitable nitrating agent (e.g., nitric acid/sulfuric acid mixture) to introduce the nitro group at the 2-position of the imidazole ring.
-
Methylation and Reduction: The nitrated intermediate is methylated, followed by reduction of the ester group to an alcohol, yielding (1-methyl-2-nitro-1H-imidazol-5-yl)methanol.
Step 2: Synthesis of the Bromo-isophosphoramide mustard (Br-IPM) intermediate
-
Phosphorylation: 2-bromoethylamine hydrobromide is reacted with phosphorus oxychloride in the presence of a base (e.g., triethylamine).
-
Formation of the phosphorodiamidic chloride: The resulting intermediate is then further reacted to form the key bromo-isophosphoramide mustard precursor.
Step 3: Coupling and Formation of this compound
-
Mitsunobu Reaction: (1-methyl-2-nitro-1H-imidazol-5-yl)methanol is coupled with the bromo-isophosphoramide mustard intermediate under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to afford this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated significant hypoxia-selective cytotoxicity across a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) - Normoxia (21% O₂) | IC50 (µM) - Hypoxia (<0.1% O₂) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | >100 | 8.33 ± 0.75 | |
| HONE-1 | Nasopharyngeal Carcinoma | >100 | 7.62 ± 0.67 | |
| HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 ± 0.07 |
In Vivo Efficacy in Xenograft Models
Preclinical studies in animal models have shown the antitumor activity of this compound, both as a monotherapy and in combination with other agents.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) (%) | Reference |
| HNE-1 | Nasopharyngeal Carcinoma | This compound (50 mg/kg) | 43 | |
| HNE-1 | Nasopharyngeal Carcinoma | This compound (75 mg/kg) | 55 | |
| HNE-1 | Nasopharyngeal Carcinoma | This compound (50 mg/kg) + Cisplatin | 49 | |
| HNE-1 | Nasopharyngeal Carcinoma | This compound (75 mg/kg) + Cisplatin | 71 | |
| H460 | Non-small cell lung cancer | This compound (50 mg/kg) | 74 | |
| H460 | Non-small cell lung cancer | Ifosfamide (120 mg/kg) | 68 |
Experimental Protocol: In Vivo Xenograft Study
-
Cell Culture: Human cancer cells (e.g., HNE-1) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound and other agents are administered via an appropriate route (e.g., intraperitoneal injection).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or delay.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
-
Immunohistochemistry (optional): At the end of the study, tumors can be excised and analyzed for hypoxia markers (e.g., HIF-1α, pimonidazole) to confirm the drug's mechanism of action.
Experimental Workflow: Xenograft Study
Clinical Trial Data
This compound has been evaluated in numerous clinical trials across a range of solid tumors and hematological malignancies.
Phase I Clinical Trial Data
| Trial ID | Cancer Type | Treatment | MTD / Recommended Phase II Dose | Key Findings | Reference |
| NCT01149915 | Advanced Leukemia | This compound (30-60 min infusion) | 460 mg/m² | Limited activity in heavily pretreated patients. | |
| NCT01149915 | Advanced Leukemia | This compound (continuous infusion) | 330 mg/m² | Limited activity in heavily pretreated patients. | |
| - | Relapsed/Refractory Multiple Myeloma | This compound + Dexamethasone | 340 mg/m² | Disease stabilization in over 80% of patients. | |
| - | Relapsed/Refractory Multiple Myeloma | This compound + Bortezomib + Dexamethasone | 340 mg/m² | No DLTs observed at this dose. | |
| NCT03098160 | Advanced Solid Malignancies | This compound + Ipilimumab | 560 mg/m² | 16.7% partial response, 66.7% stable disease. |
Phase II Clinical Trial Data
| Trial ID | Cancer Type | Treatment | N | Primary Endpoint | Result | Reference |
| - | Recurrent Bevacizumab-Refractory Glioblastoma | This compound (670 mg/m²) + Bevacizumab | 33 | Progression-Free Survival at 4 months (PFS4) | 31% (statistically significant improvement over historical control) | |
| - | Advanced Biliary Tract Cancer | This compound Monotherapy | 20 | 4-month Progression-Free Survival Rate | 31.25% |
Phase III Clinical Trial Data
| Trial ID | Cancer Type | Treatment | N | Primary Endpoint | Result | Reference |
| MAESTRO | Advanced Pancreatic Adenocarcinoma | This compound + Gemcitabine vs. Gemcitabine + Placebo | 693 | Overall Survival (OS) | No statistically significant improvement in OS (HR: 0.84; p=0.0589). | |
| TH-CR-406/SARC021 | Advanced Soft Tissue Sarcoma | This compound + Doxorubicin vs. Doxorubicin alone | 640 | Overall Survival (OS) | No statistically significant improvement in OS (HR: 1.06). |
Conclusion and Future Directions
This compound is a rationally designed hypoxia-activated prodrug that has demonstrated selective cytotoxicity in hypoxic tumor cells in preclinical models. While early-phase clinical trials showed promising activity in some settings, pivotal Phase III trials in pancreatic cancer and soft tissue sarcoma did not meet their primary endpoints of improving overall survival. Despite these setbacks, the concept of hypoxia-activated prodrugs remains a compelling strategy for targeting a key driver of therapeutic resistance. Ongoing and future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound, as well as exploring novel combination therapies that may enhance its efficacy. The development of this compound has provided valuable insights into the challenges and opportunities of targeting the hypoxic tumor microenvironment.
References
Evofosfamide Activation Under Hypoxic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] Hypoxia, a common feature of the tumor microenvironment, is associated with resistance to conventional cancer therapies such as chemotherapy and radiation.[1][3] this compound was developed to exploit this unique tumor characteristic, delivering a potent cytotoxic agent precisely where it is most needed and where other therapies are least effective.[1] This technical guide provides an in-depth overview of the core mechanism of this compound activation under hypoxic conditions, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action
This compound is a 2-nitroimidazole prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Its selective cytotoxicity is rooted in a hypoxia-dependent activation process.
Under normoxic conditions (normal oxygen levels), this compound undergoes a one-electron reduction by ubiquitous intracellular reductases, such as cytochrome P450 oxidoreductase, to form a radical anion. In the presence of sufficient oxygen, this reaction is rapidly reversed, with the radical anion being oxidized back to the original, inactive prodrug form, producing superoxide in the process. This futile cycle of reduction and oxidation prevents the release of the cytotoxic payload in healthy, well-oxygenated tissues, thereby minimizing systemic toxicity.
In contrast, under hypoxic conditions (low oxygen levels, typically <0.5% O2), the scarcity of oxygen allows the radical anion to persist. It then undergoes irreversible fragmentation, releasing the active cytotoxic agent, Br-IPM. Br-IPM is a potent DNA cross-linking agent that forms both intrastrand and interstrand crosslinks in the DNA of nearby cells. This extensive DNA damage inhibits DNA replication and cell division, ultimately leading to cell cycle arrest and apoptosis.
The activation of this compound is not only dependent on the presence of hypoxia but also on the expression levels of specific reductases, with cytochrome P450 oxidoreductase being a key determinant of sensitivity.
Signaling Pathway of this compound Activation
Quantitative Data on this compound Activity
The selective cytotoxicity of this compound under hypoxic conditions has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for this compound in various cancer cell lines under normoxic and hypoxic conditions, demonstrating its hypoxia-selective activity.
| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| DU145 | Prostate Cancer | 842 | 10 | 84.2 | |
| SK-N-BE(2) | Neuroblastoma | 220 | 4.8 | ~46 | |
| CNE-2 | Nasopharyngeal Carcinoma | >70 | 8.33 ± 0.75 | >8.4 | |
| HONE-1 | Nasopharyngeal Carcinoma | >70 | 7.62 ± 0.67 | >9.2 | |
| HNE-1 | Nasopharyngeal Carcinoma | >70 | 0.31 ± 0.07 | >225 | |
| SCCVII | Squamous Cell Carcinoma | 50 | 0.04 | 1250 | |
| HT29 | Colorectal Cancer | 80 | 0.2 | 400 |
Note: HCR (Hypoxia Cytotoxicity Ratio) is calculated as IC50 Normoxia / IC50 Hypoxia. A higher HCR indicates greater selectivity for hypoxic cells.
In Vivo Efficacy of this compound
Preclinical xenograft models are crucial for evaluating the antitumor activity of cancer therapeutics in a living organism. The table below summarizes the effects of this compound, alone or in combination with other agents, on tumor growth and the tumor microenvironment.
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| 786-O | Renal Cell Carcinoma | This compound + Everolimus | Combination significantly enhanced antitumor efficacy compared to monotherapy. | |
| Caki-1 | Renal Cell Carcinoma | This compound + Temsirolimus | Combination significantly increased antitumor activity; this compound reduced the tumor hypoxic fraction induced by temsirolimus. | |
| H460 | Non-Small Cell Lung Cancer | This compound vs. Ifosfamide | This compound demonstrated greater antitumor activity and a more favorable safety profile compared to ifosfamide. | |
| MIA Paca-2 | Pancreatic Cancer | This compound + Gemcitabine | Gemcitabine treatment increased the deeply hypoxic fraction of tumors, creating a synergistic effect with this compound. | |
| A549 | Lung Cancer | This compound + Radiation | Concomitant treatment with this compound and fractionated irradiation induced the strongest treatment response. | |
| VX2 | Liver Cancer | This compound + cTACE | Combination resulted in smaller tumor volumes, lower tumor growth rates, and a marked reduction in the hypoxic fraction. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the activation and efficacy of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxicity of this compound under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., SK-N-BE(2)) are seeded into 24-well plates at a density of 20,000 cells/well and incubated overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 2 hours).
-
Hypoxic/Normoxic Incubation: For hypoxic conditions, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N2, 5% CO2). For normoxic conditions, plates are incubated in a standard incubator (21% O2, 5% CO2).
-
Post-Treatment Incubation: After drug treatment, the drug-containing medium is removed, cells are washed, and fresh medium is added. Cells are then incubated for an additional period (e.g., 3 days) under normoxic conditions.
-
Viability Assessment: Cell viability is quantified using a colorimetric assay such as the Alamar Blue assay.
-
Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 SK-N-BE(2) cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via intravenous or intraperitoneal injection, at a specified dose and schedule (e.g., 50 mg/kg). The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as hypoxia (e.g., pimonidazole staining), DNA damage (e.g., γH2AX staining), and apoptosis.
Experimental Workflow Visualization
Conclusion
This compound represents a sophisticated approach to cancer therapy, leveraging the unique hypoxic microenvironment of solid tumors to achieve selective activation of a potent cytotoxic agent. The data and protocols presented in this guide underscore the robust preclinical evidence supporting its mechanism of action. While clinical development has faced challenges, the principles behind hypoxia-activated prodrugs remain a compelling area of research. Further investigation into predictive biomarkers, such as the expression of specific oxidoreductases, and rational combination therapies will be crucial for realizing the full therapeutic potential of agents like this compound in the future.
References
Preclinical In Vitro Evaluation of Evofosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] Tumor hypoxia, a common feature of the tumor microenvironment, is associated with resistance to conventional cancer therapies such as chemotherapy and radiation.[3][4] this compound was developed to overcome this challenge by exerting its cytotoxic effects preferentially under low-oxygen conditions.[1] This technical guide provides an in-depth overview of the preclinical in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
This compound consists of a 2-nitroimidazole moiety linked to a bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. Under normal oxygen (normoxic) conditions, the prodrug is relatively inactive. However, in the hypoxic environment of tumors, the 2-nitroimidazole component undergoes enzymatic reduction by intracellular reductases. This process leads to the release of the active Br-IPM, which then crosslinks DNA, inducing DNA damage, cell cycle arrest, and ultimately, apoptosis.
Mechanism of Action and Signaling Pathway
The hypoxia-selective activation of this compound is a key feature of its therapeutic design. The process begins with the one-electron reduction of the 2-nitroimidazole group of the prodrug by ubiquitous cellular reductases, such as NADPH cytochrome P450 oxidoreductase. In the presence of oxygen, this reaction is readily reversible, and the prodrug remains intact. However, under hypoxic conditions, the reduced radical anion is more stable and undergoes fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then acts as a DNA cross-linking agent, leading to the formation of DNA adducts. This DNA damage triggers downstream cellular responses, including the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, and cell cycle arrest, often at the G2/M phase. Ultimately, this cascade of events leads to apoptotic cell death.
Quantitative Analysis of In Vitro Efficacy
The hypoxia-selective cytotoxicity of this compound has been demonstrated across a variety of cancer cell lines. The 50% inhibitory concentration (IC50) is significantly lower under hypoxic conditions compared to normoxic conditions, indicating potent and selective activity in low-oxygen environments.
| Cell Line | Cancer Type | IC50 (µM) under Hypoxia | IC50 (µM) under Normoxia | Fold Sensitization (Normoxia/Hypoxia) | Reference |
| CNE-2 | Nasopharyngeal Carcinoma | 8.33 ± 0.75 | >100 | >12 | |
| HONE-1 | Nasopharyngeal Carcinoma | 7.62 ± 0.67 | >100 | >13 | |
| HNE-1 | Nasopharyngeal Carcinoma | 0.31 ± 0.07 | >100 | >300 | |
| SF188 | Pediatric High-Grade Glioma | ~5 | ~13 | 2.6 | |
| UW479 | Pediatric High-Grade Glioma | ~2 | ~9.6 | 4.8 | |
| KNS42 | Pediatric High-Grade Glioma | ~4 | ~20 | 5 | |
| DIPG-1 | Diffuse Intrinsic Pontine Glioma | ~1 | ~9.6 | 9.6 | |
| DIPG-2 | Diffuse Intrinsic Pontine Glioma | ~1.5 | ~10.7 | 7.1 | |
| DIPG-3 | Diffuse Intrinsic Pontine Glioma | ~0.7 | ~9.5 | 13.5 | |
| MIA Paca-2 | Pancreatic Cancer | Not specified | 96.3 | Not applicable | |
| SU.86.86 | Pancreatic Cancer | Not specified | 216.7 | Not applicable |
Key Preclinical In Vitro Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's preclinical efficacy. Below are protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1,500 to 10,000 cells/well) and allowed to adhere overnight.
-
Hypoxic/Normoxic Incubation: Plates are transferred to either a standard cell culture incubator (normoxia; 21% O2) or a hypoxic chamber (e.g., 1% O2).
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 50 nM to 100 µM).
-
Incubation: The cells are incubated with the drug for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a metabolic indicator dye such as Resazurin or Neutral Red. The dye is added to the wells, and after a further incubation period, the absorbance or fluorescence is read using a plate reader.
-
Data Analysis: The results are normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis
This protocol is used to investigate the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Cells are seeded in larger culture dishes and treated with this compound at a specific concentration (e.g., 0.05 µM under hypoxia) for a set duration.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2 phase is indicative of G2/M arrest.
Western Blotting for DNA Damage and Hypoxia Markers
This technique is used to detect and quantify specific proteins, such as the DNA damage marker γH2AX and the hypoxia-inducible factor 1-alpha (HIF-1α).
Protocol:
-
Protein Extraction: Cells are treated with this compound under normoxic and hypoxic conditions. Following treatment, cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-γH2AX, anti-HIF-1α).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins. Studies have shown that this compound treatment leads to an increase in γH2AX and a decrease in HIF-1α levels under hypoxic conditions.
Experimental and Logical Workflows
The preclinical in vitro evaluation of this compound typically follows a logical progression from determining its basic cytotoxicity to elucidating its mechanism of action.
Conclusion
The preclinical in vitro data for this compound consistently demonstrate its intended mechanism of action as a hypoxia-activated prodrug. It exhibits potent and selective cytotoxicity against a range of cancer cell lines under hypoxic conditions. The induction of DNA damage and subsequent cell cycle arrest are key downstream effects of its active metabolite. This body of evidence has provided a strong rationale for the clinical investigation of this compound in various solid tumors characterized by significant hypoxic regions. Further in vitro studies continue to explore its potential in combination with other anticancer agents to enhance therapeutic outcomes.
References
initial in vivo studies of Evofosfamide efficacy
An In-Depth Technical Guide to the Initial In Vivo Efficacy of Evofosfamide
Introduction
This compound (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cells within the hypoxic microenvironments characteristic of many solid tumors.[1][2] Tumor hypoxia is a significant factor in therapeutic resistance to conventional treatments like chemotherapy and radiation.[3][4] this compound was developed to address this challenge by delivering a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM), specifically to these low-oxygen regions, thereby minimizing systemic toxicity.[1] This guide provides a detailed overview of the initial in vivo studies that established the preclinical and early clinical efficacy of this compound, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.
Mechanism of Action: Hypoxia-Selective Activation
This compound's mechanism relies on the unique redox environment of hypoxic cells. It is a 2-nitroimidazole prodrug that remains largely inert in well-oxygenated (normoxic) tissues. Under hypoxic conditions (<15 mm Hg), ubiquitous intracellular reductases reduce the 2-nitroimidazole moiety to a radical anion. In the presence of oxygen, this reaction is rapidly reversed, regenerating the inactive prodrug. However, in the absence of sufficient oxygen, the radical anion undergoes irreversible fragmentation, releasing the active cytotoxic agent, Br-IPM. Br-IPM is a powerful DNA cross-linking agent that induces DNA damage, leading to cell cycle arrest (primarily at the G2 phase) and subsequent cell death. This selective activation confines the potent cytotoxic effects to the targeted hypoxic tumor regions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy of the hypoxia-activated prodrug this compound (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations - PMC [pmc.ncbi.nlm.nih.gov]
Evofosfamide and its Metabolites: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) that has been investigated for the treatment of various solid tumors and hematological malignancies.[1][2] Its mechanism of action relies on the unique tumor microenvironment, specifically the presence of hypoxic regions, to selectively deliver a cytotoxic payload.[1][3] This guide provides an in-depth technical overview of the metabolites of this compound and their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.
Metabolic Activation and Mechanism of Action
This compound is a 2-nitroimidazole prodrug of the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM).[1] The activation of this compound is a multi-step process initiated by one-electron reduction of the 2-nitroimidazole moiety by ubiquitous intracellular reductases, such as NADPH cytochrome P450 oxidoreductase.
Under normal oxygen concentrations (normoxia), the resulting radical anion is rapidly re-oxidized back to the inactive parent compound, with the concomitant production of superoxide. However, under hypoxic conditions (low oxygen), the radical anion undergoes irreversible fragmentation, releasing the active cytotoxic metabolite, Br-IPM. Br-IPM is a potent DNA alkylating agent that forms interstrand and intrastrand cross-links in the DNA of cancer cells. This extensive DNA damage leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.
The following diagram illustrates the metabolic activation pathway of this compound.
Quantitative Biological Activity
The selective cytotoxicity of this compound under hypoxic conditions has been demonstrated across a wide range of cancer cell lines. The following tables summarize key quantitative data on the biological activity of this compound and its active metabolite.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| SK-N-BE(2) | Neuroblastoma | Normoxia | 220 | |
| SK-N-BE(2) | Neuroblastoma | Anoxia | 4.8 | |
| MCF-7 | Breast Cancer | Hypoxia (1% O2) | 1.56 | |
| MDA-MB-231 | Breast Cancer | Hypoxia (1% O2) | 4.37 | |
| CNE-2 | Nasopharyngeal Carcinoma | Hypoxia | 8.33 ± 0.75 | |
| HONE-1 | Nasopharyngeal Carcinoma | Hypoxia | 7.62 ± 0.67 | |
| HNE-1 | Nasopharyngeal Carcinoma | Hypoxia | 0.31 ± 0.07 | |
| General | Various | Normoxia (21% O2) | 1000 | |
| General | Various | Hypoxia (N2) | 10 |
Table 2: Pharmacokinetic Parameters of this compound and Br-IPM in Humans
| Compound | Dose (mg/m²) | Cmax (µg/mL) | Tmax (hr) | AUClast | Reference |
| This compound | 560 | - | - | - | |
| Br-IPM | 560 | 0.18 | - | - | |
| This compound | 640 | - | - | - | |
| Br-IPM | 640 | - | - | - |
Signaling Pathways and Biomarkers
The primary mechanism of action of Br-IPM, DNA cross-linking, triggers the DNA damage response (DDR) pathway. A key biomarker of this process is the phosphorylation of histone H2AX to form γH2AX, which accumulates at sites of DNA double-strand breaks. Persistent DNA damage leads to the activation of apoptotic pathways, characterized by the activation of caspases (e.g., caspase-3/7) and the cleavage of poly(ADP-ribose) polymerase (PARP).
In some cellular contexts, this compound has also been shown to modulate other signaling pathways. For instance, it can suppress the expression of hypoxia-inducible factor-1α (HIF-1α) under hypoxic conditions. Furthermore, in breast cancer cells, this compound has been reported to restore type I interferon signaling that is suppressed by hypoxia, potentially enhancing anti-tumor immunity.
The following diagram illustrates the downstream signaling effects of this compound's active metabolite.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the biological activity of this compound and its metabolites.
In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound under normoxic and hypoxic conditions.
-
Method:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.39–100 µM).
-
Incubate the plates under either normoxic (21% O₂, 5% CO₂) or hypoxic (e.g., 1% O₂, 5% CO₂, balance N₂) conditions for a specified duration (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as the neutral red dye uptake assay or resazurin-based assays.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
-
Apoptosis Detection
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methods:
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound under hypoxic conditions.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis:
-
Treat cells with this compound.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic markers such as cleaved caspase-3, cleaved caspase-7, and cleaved PARP1.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Implant human cancer cells (e.g., MIA Paca-2, SU.86.86) subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, intraperitoneally) and/or other therapeutic agents according to a predefined schedule.
-
Monitor tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for hypoxia markers like pimonidazole, or DDR markers like γH2AX).
-
The following workflow diagram outlines a typical preclinical evaluation of this compound.
References
Evofosfamide: An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics
Introduction
Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) that has been investigated for the treatment of various cancers.[1][2] Its mechanism of action relies on the unique tumor microenvironment, specifically the presence of hypoxic regions, to selectively deliver a cytotoxic payload to cancer cells while minimizing systemic toxicity.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a 2-nitroimidazole prodrug of the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM).[4] The activation of this compound is a multi-step process that is critically dependent on the low oxygen conditions found in solid tumors.
Under normal oxygen conditions (normoxia), the 2-nitroimidazole moiety of this compound undergoes a one-electron reduction by ubiquitous cellular reductases, such as NADPH cytochrome P450 oxidoreductase, to form a radical anion. In the presence of sufficient oxygen, this reaction is rapidly reversed, regenerating the parent prodrug and producing superoxide. This futile cycling prevents the release of the active cytotoxic agent in healthy, well-oxygenated tissues.
In contrast, under hypoxic conditions, the lower oxygen tension allows the radical anion to undergo further reduction or fragmentation. This irreversible step leads to the release of the active cytotoxic metabolite, Br-IPM. Br-IPM is a potent DNA cross-linking agent that forms interstrand crosslinks, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound and its active metabolite, Br-IPM, has been characterized in various preclinical species and in human clinical trials.
Preclinical Pharmacokinetics of this compound
This compound generally exhibits a high systemic clearance and a short half-life across different preclinical species.
| Species | Dose | Route | Cmax | Tmax | t1/2 | CL | Vd | Reference |
| Mouse | 50 mg/kg | IV | - | - | 12.3 min | 2.29 L/h/kg | 0.627 L/kg | |
| Rat | - | IV | - | - | > 4 h | - | - | |
| Dog | - | IV | - | - | - | - | - | |
| Monkey | - | IV | - | - | - | - | - |
Table 1: Preclinical Pharmacokinetic Parameters of this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; IV: Intravenous.
Preclinical Pharmacokinetics of Bromo-Isophosphoramide Mustard (Br-IPM)
The plasma concentrations of the active metabolite, Br-IPM, are generally a small fraction of the parent prodrug concentrations in preclinical models.
| Species | Parent Drug Dose | Br-IPM AUC as % of this compound AUC | Reference |
| Rat | - | ~10% | |
| Dog | - | Significantly smaller than in rats |
Table 2: Relative Exposure of Br-IPM in Preclinical Species. AUC: Area under the concentration-time curve.
Clinical Pharmacokinetics of this compound and Br-IPM
In human clinical trials, this compound also demonstrates rapid clearance and a short half-life. Plasma concentrations of both this compound and Br-IPM have been shown to increase proportionally with the administered dose.
| Parameter | Value | Reference |
| Systemic Clearance (CL) | 27.1 L/h/m² | |
| Steady-State Volume of Distribution (Vdss) | 23.5 L/m² | |
| Terminal Elimination Half-life (t1/2) | 47 min | |
| Br-IPM AUC as % of this compound AUC | ~2% |
Table 3: Human Pharmacokinetic Parameters of this compound and Br-IPM.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its selective cytotoxicity towards hypoxic cancer cells and its anti-tumor efficacy in preclinical models.
In Vitro Cytotoxicity
This compound demonstrates significantly greater potency under hypoxic conditions compared to normoxic conditions across a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia (1% O2) | Reference |
| MCF-7 | Breast Cancer | > 50 | 1.56 | |
| MDA-MB-231 | Breast Cancer | > 50 | 4.37 | |
| H460 | Lung Cancer | > 40 | 0.1 | |
| U87MG | Glioblastoma | > 40 | 90 | |
| SK-N-BE(2) | Neuroblastoma | - | 40-fold more sensitive than normoxia | |
| pHGG cell lines | Pediatric High-Grade Glioma | Higher than hypoxia | Variable | |
| DIPG cell lines | Diffuse Intrinsic Pontine Glioma | Higher than hypoxia | Variable |
Table 4: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines. IC50: Half-maximal inhibitory concentration.
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies in various preclinical xenograft models.
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Caki-1 (Renal Cell Carcinoma) | This compound monotherapy | 75-81% | |
| H460 (Non-Small Cell Lung Cancer) | This compound (50 mg/kg) | Significant inhibition | |
| SK-N-BE(2) (Neuroblastoma) | This compound (50 mg/kg) + Sunitinib (80 mg/kg) | Significantly superior to single agents |
Table 5: In Vivo Anti-Tumor Efficacy of this compound in Preclinical Models. TGI: Tumor Growth Inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: A variety of human cancer cell lines are cultured according to standard protocols.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound under both normoxic (typically 21% O2) and hypoxic (typically 1% O2 or less) conditions for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using standard methods such as the neutral red dye uptake assay or MTT assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.
-
Treatment Administration: this compound is administered via various routes, most commonly intraperitoneally (IP) or intravenously (IV), at specified doses and schedules.
-
Efficacy Evaluation: Anti-tumor efficacy is assessed by measuring tumor volume over time. Tumor growth inhibition (TGI) is a common endpoint.
-
Pharmacodynamic Biomarkers: Tumor tissue may be collected to assess markers of hypoxia (e.g., HIF-1α), DNA damage (e.g., γH2AX), and apoptosis.
Clinical Trial Methodologies
-
Study Design: Early phase clinical trials typically employ a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Patient Population: Patients with advanced solid tumors or specific cancer types for which standard therapies have failed are often enrolled.
-
Drug Administration: this compound is administered intravenously over a specified duration (e.g., 30-60 minutes) on various schedules (e.g., days 1, 8, and 15 of a 28-day cycle).
-
Safety and Efficacy Assessment: Safety is monitored through the evaluation of adverse events. Efficacy is assessed using standard criteria such as Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentrations of this compound and its metabolites.
Signaling Pathways and Experimental Workflows (Visualizations)
Caption: Mechanism of this compound activation under normoxic versus hypoxic conditions.
Caption: General experimental workflow for preclinical in vivo xenograft studies of this compound.
Conclusion
This compound is a hypoxia-activated prodrug with a well-defined mechanism of action that allows for tumor-selective activation. Its pharmacokinetic profile is characterized by rapid clearance and a short half-life, with the active metabolite Br-IPM being present at low systemic concentrations. The pharmacodynamics of this compound are marked by potent and selective cytotoxicity against hypoxic cancer cells, which translates to significant anti-tumor efficacy in preclinical models. This in-depth technical guide provides a comprehensive summary of the available data, which can serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further research may focus on identifying predictive biomarkers of response and exploring novel combination strategies to enhance its therapeutic potential.
References
- 1. A Phase 1/2 Study of this compound, A Hypoxia-Activated Prodrug with or without Bortezomib in Subjects with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hypoxia-Activated Prodrug this compound Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Evofosfamide's Impact on DNA Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors. Under hypoxic conditions, this compound is bioreduced to its active cytotoxic metabolite, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA alkylating agent that induces the formation of interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage. This targeted mechanism of action offers a promising therapeutic window, minimizing toxicity to healthy, well-oxygenated tissues. This guide provides a comprehensive technical overview of this compound's mechanism of action, with a focus on its DNA cross-linking effects, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Mechanism of Action: Hypoxia-Selective DNA Cross-Linking
This compound's elegant mechanism of action is contingent on the unique tumor microenvironment. In well-oxygenated (normoxic) tissues, the prodrug remains largely inactive. However, in hypoxic tumor regions, a cascade of events leads to the release of the DNA-damaging agent.
Under hypoxic conditions, intracellular reductases, such as cytochrome P450 oxidoreductase, reduce the 2-nitroimidazole component of this compound. This reduction generates a radical anion that, in the absence of oxygen, undergoes fragmentation to release the active Br-IPM. Br-IPM then acts as a bifunctional alkylating agent, covalently binding to the N7 position of guanine bases on opposite DNA strands, resulting in the formation of ICLs. These ICLs physically block DNA replication and transcription, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[1]
References
Methodological & Application
Application Notes and Protocols for Evofosfamide in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of evofosfamide (formerly TH-302), a hypoxia-activated prodrug, in various pancreatic cancer models. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers investigating its therapeutic potential.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, hypovascularized stroma that creates a hypoxic tumor microenvironment.[1][2] This lack of oxygen contributes to resistance to conventional therapies like chemotherapy and radiation.[3][4] this compound is an investigational drug designed to exploit this hypoxic state.[5] It is a 2-nitroimidazole prodrug that is selectively activated under low-oxygen conditions to release its cytotoxic payload, bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent. This targeted activation allows for the specific killing of hypoxic tumor cells while sparing well-oxygenated normal tissues, potentially reducing systemic toxicity. Preclinical studies have demonstrated the efficacy of this compound as a monotherapy and in combination with other agents in various pancreatic cancer xenograft models.
Mechanism of Action
This compound's mechanism is contingent on the redox state of the cell.
-
Cellular Uptake: this compound, the inactive prodrug, diffuses across the cell membrane.
-
Reductive Activation in Hypoxia: In the low-oxygen environment of a tumor, intracellular reductases (like NADPH cytochrome P450) reduce the 2-nitroimidazole moiety of this compound.
-
Release of Cytotoxic Agent: This reduction leads to the fragmentation of the molecule and the release of the active alkylating agent, bromo-isophosphoramide mustard (Br-IPM).
-
DNA Damage: Br-IPM then cross-links DNA, leading to cell cycle arrest and apoptosis.
-
Normoxic Reversal: Under normal oxygen conditions (normoxia), the initial one-electron reduction is rapidly reversed, preventing the release of Br-IPM and protecting normal tissues from toxicity.
Caption: Mechanism of action of this compound.
Data Presentation: Efficacy in Pancreatic Cancer Xenograft Models
The following tables summarize the quantitative data from various preclinical studies investigating this compound in different pancreatic cancer xenograft models.
Table 1: this compound Monotherapy
| Pancreatic Cancer Model | This compound (TH-302) Dose & Schedule | Outcome | Reference |
| MIA PaCa-2 | 50 mg/kg, i.p., 5 days/week | Modest, not statistically significant impact on survival (HR=0.57, p=0.22) | |
| SU.86.86 | 50 mg/kg, i.p., 5 days/week | No measurable effect on survival | |
| Hs766t | 75 mg/kg, i.p., Q3Dx5 | 75% Tumor Growth Inhibition (TGI) | |
| AsPC1 (Orthotopic) | 100 mg/kg, i.p., single dose | Significant regrowth delay |
Table 2: this compound in Combination Therapy
| Pancreatic Cancer Model | Combination Regimen | Outcome | Reference |
| MIA PaCa-2 | This compound (50 mg/kg, i.p., 5x/wk) + Gemcitabine (once/wk) | Synergistic effect on survival | |
| SU.86.86 | This compound (50 mg/kg, i.p., 5x/wk) + Gemcitabine (once/wk) | Synergistic effect on survival | |
| Hs766t | This compound (75 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p., Q3Dx5) | 89% TGI (significantly enhanced vs. monotherapy) | |
| MIA PaCa-2 | This compound (50 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p.) + nab-Paclitaxel (30 mg/kg, i.v.) | 120% TGI (significantly increased vs. doublet) | |
| PANC-1 | This compound (50 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p.) + nab-Paclitaxel (30 mg/kg, i.v.) | 110% TGI (significantly increased vs. doublet) | |
| BxPC-3 | This compound (50 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p.) + nab-Paclitaxel (30 mg/kg, i.v.) | Increased antitumor activity over doublet | |
| AsPC1 (Orthotopic) | This compound (100 mg/kg, i.p.) + Radiation (15 Gy) | At least additive tumor regrowth delay | |
| Patient-Derived Xenografts (PDX) | This compound + Ionizing Radiation (IR) | More effective in reducing tumor-initiating cell frequency and controlling tumor growth than either agent alone |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating this compound in pancreatic cancer models.
Protocol 1: In Vivo Pancreatic Cancer Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the antitumor activity of this compound in a subcutaneous xenograft model.
Caption: Experimental workflow for a xenograft efficacy study.
1. Cell Culture and Animal Models:
- Culture human pancreatic adenocarcinoma cell lines (e.g., MIA PaCa-2, SU.86.86, Hs766t) in their recommended media and conditions.
- Use immunocompromised mice (e.g., nude mice).
2. Tumor Implantation:
- Harvest tumor cells during their logarithmic growth phase.
- Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS or Matrigel) subcutaneously into the flank of each mouse.
3. Tumor Growth and Randomization:
- Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 200-400 mm³), randomize mice into treatment groups.
4. Treatment Administration:
- This compound: Typically administered via intraperitoneal (i.p.) injection. Doses can range from 50 mg/kg to 100 mg/kg. Schedules may vary, for example, 5 days a week or every 3 days for 5 doses (Q3Dx5).
- Combination Agents:
- Gemcitabine: Administered i.p., often once a week.
- nab-Paclitaxel: Administered intravenously (i.v.).
- Radiation: Delivered as a single high dose (e.g., 15 Gy) to the tumor.
- For combination studies, this compound is often administered a few hours before the other agent (e.g., 3-4 hours before gemcitabine or radiation).
5. Monitoring and Endpoints:
- Continue to monitor tumor volume and mouse body weight throughout the study.
- Primary endpoints often include tumor growth inhibition (TGI) and overall survival.
- At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
Protocol 2: Assessment of Tumor Hypoxia and DNA Damage
This protocol describes how to assess the pharmacodynamic effects of this compound on the tumor microenvironment.
1. Hypoxia Marker Administration:
- To visualize hypoxic regions, administer a hypoxia marker such as pimonidazole hydrochloride (60 mg/kg, i.p.) to tumor-bearing mice.
- Allow the marker to distribute for a specified time (e.g., 60-90 minutes) before sacrificing the animals.
2. Tissue Collection and Processing:
- Excise tumors at the study endpoint.
- Fix tumors in 10% neutral buffered formalin and embed in paraffin for immunohistochemistry (IHC).
3. Immunohistochemistry (IHC):
- Section the paraffin-embedded tumors.
- Perform IHC staining using primary antibodies against:
- Pimonidazole Adducts: To detect hypoxic regions.
- Gamma-H2AX (γH2AX): A marker for DNA double-strand breaks, to assess DNA damage induced by this compound.
- CD31: To visualize blood vessels.
- Use appropriate secondary antibodies and detection reagents.
4. Image Acquisition and Analysis:
- Acquire images of the stained tumor sections using a microscope.
- Quantify the stained areas using image analysis software (e.g., ImageJ) to determine the percentage of hypoxic tissue or the extent of DNA damage.
Rationale for Combination Therapies
This compound's unique mechanism of action provides a strong rationale for combining it with other cancer therapies that target different components of the tumor.
Caption: Rationale for combining this compound with other therapies.
-
This compound + Chemotherapy (e.g., Gemcitabine): Standard chemotherapies like gemcitabine are most effective against rapidly dividing, well-oxygenated cells. This compound complements this by targeting the hypoxic, often chemoresistant, cell population. Some studies suggest gemcitabine can also induce hypoxia, further sensitizing tumors to this compound.
-
This compound + Radiation Therapy: Radiation therapy requires oxygen to generate the reactive oxygen species that cause DNA damage. Hypoxic cells are notoriously radioresistant. By eliminating the hypoxic cell fraction, this compound can sensitize tumors to radiation. Conversely, radiation targets the well-oxygenated cells that this compound spares. Furthermore, this compound-induced killing of hypoxic cells can decrease overall oxygen consumption in the tumor, leading to reoxygenation of the remaining tumor and making it more susceptible to subsequent radiation doses.
-
This compound + Immunotherapy: The hypoxic tumor microenvironment is known to be immunosuppressive, limiting the infiltration and function of T-cells. By reversing hypoxia, this compound may enhance the efficacy of immune checkpoint inhibitors.
References
- 1. This compound and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-Activated Prodrug this compound Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting hypoxic microenvironment of pancreatic xenografts with the hypoxia-activated prodrug TH-302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Evofosfamide in Combination with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of evofosfamide in combination with gemcitabine, summarizing key preclinical and clinical findings. Detailed protocols for relevant experiments are also provided to facilitate the design and execution of further research in this area.
Introduction
This compound (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target and eliminate cells in the low-oxygen environments characteristic of solid tumors.[1][2] Upon activation in hypoxic conditions, this compound releases a potent DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM), leading to cell cycle arrest and apoptosis.[3][4] Gemcitabine is a nucleoside analog that acts as a cytotoxic agent by inhibiting DNA synthesis.[5] The combination of these two agents has been investigated as a strategy to target both the hypoxic and normoxic compartments of tumors, potentially leading to synergistic anti-tumor activity. This document outlines the key findings and methodologies from these investigations.
Mechanism of Action and Therapeutic Rationale
The therapeutic rationale for combining this compound and gemcitabine is based on their complementary mechanisms of action. This compound targets the hypoxic tumor core, which is often resistant to conventional chemotherapy and radiotherapy, while gemcitabine targets the more rapidly proliferating and well-oxygenated tumor cells.
Preclinical studies have suggested a synergistic relationship where gemcitabine treatment can induce hypoxia in tumors, thereby enhancing the activation and efficacy of this compound. Conversely, in some tumor models, this compound has been shown to improve tumor oxygenation, potentially increasing the efficacy of subsequently administered gemcitabine.
dot
References
- 1. Low-field paramagnetic resonance imaging of tumor oxygenation and glycolytic activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. This compound and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Co-administration of Evofosfamide and Doxorubicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting preclinical studies involving the co-administration of Evofosfamide (a hypoxia-activated prodrug) and Doxorubicin (a conventional cytotoxic agent). The provided methodologies are based on established preclinical research to ensure robust and reproducible experimental outcomes.
Introduction
The combination of this compound and Doxorubicin presents a rational therapeutic strategy for targeting the heterogeneity of solid tumors. Tumors often contain both well-oxygenated (normoxic) and poorly-oxygenated (hypoxic) regions. Doxorubicin is effective against rapidly dividing cells in normoxic areas, while this compound is specifically activated under hypoxic conditions to release its cytotoxic payload. This dual-pronged approach aims to eradicate both cell populations, potentially leading to enhanced antitumor efficacy.
This compound's Mechanism of Action: this compound is a prodrug that is selectively activated in hypoxic environments.[1] Intracellular reductases reduce the 2-nitroimidazole moiety of this compound, leading to the release of the DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[2][3] Br-IPM then forms DNA cross-links, inducing cell cycle arrest and apoptosis.[2][3] Under normal oxygen levels, the reduced this compound is rapidly re-oxidized to its inactive form, limiting systemic toxicity.
Doxorubicin's Mechanism of Action: Doxorubicin is a widely used anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA double-strand breaks and subsequent apoptosis. Doxorubicin can also generate reactive oxygen species, further contributing to cellular damage.
Rationale for Combination: The co-administration of this compound and Doxorubicin targets both the hypoxic and normoxic compartments of a tumor, respectively. This comprehensive targeting strategy is intended to overcome the resistance of hypoxic tumor cells to conventional chemotherapy and improve overall treatment outcomes. However, it is crucial to consider potential drug-drug interactions, as some studies suggest a possible antagonism between this compound and Doxorubicin due to intermolecular electron transfer, which may suppress the release of the active cytotoxic component of this compound.
Data Presentation
In Vitro Cytotoxicity Data
| Cell Line | Drug(s) | Condition | IC50 (µM) | Reference(s) |
| MDA-MB-231 | This compound | Normoxia | >50 | |
| Hypoxia (1% O2) | 4.37 | |||
| MCF7 | This compound | Normoxia | >50 | |
| Hypoxia (1% O2) | 1.56 | |||
| SKBR3 | Doxorubicin | Normoxia | 0.95 | |
| MDA-MB-231 | Doxorubicin | Normoxia | 2.1 | |
| MCF7 | Doxorubicin | Normoxia | 1.79 | |
| Various Cancer Cell Lines | Doxorubicin + Niclosamide (Synergistic Combination Example) | Normoxia | CI < 1 |
In Vivo Xenograft Tumor Growth Inhibition Data
| Tumor Model | Treatment Group | Dosing Schedule | Endpoint | Result | Reference(s) |
| MIA Paca-2 (Pancreatic) | Vehicle | 5% DMSO in PBS, i.p., 5 days/week | Tumor Growth | - | |
| This compound | 50 mg/kg, i.p., 5 days/week | Tumor Growth | Significant reduction in tumor growth (p=0.02) | ||
| Su.86.86 (Pancreatic) | Vehicle | 5% DMSO in PBS, i.p., 5 days/week | Tumor Growth | - | |
| This compound | 50 mg/kg, i.p., 5 days/week | Tumor Growth | No observable inhibition (p=0.8) | ||
| 4T1 (Breast) | Vehicle | - | Tumor Growth & Metastasis | - | |
| Doxorubicin | - | Tumor Growth & Metastasis | Moderate inhibition of tumor growth | ||
| TβRI-KI | - | Tumor Growth & Metastasis | More effective in blocking lung metastasis than Doxorubicin | ||
| Doxorubicin + TβRI-KI | - | Tumor Growth & Metastasis | Enhanced inhibition of tumor growth and lung metastasis |
Note: Detailed tumor growth inhibition data for the specific combination of this compound and Doxorubicin from a single preclinical study is not comprehensively available in the public domain and would be a key output of the proposed xenograft study.
Experimental Protocols
In Vitro Cytotoxicity Assay: Combination of this compound and Doxorubicin
This protocol outlines a method to assess the cytotoxic effects of this compound and Doxorubicin, both individually and in combination, on cancer cell lines under normoxic and hypoxic conditions using a resazurin-based viability assay.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, MCF7, HT-29)
-
Complete cell culture medium
-
This compound (powder)
-
Doxorubicin (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt
-
96-well black, clear-bottom tissue culture plates
-
Hypoxia chamber or incubator with O2 control (for 1% O2)
-
Microplate reader (fluorescence)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate plates overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and Doxorubicin in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of each drug in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values (if known) or a range of clinically relevant concentrations. A fixed-ratio (e.g., based on IC50 ratios) or a checkerboard (variable concentrations of both drugs) approach can be used.
-
-
Drug Treatment:
-
For normoxic conditions, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (single agents or combinations). Include vehicle control (medium with the highest concentration of DMSO used).
-
For hypoxic conditions, place the plates in a hypoxia chamber or incubator set to 1% O2, 5% CO2, and 37°C for at least 4 hours to allow for equilibration before adding the drug dilutions. Prepare and add drug dilutions as described for normoxic conditions, ensuring all steps are performed quickly to minimize reoxygenation.
-
-
Incubation:
-
Incubate the plates for 72 hours (or a time course determined by cell doubling time) at 37°C, 5% CO2 (normoxic plate) or inside the hypoxia chamber (hypoxic plate).
-
-
Resazurin Viability Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for each drug and the combination using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Xenograft Study: Co-administration of this compound and Doxorubicin
This protocol describes a murine xenograft model to evaluate the in vivo efficacy of co-administering this compound and Doxorubicin.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-29)
-
Matrigel (optional)
-
This compound
-
Doxorubicin
-
Appropriate vehicles for drug formulation (e.g., saline, 5% DMSO in PBS)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Groups and Dosing:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Doxorubicin alone (e.g., 5 mg/kg, intravenous, once a week)
-
Group 3: this compound alone (e.g., 50 mg/kg, intraperitoneal, 5 days a week)
-
Group 4: Doxorubicin + this compound (co-administration with the same dosing schedule as single agents)
-
-
The dosing schedule should be based on previously published studies or determined through preliminary tolerability studies.
-
-
Drug Administration:
-
Administer the drugs and vehicles according to the assigned groups and schedules. For the combination group, the timing of administration of the two drugs on the same day should be consistent (e.g., Doxorubicin administered 1 hour before this compound).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any signs of distress or adverse effects.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the differences in tumor growth between the groups.
-
Mandatory Visualizations
References
Evofosfamide (TH-302) in Soft Tissue Sarcoma Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) that was investigated for the treatment of various solid tumors, including soft tissue sarcoma. As a 2-nitroimidazole prodrug, this compound is designed to be selectively activated under the hypoxic conditions prevalent in many tumor microenvironments. In the presence of low oxygen levels, this compound is reduced, leading to the release of its active cytotoxic effector, bromo-isophosphoramide mustard (Br-IPM).[1] Br-IPM is a potent DNA alkylating agent that forms interstrand crosslinks, inducing DNA damage and subsequent cell death.[1] This targeted activation mechanism was intended to spare healthy, well-oxygenated tissues and deliver a concentrated cytotoxic payload to the more aggressive, hypoxic regions of tumors.
Preclinical studies in various cancer models, including soft tissue sarcoma xenografts, demonstrated the potential of this compound as both a monotherapy and in combination with conventional chemotherapies like doxorubicin.[2] However, despite promising preclinical and early-phase clinical results, the pivotal Phase III clinical trial (TH-CR-406/SARC021) of this compound in combination with doxorubicin for the first-line treatment of advanced soft tissue sarcoma did not meet its primary endpoint of improving overall survival.[3] Consequently, the clinical development of this compound for this indication was discontinued.
These application notes provide a summary of the available preclinical data on this compound in soft tissue sarcoma xenograft models, including quantitative efficacy data and detailed experimental protocols, to serve as a resource for researchers in the field.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies of this compound in soft tissue sarcoma xenograft models.
Table 1: Efficacy of this compound (TH-302) as a Monotherapy and in Combination with Doxorubicin in a HT1080 Fibrosarcoma Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| This compound | 50 mg/kg, i.p., QDx5 for 2 weeks | 20 |
| This compound | 100 mg/kg, i.p., Q7Dx2 | 75 |
| Doxorubicin + this compound | Doxorubicin: 4 mg/kg, i.v., Q7Dx2; this compound: 50 mg/kg, i.p., QDx5 for 2 weeks | 106 |
Data extracted from Sun et al., 2012.
Table 2: Efficacy of Multimodal Therapy Including this compound in a KP Mouse Model of Undifferentiated Pleomorphic Sarcoma
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) at Day 14 |
| This compound | Not specified | 12 |
| DC101 (VEGF-A inhibitor) | Not specified | 44 |
| Doxorubicin | Not specified | 41 |
| DC101 + this compound | Not specified | 50-61 (range for bimodality therapies) |
| DC101 + Doxorubicin | Not specified | 50-61 (range for bimodality therapies) |
| This compound + Doxorubicin | Not specified | 50-61 (range for bimodality therapies) |
| DC101 + this compound + Doxorubicin | Not specified | 83 |
Data extracted from Yoon et al., 2016.
Table 3: Survival and Tumor Growth in a Rhabdomyosarcoma Patient-Derived Xenograft (PDX) Model Treated with this compound (TH-302)
| Treatment Group | Median Overall Survival (days) | Significance vs. Control |
| Control | ~20 | - |
| Doxorubicin | ~20 | Not significant |
| This compound | ~35 | p=0.0019 |
| This compound + Doxorubicin | ~38 | p=0.0046 |
Data extracted from O'Donnell et al., 2021. Tumor growth was significantly delayed in the this compound and combination therapy groups compared to control and doxorubicin alone.
Experimental Protocols
General Protocol for Establishing Soft Tissue Sarcoma Xenografts
This protocol provides a general framework for establishing subcutaneous soft tissue sarcoma xenografts in immunocompromised mice. Specific cell lines and mouse strains may vary depending on the sarcoma subtype being studied.
Materials:
-
Soft tissue sarcoma cell line (e.g., HT1080 fibrosarcoma, SK-LMS-1 leiomyosarcoma) or patient-derived tumor tissue
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), typically 6-8 weeks old
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture the chosen soft tissue sarcoma cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For some models, resuspending the cells in a 1:1 mixture of medium and Matrigel can enhance tumor establishment. Keep the cell suspension on ice until injection.
-
Subcutaneous Injection: Anesthetize the mice according to approved institutional protocols. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
For Patient-Derived Xenografts (PDX): Freshly obtained patient tumor tissue is minced into small fragments (2-3 mm) and surgically implanted into a subcutaneous pocket on the flank of an anesthetized mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
Protocol for this compound and Doxorubicin Treatment in Xenograft Models
This protocol outlines a representative treatment schedule for evaluating the efficacy of this compound alone and in combination with doxorubicin.
Materials:
-
This compound (TH-302)
-
Doxorubicin
-
Vehicle for drug formulation (e.g., sterile saline, 5% dextrose solution)
-
Mice bearing established soft tissue sarcoma xenografts
-
Syringes and needles for injection
-
Balance for weighing mice
Procedure:
-
Drug Preparation:
-
Prepare this compound for intraperitoneal (i.p.) injection at the desired concentration (e.g., 50 mg/kg) in a suitable vehicle.
-
Prepare doxorubicin for intravenous (i.v.) injection at the desired concentration (e.g., 4 mg/kg) in sterile saline.
-
-
Treatment Administration:
-
This compound Monotherapy: Administer this compound via i.p. injection according to the planned schedule (e.g., daily for 5 days a week for 2 weeks).
-
Doxorubicin Monotherapy: Administer doxorubicin via i.v. injection (typically through the tail vein) according to the planned schedule (e.g., once a week for 2 weeks).
-
Combination Therapy: Administer this compound i.p. as per its schedule. Administer doxorubicin i.v. at a specified time point relative to the this compound dose (e.g., 2-4 hours after this compound administration).
-
-
Monitoring:
-
Continue to monitor tumor growth by caliper measurements 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of treatment toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, immunohistochemistry for hypoxia markers like pimonidazole, or markers of DNA damage like γH2AX).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
For survival studies, monitor mice until a defined endpoint (e.g., tumor volume exceeding a certain limit, or development of signs of morbidity) and plot Kaplan-Meier survival curves.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound under normoxic and hypoxic conditions.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in sarcoma xenograft models.
Logical Relationship of Hypoxia-Targeted Therapy
Caption: Rationale for combining hypoxia-activated and conventional therapies in solid tumors.
References
- 1. Phase II Study of the Safety and Antitumor Activity of the Hypoxia-Activated Prodrug TH-302 in Combination With Doxorubicin in Patients With Advanced Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of hypoxia-activated prodrug this compound (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Hypoxia in Evofosfamide-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of techniques to measure tumor hypoxia in preclinical models treated with Evofosfamide (formerly TH-302). This compound is a hypoxia-activated prodrug (HAP) that, under low oxygen conditions, releases a potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM), leading to tumor cell death.[1] Accurate measurement of tumor hypoxia is therefore critical for evaluating the efficacy of this compound and understanding its mechanism of action.
This compound's Mechanism of Action
This compound is a 2-nitroimidazole-based prodrug. In well-oxygenated (normoxic) tissues, the prodrug is relatively inert. However, in the hypoxic microenvironment of solid tumors, intracellular reductases, such as cytochrome P450 oxidoreductase, reduce the nitroimidazole group. This reduction leads to the fragmentation of the molecule and the release of the cytotoxic effector, Br-IPM. Br-IPM then crosslinks DNA, inducing cell cycle arrest and apoptosis.[2][3]
Key Techniques for Measuring Tumor Hypoxia
Several methods can be employed to assess the hypoxic status of tumors. This section details the protocols for three widely used techniques: Pimonidazole Immunohistochemistry (IHC), Hypoxia-Inducible Factor-1 alpha (HIF-1α) IHC, and the Comet Assay for DNA damage.
Pimonidazole Immunohistochemistry
Pimonidazole is a 2-nitroimidazole compound that forms adducts with macromolecules in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected using specific antibodies, providing a spatial map of hypoxic regions within the tumor.[3]
Experimental Protocol:
A detailed protocol for fluorescent staining of frozen tissue sections is provided below.
In Vivo Administration of Pimonidazole:
-
Prepare a 30 mg/mL solution of pimonidazole hydrochloride in sterile 0.9% saline.
-
Administer the solution to tumor-bearing mice via intravenous (tail vein) injection at a dose of 60 mg/kg.
-
Allow the pimonidazole to circulate for 90 minutes.
-
Euthanize the mice according to approved institutional protocols.
-
Excise the tumors, weigh them, and snap-freeze them in liquid nitrogen. Store at -80°C until sectioning.
Immunohistochemical Staining:
-
Embed the frozen tumors in Optimal Cutting Temperature (OCT) compound and cut 10 µm-thick sections using a cryostat. Mount the sections on microscope slides.
-
Air dry the slides.
-
Fix the sections with acetone for 30 seconds to 2 minutes.
-
Briefly air dry the sections.
-
Rehydrate the sections with PBS-t (PBS with Tween 20) twice for 5 minutes each.
-
Block non-specific binding with a suitable blocking solution (e.g., 20% aqua block in PBS) for 10-30 minutes.
-
Incubate the sections with the primary antibody against pimonidazole adducts (e.g., a mouse monoclonal antibody) for 1 hour at room temperature or overnight at 4°C.
-
Wash the slides with PBS-t three times for 5 minutes each.
-
Incubate with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Wash the slides with PBS-t four times for 5 minutes each.
-
Counterstain with a nuclear stain such as DAPI or Hoechst 33342.
-
Mount the slides with an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Data Analysis: The hypoxic fraction is typically quantified as the percentage of the pimonidazole-positive area relative to the total viable tumor area using image analysis software.
HIF-1α Immunohistochemistry
HIF-1α is a transcription factor that is stabilized under hypoxic conditions and plays a crucial role in the cellular response to low oxygen. Its detection by IHC is another common method to identify hypoxic tumor regions.
Experimental Protocol:
The following is a general protocol for HIF-1α staining in formalin-fixed, paraffin-embedded (FFPE) tissues.
Tissue Preparation:
-
Fix freshly excised tumor tissue in 10% neutral buffered formalin for 4-8 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol solutions.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin.
-
Cut 5-8 µm thick sections using a microtome and mount them on charged slides.
Immunohistochemical Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval, for example, by heating the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 10 minutes.
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 10% normal serum in PBS) for 1 hour.
-
Incubate with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the slides with TBST (Tris-buffered saline with Tween 20) three times for 3 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the slides with TBST three times for 3 minutes each.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
Data Analysis: HIF-1α expression is often scored based on the intensity and percentage of positively stained tumor cell nuclei.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells. Since this compound's active metabolite, Br-IPM, is a DNA cross-linking agent, the Comet assay can be used to measure the extent of DNA damage induced by the treatment, which is an indirect measure of drug activation in hypoxic regions.
Experimental Protocol:
This protocol outlines the general steps for an alkaline Comet assay.
Cell Preparation:
-
Excise the tumor and prepare a single-cell suspension using mechanical and/or enzymatic disaggregation methods.
-
Maintain the cells on ice to prevent DNA repair.
Comet Assay Procedure:
-
Mix a small volume of the single-cell suspension with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lyse the cells by immersing the slides in a high-salt lysis solution (e.g., containing Triton X-100 and NaCl) at 4°C, typically overnight.
-
Unwind the DNA by placing the slides in an alkaline electrophoresis buffer (pH > 13) for a set period (e.g., 30 minutes).
-
Perform electrophoresis at a low voltage (e.g., 1 V/cm) for a defined time (e.g., 30 minutes) at 4°C.
-
Neutralize the slides by washing with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the "comets" using a fluorescence microscope.
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of this compound on tumor hypoxia.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the effects of this compound on tumor hypoxia and related markers.
Table 1: Effect of this compound on Hypoxic Fraction in Xenograft Models
| Tumor Model | Treatment Group | Hypoxic Fraction (%) (Mean ± SEM) | Reference |
| 786-O (Renal) | Vehicle | 7.5 ± 1.9 | |
| Everolimus | 12.8 ± 0.7 | ||
| This compound | 4.3 ± 0.7 | ||
| Everolimus + this compound | 5.0 ± 1.4 | ||
| Caki-1 (Renal) | Vehicle | 7.5 ± 1.9 | |
| Temsirolimus | 12.8 ± 0.7 | ||
| This compound | 4.3 ± 0.7 | ||
| Temsirolimus + this compound | 7.9 ± 0.5 | ||
| HNE-1 (NPC) | Control | Not specified | |
| This compound (50 mg/kg) | Reduced vs. Control | ||
| This compound (75 mg/kg) | Reduced vs. Control | ||
| DDP + this compound (50 mg/kg) | Reduced vs. Control | ||
| MIA Paca-2 (Pancreatic) | Untreated | ~35 | |
| This compound-treated | ~15 |
NPC: Nasopharyngeal Carcinoma; DDP: Cisplatin
Table 2: In Vitro Cytotoxicity of this compound in Nasopharyngeal Carcinoma Cell Lines
| Cell Line | Condition | IC50 (µmol/L) (Mean ± SD) | Reference |
| CNE-2 | Normoxia | >100 | |
| Hypoxia | 8.33 ± 0.75 | ||
| HONE-1 | Normoxia | >100 | |
| Hypoxia | 7.62 ± 0.67 | ||
| HNE-1 | Normoxia | 94.13 ± 5.21 | |
| Hypoxia | 0.31 ± 0.07 |
Table 3: Antitumor Activity of this compound in HNE-1 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Reference |
| This compound (50 mg/kg) | 43 | |
| This compound (75 mg/kg) | 55 | |
| DDP (3 mg/kg) + this compound (50 mg/kg) | 49 | |
| DDP (3 mg/kg) + this compound (75 mg/kg) | 71 |
Advanced Imaging Techniques
In addition to the histological methods described, several non-invasive imaging techniques can be used to assess tumor hypoxia in vivo.
-
Positron Emission Tomography (PET): PET imaging with hypoxia-specific radiotracers, such as 18F-fluoromisonidazole (18F-FMISO), allows for the quantitative and longitudinal assessment of tumor hypoxia.
-
Electron Paramagnetic Resonance (EPR) Imaging: EPR oximetry is a powerful technique for the direct and repeated measurement of partial pressure of oxygen (pO2) in tissues.
-
Magnetic Resonance Imaging (MRI): Techniques such as Blood Oxygen Level-Dependent (BOLD) MRI can provide information about changes in tumor oxygenation.
These advanced imaging modalities can provide valuable insights into the dynamic changes in tumor hypoxia in response to this compound treatment and can be correlated with the histological findings.
Conclusion
The accurate measurement of tumor hypoxia is essential for the preclinical and clinical development of hypoxia-activated prodrugs like this compound. The protocols and techniques outlined in these application notes provide a robust framework for researchers to assess the hypoxic status of tumors and to evaluate the pharmacodynamic effects of this compound. A multi-faceted approach, combining histological methods with advanced imaging techniques, will yield the most comprehensive understanding of the interplay between tumor hypoxia and the efficacy of this compound.
References
Application Notes and Protocols: Assessing the Efficacy of Evofosfamide with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate hypoxic cells within solid tumors, which are notoriously resistant to conventional treatments like radiotherapy.[1] The combination of this compound with ionizing radiation (IR) is founded on the principle of "biological cooperativity," where radiotherapy effectively targets well-oxygenated tumor cells, and this compound targets the radioresistant hypoxic cell population.[2][3] This synergistic approach has the potential to enhance overall tumor control and improve therapeutic outcomes.
This document provides a detailed overview of the preclinical evidence supporting the combination of this compound and radiotherapy, including quantitative data on efficacy, detailed experimental protocols from key studies, and visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action: this compound and Radiotherapy
This compound is a 2-nitroimidazole prodrug that remains largely inactive in well-oxygenated tissues.[1] In the low-oxygen environment characteristic of solid tumors, ubiquitous cellular reductases, such as cytochrome P450 oxidoreductase (POR), reduce the 2-nitroimidazole group.[2] This reduction leads to the fragmentation of the molecule and the release of the potent DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then induces DNA damage, leading to cell cycle arrest and apoptosis. The efficacy of this compound can be dependent on the expression levels of activating enzymes like POR, suggesting a potential biomarker for patient selection.
Radiotherapy, on the other hand, exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS) that cause DNA damage in well-oxygenated cells. Hypoxic cells are significantly more resistant to the effects of radiation. By targeting these distinct tumor cell populations, the combination of this compound and radiotherapy can achieve a more comprehensive anti-tumor effect.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies assessing the efficacy of this compound in combination with radiotherapy.
Table 1: In Vitro Efficacy of this compound with Radiotherapy
| Cell Line | Endpoint | Treatment Conditions | Result | Reference |
| A549 (Lung Carcinoma) | Clonogenic Survival | This compound (0.5 µM, 4h, hypoxia) + IR | Supra-additive reduction in clonogenicity | |
| A549 (Lung Carcinoma) | Dose Enhancement Factor (DEF) | This compound (hypoxic preincubation) + IR | DEF0.1 = 1.44, DEF0.37 = 1.72 | |
| UT-SCC-14 (Head & Neck Carcinoma) | Clonogenic Survival | This compound + IR | Resistant to combination therapy (low POR expression) | |
| SCCVII | Cytotoxicity (10% survival) | This compound (hypoxia) | 40 nM | |
| SCCVII | Cytotoxicity (10% survival) | This compound (normoxia) | 50 µM | |
| HT29 (Colon Carcinoma) | Cytotoxicity (10% survival) | This compound (hypoxia) | 200 nM | |
| HT29 (Colon Carcinoma) | Cytotoxicity (10% survival) | This compound (normoxia) | 80 µM | |
| Pediatric Glioma Cell Lines | Cell Growth | This compound (hypoxia) | Significant growth inhibition |
Table 2: In Vivo Efficacy of this compound with Radiotherapy
| Tumor Model | Treatment Regimen | Endpoint | Result | Reference |
| A549 Xenograft | This compound (50 mg/kg) + Fractionated IR (2 Gy/fraction) | Tumor Growth Delay | Concomitant schedule showed strongest response (P<0.05 vs monotherapy) | |
| A549 Xenograft | This compound (50 mg/kg) + Single High-Dose IR (10 Gy) | Tumor Growth Delay | Adjuvant schedule was most potent | |
| UT-SCC-14 Xenograft | This compound + Fractionated IR | Tumor Growth | No enhancement of radiation effect | |
| Rhabdomyosarcoma R1 Xenograft | This compound + IR (8 Gy) | Tumor Growth Delay | Enhancement Ratio: 1.23 | |
| H460 NSCLC Xenograft | This compound + IR (8 Gy) | Tumor Growth Delay | Enhancement Ratio: 1.49 | |
| AsPC1 Pancreatic Xenograft | This compound (100 mg/kg) + IR (15 Gy) | Tumor Growth Delay | At least additive effect | |
| OE19 & OE21 Esophageal Xenografts | This compound (50 mg/kg) + IR (10 Gy) | Tumor Growth Delay | Significant delay vs IR alone (P=0.02, P=0.03 respectively) | |
| SCCVII Xenograft | This compound + IR | Tumor Growth | Significant benefit from combination | |
| HT29 Xenograft | This compound + IR | Tumor Growth | Significant benefit from combination |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
Objective: To determine the cytotoxic effect of this compound in combination with ionizing radiation on cancer cells under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung adenocarcinoma)
-
Complete cell culture medium
-
This compound (TH-302)
-
Hypoxia chamber (e.g., 0.2% O₂)
-
X-ray irradiator
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-5000 cells/well, depending on the expected survival fraction) into 6-well plates and allow them to attach overnight.
-
Drug Incubation:
-
For the hypoxic treatment group, place the plates in a hypoxia chamber for a specified duration (e.g., 4 hours).
-
Add this compound at the desired concentration (e.g., 0.5 µM) to the medium of the treatment groups.
-
Incubate a parallel set of plates under normoxic conditions with and without the drug as controls.
-
-
Irradiation:
-
After the drug incubation period, remove the medium and replace it with fresh, pre-warmed medium.
-
Irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.
-
-
Colony Formation:
-
Return the plates to a standard incubator and allow colonies to form over a period of 10-14 days.
-
-
Staining and Counting:
-
When colonies are of sufficient size ( >50 cells), wash the plates with PBS, fix with methanol, and stain with crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot survival curves and calculate dose enhancement factors (DEF) to quantify the synergistic effect.
-
Protocol 2: In Vivo Tumor Growth Delay Study
Objective: To evaluate the efficacy of different scheduling regimens of this compound and radiotherapy in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation (e.g., A549)
-
This compound (TH-302)
-
Saline (vehicle control)
-
Animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., 300 mm³), randomize the mice into treatment groups (typically 7-14 mice per group).
-
Treatment Regimens:
-
Control: Administer vehicle (e.g., saline i.p.).
-
This compound Monotherapy: Administer this compound at a specified dose and schedule (e.g., 50 mg/kg, i.p., Q3Dx5 - every 3 days for 5 doses).
-
Radiotherapy Monotherapy: Administer a specified radiation dose and schedule (e.g., fractionated 2 Gy per fraction or a single high dose of 10 Gy).
-
Combination Therapy (investigate different schedules):
-
Neoadjuvant: Administer this compound before radiotherapy.
-
Concomitant: Administer this compound concurrently with radiotherapy.
-
Adjuvant: Administer this compound after radiotherapy.
-
-
-
Tumor Volume Measurement: Measure tumor volumes regularly (e.g., every 2-3 days) throughout the study.
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate tumor growth delay, defined as the time for tumors in the treated groups to reach a certain volume compared to the control group.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Conclusion
The preclinical data strongly support the combination of this compound and radiotherapy as a potent anti-tumor strategy. This approach leverages the distinct mechanisms of action of each modality to target both the well-oxygenated and hypoxic compartments of solid tumors. The efficacy of this combination is, however, dependent on factors such as treatment scheduling and the intrinsic sensitivity of the tumor cells, which may be linked to the expression of activating enzymes like POR. Further investigation and clinical trials are warranted to optimize this promising therapeutic combination for various cancer types.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The hypoxia-activated prodrug this compound in combination with multiple regimens of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug this compound: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Evofosfamide with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and rationale for combining the hypoxia-activated prodrug, Evofosfamide (formerly TH-302), with immune checkpoint inhibitors. The information is curated from preclinical and clinical studies to guide further research and development in this promising area of cancer therapy.
Introduction
Tumor hypoxia is a common feature of the tumor microenvironment (TME) and is associated with resistance to conventional therapies and immunotherapy.[1][2] Hypoxia promotes an immunosuppressive TME by limiting the infiltration and function of effector T cells.[3][4] this compound is a prodrug that is selectively activated in hypoxic conditions, where it releases a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[5] This targeted cytotoxicity in hypoxic regions can remodel the TME, increase T-cell infiltration, and sensitize tumors to immune checkpoint inhibitors. Preclinical and clinical data suggest that combining this compound with checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1/PD-L1 antibodies, can lead to enhanced antitumor efficacy.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is contingent on the hypoxic state of the tumor. Under low oxygen conditions, the 2-nitroimidazole component of this compound is reduced, leading to the release of the cytotoxic Br-IPM, which crosslinks DNA and induces cell death. This process selectively eliminates hypoxic tumor cells, which are often resistant to immunotherapy.
The combination of this compound and checkpoint inhibitors works through a synergistic mechanism. By reducing the hypoxic barrier, this compound facilitates the infiltration of T cells into the tumor. Checkpoint inhibitors then block the negative regulatory signals (e.g., CTLA-4, PD-1) on these T cells, unleashing a potent anti-tumor immune response.
References
- 1. The regulation of immune checkpoints by the hypoxic tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of Hypoxia and Hypoxia-Associated Pathways in the Regulation of Antitumor Response: Friends or Foes? [frontiersin.org]
- 3. Prostate cancer immunotherapy yields superior long-term survival in TRAMP mice when administered at an early stage of carcinogenesis prior to the establishment of tumor-associated immunosuppression at later stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted hypoxia reduction restores T cell infiltration and sensitizes prostate cancer to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Evofosfamide Cytotoxicity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] Under low oxygen conditions, this compound is bio-reduced by cellular reductases to release its active effector molecule, bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent.[3][4] This targeted activation makes this compound a promising therapeutic agent, as it minimizes toxicity to healthy, well-oxygenated tissues.[1] The selective cytotoxicity of this compound under hypoxic conditions necessitates specific in vitro assay protocols to accurately determine its efficacy and mechanism of action.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro, including methods for determining cell viability, apoptosis induction, and DNA damage.
Mechanism of Action
Under normoxic conditions, the enzymatic reduction of this compound is a reversible process, and the prodrug remains largely inactive. However, in the hypoxic tumor microenvironment, the reduced form of this compound undergoes fragmentation to release Br-IPM. Br-IPM then acts as a bifunctional alkylating agent, inducing interstrand DNA cross-links. This extensive DNA damage leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers apoptotic cell death.
Quantitative Data Summary
The cytotoxic potential of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize reported IC50 values for this compound in various cancer cell lines under normoxic and hypoxic conditions.
Table 1: this compound IC50 Values in Breast Cancer Cell Lines
| Cell Line | Condition | IC50 (µM) | Reference |
| MCF-7 | Hypoxia (1% O2) | 1.56 | |
| MDA-MB-231 | Hypoxia (1% O2) | 4.37 |
Table 2: this compound IC50 Values in Nasopharyngeal Carcinoma (NPC) Cell Lines
| Cell Line | Condition | IC50 (µmol/L) | Reference |
| CNE-2 | Hypoxia | 8.33 ± 0.75 | |
| HONE-1 | Hypoxia | 7.62 ± 0.67 | |
| HNE-1 | Hypoxia | 0.31 ± 0.07 |
Table 3: this compound IC50 Values in Pediatric Glioma Cell Lines
| Cell Line | Condition | IC50 (µM) | Normoxia/Hypoxia IC50 Ratio | Reference |
| SF188 | Normoxia | >100 | 2.6 | |
| Hypoxia (1% O2) | ~40 | |||
| UW479 | Normoxia | >100 | 4.8 | |
| Hypoxia (1% O2) | ~25 | |||
| KNS42 | Normoxia | >100 | 5.0 | |
| Hypoxia (1% O2) | ~20 | |||
| DIPG-I | Normoxia | >100 | 9.6 | |
| Hypoxia (1% O2) | ~12 | |||
| DIPG-II | Normoxia | >100 | 7.1 | |
| Hypoxia (1% O2) | ~15 | |||
| DIPG-III | Normoxia | >100 | 13.5 | |
| Hypoxia (1% O2) | ~8 |
Table 4: this compound IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| 786-O | Renal Cell Carcinoma | Normoxia | >100 | |
| Hypoxia (N2) | ~1 | |||
| Caki-1 | Renal Cell Carcinoma | Normoxia | >100 | |
| Hypoxia (N2) | ~5 | |||
| SK-N-BE(2) | Neuroblastoma | Normoxia | 220 | |
| Anoxia (N2) | 4.8 | |||
| G06A | Canine Glioma | Normoxia | 160 | |
| Hypoxia | 8 | |||
| J3TBg | Canine Glioma | Normoxia | 360 | |
| Hypoxia | 18 | |||
| SDT3G | Canine Glioma | Normoxia | 240 | |
| Hypoxia | 5 | |||
| H460 | Lung Cancer | Hypoxia (0% O2) | 0.1 | |
| U87MG | Glioblastoma | Hypoxia (0% O2) | 90 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Neutral Red Uptake Assay
This protocol determines cell viability based on the uptake of the supravital dye Neutral Red by lysosomes of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Hypoxia chamber (e.g., 1% O2)
-
Neutral Red solution (100 µg/mL in complete medium)
-
Solubilizing agent (e.g., 1% acetic acid in 50% ethanol)
-
Plate reader (540 nm absorbance)
Procedure:
-
Seed cells at an appropriate density (e.g., 7,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add the this compound dilutions. Include vehicle-only wells as a control.
-
Incubate one set of plates under normoxic conditions (21% O2, 5% CO2) and another set under hypoxic conditions (e.g., 1% O2, 5% CO2) for 72 hours.
-
After incubation, remove the drug-containing medium and add 100 µL of Neutral Red solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Remove the Neutral Red solution and add 100 µL of the solubilizing agent to each well to extract the dye from the cells.
-
Measure the absorbance at 540 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
6-well cell culture plates
-
This compound
-
Hypoxia chamber
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound (e.g., based on previously determined IC50 values) and a vehicle control.
-
Incubate the plates under normoxic and hypoxic conditions for 48-72 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate in the dark for 10-15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour. Acquire a minimum of 10,000 events per sample.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: DNA Damage Assessment by γH2AX Staining
This protocol detects the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.
Materials:
-
Cancer cell lines of interest
-
Cell culture plates or chamber slides
-
This compound
-
Hypoxia chamber
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells on plates or chamber slides and treat with this compound under normoxic and hypoxic conditions for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope. The increased expression of γH2AX indicates DNA damage induced by this compound.
Downstream Signaling and Cellular Effects
This compound-induced DNA damage activates a cascade of cellular responses. The presence of DNA cross-links triggers the DNA damage response (DDR) pathway, leading to the phosphorylation of H2AX (γH2AX). This signaling cascade results in cell cycle arrest, typically at the G2/M transition, to allow for DNA repair. If the damage is too extensive to be repaired, the cell undergoes apoptosis, which is characterized by the activation of executioner caspases like caspase-3 and caspase-7, and the subsequent cleavage of substrates such as PARP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia-Activated Prodrug this compound Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Evofosfamide Resistance in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the low-oxygen tumor microenvironment.[1][2] Under hypoxic conditions, this compound is reduced, releasing the potent DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[1][3] This targeted activation is intended to spare healthy, well-oxygenated tissues, potentially reducing systemic toxicity. However, as with many anticancer agents, both intrinsic and acquired resistance to this compound can limit its therapeutic efficacy.[4] Understanding the mechanisms of resistance and developing robust preclinical models to study them are crucial for optimizing this compound-based therapies and designing effective combination strategies.
These application notes provide detailed protocols for establishing and characterizing animal models of this compound resistance, focusing on both intrinsic and acquired resistance phenotypes.
Part 1: Animal Models of Intrinsic this compound Resistance
A straightforward approach to studying intrinsic resistance is to utilize existing cancer cell lines with well-documented differential sensitivity to this compound. A notable example is the use of pancreatic ductal adenocarcinoma (PDAC) cell lines MIA Paca-2 (sensitive) and Su.86.86 (resistant).
Experimental Protocol: Establishing Xenograft Models with Intrinsic Resistance
This protocol describes the establishment of subcutaneous xenograft models in immunodeficient mice using cancer cell lines with known differential sensitivity to this compound.
Materials:
-
MIA Paca-2 and Su.86.86 human pancreatic cancer cell lines (or other relevant sensitive/resistant pairs)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Female immunodeficient mice (e.g., NU/NU nude mice), 4-6 weeks old
-
Matrigel (BD Biosciences)
-
This compound (formulated in saline)
-
Vehicle control (saline)
-
Calipers for tumor measurement
-
Pimonidazole hydrochloride for hypoxia analysis
-
Antibodies for immunohistochemistry (e.g., anti-pimonidazole, anti-γH2AX, anti-Ki67)
Procedure:
-
Cell Culture: Culture MIA Paca-2 and Su.86.86 cells in their recommended media to ~80% confluency.
-
Cell Preparation for Implantation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 0.2 mL. Keep on ice.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=10 mice per group).
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally (i.p.) according to the desired schedule (e.g., daily for 5 days a week for 2 weeks).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as (1 - ΔT/ΔC) x 100, where ΔT and ΔC are the changes in mean tumor volume of the treated and control groups, respectively.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize a subset of mice from each group. Excise tumors for analysis.
-
Hypoxia Assessment: Administer pimonidazole (60 mg/kg, i.p.) 30 minutes before euthanasia to label hypoxic regions. Analyze tumor sections by immunohistochemistry (IHC) using an anti-pimonidazole antibody.
-
DNA Damage Assessment: Perform IHC for γH2AX, a marker of DNA double-strand breaks, to assess the pharmacodynamic effect of this compound.
-
Proliferation Assessment: Use IHC for Ki67 to evaluate tumor cell proliferation.
-
Data Presentation:
Table 1: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Cell Line | Resistance Phenotype | Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| MIA Paca-2 | Sensitive | Vehicle | Data | N/A | N/A |
| This compound (50 mg/kg) | Data | Data | Data | ||
| Su.86.86 | Resistant | Vehicle | Data | N/A | N/A |
| This compound (50 mg/kg) | Data | Data | Data |
Data to be filled in from experimental results.
Part 2: Developing and Characterizing Acquired this compound Resistance
This section details the generation of cancer cell lines with acquired resistance to this compound and their subsequent use in developing animal models.
Experimental Protocol: Generation of Acquired this compound-Resistant Cell Lines
This protocol is based on established methods for inducing drug resistance in vitro.
Materials:
-
Parental cancer cell line of interest (e.g., H460 NSCLC, SK-N-BE(2) neuroblastoma)
-
Complete cell culture medium
-
This compound
-
Hypoxia chamber or incubator (1% O₂)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line under hypoxic conditions (e.g., 24-hour exposure at 1% O₂).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50 under hypoxic conditions for a short duration (e.g., 2-4 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and culture in fresh, drug-free medium under normoxic conditions until the cell population recovers to ~80% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound in subsequent treatment cycles (e.g., by 1.5 to 2-fold). The key is to apply sufficient selective pressure to kill the majority of sensitive cells while allowing the more resistant clones to survive and proliferate.
-
Establishment of Resistant Line: Continue this process of intermittent, escalating-dose exposure for several months. A cell line is generally considered resistant when it can proliferate in a drug concentration that is 3-5 times the parental IC50.
-
Characterization of Resistant Phenotype:
-
Confirm IC50 Shift: Perform a cell viability assay to compare the this compound IC50 of the newly generated resistant line with the parental line under hypoxic conditions. A significant increase in IC50 confirms the resistant phenotype.
-
Stability of Resistance: Culture the resistant cells in drug-free medium for several passages and then re-determine the IC50 to ensure the resistance is a stable trait.
-
Freeze Stocks: Cryopreserve aliquots of the resistant cell line at various passages.
-
Experimental Protocol: Establishing and Characterizing an Acquired Resistance Xenograft Model
Procedure:
-
Establish Xenografts: Follow the procedure outlined in "Part 1: Establishing Xenograft Models with Intrinsic Resistance," using both the parental and the newly generated this compound-resistant cell lines.
-
Efficacy Testing: Once tumors are established, treat cohorts of mice bearing parental and resistant tumors with vehicle or this compound.
-
Comparative Analysis: Compare the tumor growth inhibition in the parental and resistant xenograft models. A significantly lower TGI in the resistant model will validate the in vivo resistance phenotype.
-
Molecular Characterization: Excise tumors and perform molecular analyses to investigate the mechanisms of resistance. This can include:
-
Western Blotting/IHC: Analyze the expression of proteins involved in DNA damage response (e.g., components of the Fanconi anemia and homologous recombination pathways) and hypoxia signaling (e.g., HIF-1α and its downstream targets).
-
RNA Sequencing: Perform transcriptomic analysis to identify differentially expressed genes and altered signaling pathways in the resistant tumors compared to the parental tumors.
-
Data Presentation:
Table 2: In Vitro Sensitivity of Parental and Acquired Resistant Cell Lines to this compound
| Cell Line | Condition | This compound IC50 (µM) ± SD | Resistance Index (Fold Change) |
| Parental | Hypoxia (1% O₂) | Data | 1 |
| Resistant | Hypoxia (1% O₂) | Data | Data |
Data to be filled in from experimental results.
Table 3: In Vivo Efficacy of this compound in Acquired Resistance Xenograft Model
| Xenograft Model | Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) |
| Parental | Vehicle | Data | N/A |
| This compound (50 mg/kg) | Data | Data | |
| Resistant | Vehicle | Data | N/A |
| This compound (50 mg/kg) | Data | Data |
Data to be filled in from experimental results.
Part 3: Visualizing Workflows and Signaling Pathways
Diagrams
Caption: this compound activation and potential resistance pathways.
Caption: Experimental workflow for resistance model development.
Conclusion
The protocols and data structures provided in these application notes offer a comprehensive framework for the preclinical investigation of this compound resistance. By utilizing both intrinsic and acquired resistance models, researchers can elucidate the underlying molecular mechanisms, identify potential biomarkers of response, and evaluate novel therapeutic strategies to overcome resistance, ultimately aiming to improve the clinical outcomes for patients treated with this hypoxia-activated prodrug.
References
- 1. Hypoxia-Activated Prodrug this compound Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug this compound: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Evofosfamide Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, Evofosfamide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (formerly TH-302) is a 2-nitroimidazole prodrug that is selectively activated under hypoxic conditions, a common feature of solid tumors.[1] In low-oxygen environments, ubiquitous cellular reductases, such as NADPH cytochrome P450 oxidoreductase, reduce the 2-nitroimidazole moiety of this compound.[1] This reduction leads to the release of the cytotoxic effector molecule, bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent.[1][2] Under normal oxygen (normoxic) conditions, the initial reduction is rapidly reversed, rendering the drug inactive and minimizing systemic toxicity.[1]
Q2: My cancer cell line shows poor sensitivity to this compound even under hypoxic conditions. What are the potential reasons?
Observed resistance to this compound, even in a hypoxic environment, can be attributed to several factors:
-
Low P450 Oxidoreductase (POR) Expression: POR is a key enzyme responsible for the reductive activation of this compound. Cell lines with inherently low or silenced POR expression will be less efficient at converting the prodrug to its active cytotoxic form, leading to resistance.
-
Insufficient Hypoxia: The level of hypoxia required for efficient this compound activation is critical. If the experimental setup does not achieve a sufficiently low oxygen tension (typically below 5% O₂), drug activation will be suboptimal.
-
Cellular Metabolic State: The metabolic phenotype of the cancer cells can influence drug sensitivity. Alterations in metabolic pathways that affect the cellular redox state may impact the efficiency of this compound activation.
Q3: How can I overcome this compound resistance in my experiments?
Several strategies are being explored to overcome resistance and enhance the efficacy of this compound:
-
Combination Therapy: Combining this compound with other anti-cancer agents is a promising approach. Synergistic effects have been observed with:
-
mTOR Inhibitors (e.g., Everolimus, Temsirolimus): These agents can induce hypoxia, potentially increasing the target for this compound.
-
Immunotherapy (e.g., anti-CTLA-4, anti-PD-1/PD-L1): this compound can disrupt hypoxic zones that form a barrier to T-cell infiltration, thereby sensitizing tumors to immune checkpoint inhibitors.
-
Radiotherapy: Radiotherapy is less effective in hypoxic regions. Combining it with this compound, which targets these very regions, can lead to a synergistic anti-tumor effect.
-
Conventional Chemotherapy (e.g., Doxorubicin, Gemcitabine): this compound can target the hypoxic, chemoresistant cell populations within a tumor.
-
-
Patient/Cell Line Selection: Screening for biomarkers of sensitivity, such as POR expression, could help in selecting appropriate models or patient populations for this compound treatment.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro hypoxia experiments.
| Potential Cause | Troubleshooting Step |
| Fluctuations in Oxygen Levels in the Hypoxia Chamber | Ensure a tight seal on the hypoxia chamber. Regularly calibrate and monitor the oxygen sensor. Use a pre-analyzed gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂) for consistency. |
| Oxygen Dissolved in Culture Medium | Pre-equilibrate the culture medium in the hypoxic chamber for at least 24 hours before adding it to the cells to allow dissolved oxygen to gas out. |
| Cell Culture Plates Not Level | Ensure that culture plates are perfectly level within the incubator to maintain a uniform medium depth and consistent oxygen diffusion to the cells. |
| Rapid Reoxygenation During Handling | Minimize the time cells are exposed to normoxic conditions when changing media or performing assays. Work quickly and, if possible, use a hypoxic workstation. |
Problem 2: No significant increase in cell death with this compound under hypoxia.
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response curve to determine the IC50 value for your specific cell line under your hypoxic conditions. IC50 values can vary significantly between cell lines. |
| Low POR Expression in the Cell Line | Assess POR expression levels via Western blot or qPCR. If POR expression is low, this cell line may not be a suitable model for this compound monotherapy studies. Consider using a cell line known to have high POR expression as a positive control. |
| Incorrect Timing of Drug Incubation | Optimize the duration of this compound exposure under hypoxia. A typical incubation time is 24-72 hours. |
| Insufficient Hypoxia | Confirm the level of hypoxia in your experimental setup. Use a hypoxia-inducible marker like HIF-1α to verify a cellular hypoxic response (see Western Blot protocol below). |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (µM) |
| MCF-7 | Breast Cancer | Hypoxia (1% O₂) | 1.56 |
| MDA-MB-231 | Breast Cancer | Hypoxia (1% O₂) | 4.37 |
| H460 | Lung Cancer | Anoxia | ~0.1 |
| U87MG | Glioblastoma | Hypoxia | 90 |
| G06A | Canine Glioma | Normoxia | 160 |
| G06A | Canine Glioma | Hypoxia | 8 |
| J3TBg | Canine Glioma | Normoxia | 360 |
| J3TBg | Canine Glioma | Hypoxia | 18 |
| SDT3G | Canine Glioma | Normoxia | 240 |
| SDT3G | Canine Glioma | Hypoxia | 5 |
Data compiled from multiple sources. Experimental conditions may vary between studies.
Table 2: Preclinical Efficacy of this compound Combinations
| Cancer Model | Combination | Key Finding |
| Renal Cell Carcinoma Xenografts | This compound + Everolimus/Temsirolimus | Significantly increased anti-tumor activity compared to monotherapy. |
| Murine Colon Cancer | This compound + Immunotherapy | Reduced tumor burden by 45.07% compared to immunotherapy alone in hypoxic tumors. |
| Murine Prostate Cancer | This compound + Immunotherapy | Cured 80% of mice in preclinical models. |
| B16F10 Melanoma | This compound + IMGS-001 (anti-PD-L1/L2) | Inhibited tumor growth by 94% and significantly improved survival. |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Expression
This protocol is to confirm a cellular response to hypoxic conditions.
-
Cell Culture and Lysis:
-
Culture cells to near confluence.
-
Induce hypoxia by placing cells in a hypoxic chamber (e.g., 1% O₂) for 6-24 hours. A normoxic control plate should be kept at 21% O₂.
-
To harvest, work quickly on ice to prevent HIF-1α degradation. Wash cells once with ice-cold PBS.
-
Scrape cells into a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Cobalt chloride can be added to the buffer to stabilize HIF-1α.
-
Sonicate the lysate and centrifuge to pellet cell debris.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
A significant band should be observed in the hypoxic samples, which may be faint or absent in the normoxic controls.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cell Seeding:
-
Harvest a single-cell suspension of your cancer cell line.
-
Seed a low and known number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of your cell line and the expected toxicity of the treatment.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with varying concentrations of this compound.
-
Place the plates in a hypoxic chamber for the desired treatment duration (e.g., 24 hours). Include normoxic and untreated controls.
-
-
Colony Formation:
-
After treatment, replace the medium with fresh, drug-free medium.
-
Return the plates to a normoxic incubator and allow colonies to form over 7-14 days.
-
-
Fixation and Staining:
-
Remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution of 70% ethanol for 10 minutes.
-
Aspirate the fixation solution and allow the plates to dry completely.
-
Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Protocol 3: Immunohistochemistry for Ki67 and γH2AX in Tumor Xenografts
This protocol is for assessing cell proliferation (Ki67) and DNA damage (γH2AX) in tumor tissue.
-
Tissue Preparation:
-
Excise tumors from xenograft models at the desired time point after treatment.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides through a series of xylene and graded ethanol washes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a steamer or water bath at 95-100°C for 20-30 minutes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the slides with primary antibodies against Ki67 or γH2AX overnight at 4°C.
-
Wash with TBST.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate the slides, clear with xylene, and mount with a coverslip.
-
Image the slides using a microscope.
-
Quantify the percentage of Ki67-positive (proliferating) cells or the intensity of γH2AX staining (DNA damage) using image analysis software.
-
Visualizations
Caption: Mechanism of hypoxia-activated this compound.
Caption: Strategies to overcome this compound resistance.
Caption: General workflow for preclinical this compound studies.
References
Evofosfamide Clinical Trial Design: A Technical Support Center
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered in the clinical trial design of Evofosfamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it impact clinical trial design?
This compound is a hypoxia-activated prodrug.[1][2][3] This means it is designed to be inactive in environments with normal oxygen levels and becomes activated to its cytotoxic form, bromo-isophosphoramide mustard (Br-IPM), specifically in the low-oxygen (hypoxic) conditions often found in solid tumors.[2][4] This targeted activation is intended to increase the therapeutic index by concentrating the anti-cancer effect in the tumor microenvironment while sparing healthy, well-oxygenated tissues.
This mechanism presents a fundamental challenge in clinical trial design: identifying and selecting patients with significant tumor hypoxia. The efficacy of this compound is contingent on the presence of a hypoxic target. Trials that do not select for a hypoxic patient population may not demonstrate the drug's full potential, a factor that may have contributed to the outcomes of previous studies.
Q2: Why did the pivotal Phase III trials for this compound in pancreatic cancer and soft tissue sarcoma fail to meet their primary endpoints?
The Phase III MAESTRO trial in pancreatic cancer and the TH-CR-406/SARC021 trial in soft tissue sarcoma both failed to demonstrate a statistically significant improvement in the primary endpoint of overall survival (OS) for patients receiving this compound in combination with standard chemotherapy compared to chemotherapy alone.
Several factors may have contributed to these outcomes:
-
Lack of Patient Selection for Hypoxia: As mentioned, these trials did not prospectively select patients based on the hypoxic status of their tumors. It is possible that a sub-population of patients with highly hypoxic tumors did benefit, but this effect was diluted in the overall trial population.
-
Choice of Primary Endpoint: Overall survival is a high bar for any anti-cancer agent and can be influenced by subsequent lines of therapy. While a gold standard, it may not have been the most sensitive endpoint to detect the specific activity of a hypoxia-activated agent.
-
Standard of Care Evolution: In rapidly evolving fields like oncology, the standard of care can change during the course of a long clinical trial, potentially affecting the relative benefit of the investigational agent.
-
Inter-patient and Intra-tumor Heterogeneity of Hypoxia: The degree and distribution of hypoxia can vary significantly between patients and even within different regions of the same tumor. This heterogeneity makes it challenging to ensure that the drug is effectively activated in all parts of the tumor.
Q3: What are the common adverse events associated with this compound and how can they be managed in a clinical trial setting?
Common treatment-related adverse events observed in this compound clinical trials include:
-
Hematological Toxicities: Thrombocytopenia, anemia, and neutropenia are frequently reported.
-
Skin and Mucosal Toxicities: Skin rash and mucositis/stomatitis are common and can be dose-limiting.
-
Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea have been observed.
Management strategies in a clinical trial setting include:
-
Dose Modifications: Dose reductions or delays may be necessary for patients experiencing severe toxicities.
-
Supportive Care: Prophylactic and reactive supportive care measures, such as the use of growth factors for neutropenia and anti-emetics for nausea, are crucial.
-
Patient Monitoring: Close monitoring of blood counts and regular assessment of skin and mucosal integrity are essential for early detection and management of adverse events.
Troubleshooting Guides
Problem: Difficulty in Demonstrating Efficacy in a Heterogeneous Patient Population
Possible Cause: Lack of a predictive biomarker to identify patients most likely to respond to this compound.
Suggested Solution:
-
Incorporate Biomarker Strategies: Future trial designs should incorporate methods to assess tumor hypoxia. This could involve:
-
Imaging Techniques: PET imaging with hypoxia-specific tracers (e.g., FMISO, FAZA).
-
Biopsy-based Assays: Immunohistochemical staining for hypoxia markers like HIF-1α and CAIX.
-
-
Enrichment Strategies: Design trials that enroll only patients with confirmed tumor hypoxia to increase the likelihood of observing a treatment effect.
Problem: Sub-optimal Efficacy as a Monotherapy
Possible Cause: The hypoxic tumor core may be surrounded by well-oxygenated, proliferating tumor cells that are not targeted by this compound.
Suggested Solution:
-
Rational Combination Therapies: Combine this compound with therapies that target the normoxic tumor cell population. This is the rationale behind combining it with standard chemotherapy and radiation.
-
Immuno-oncology Combinations: Preclinical data suggest that tumor hypoxia can create an immunosuppressive microenvironment. Combining this compound with immune checkpoint inhibitors could potentially reverse this immunosuppression and enhance anti-tumor immunity. A Phase 1/2 trial is currently exploring this compound in combination with zalifrelimab and balstilimab.
Data Presentation
Table 1: Key Phase III Clinical Trial Results for this compound
| Trial Name | Indication | Combination Therapy | Comparator | Primary Endpoint | Hazard Ratio (95% CI) | p-value |
| MAESTRO | Pancreatic Adenocarcinoma | This compound + Gemcitabine | Placebo + Gemcitabine | Overall Survival | 0.84 (0.71 - 1.01) | 0.0589 |
| TH-CR-406/ SARC021 | Soft Tissue Sarcoma | This compound + Doxorubicin | Doxorubicin | Overall Survival | 1.06 (0.88 - 1.29) | Not Statistically Significant |
Data sourced from multiple reports.
Table 2: Common Grade ≥3 Adverse Events with this compound in Combination Therapy (Multiple Myeloma Study)
| Adverse Event | Frequency |
| Thrombocytopenia | 25 patients |
| Anemia | 24 patients |
| Neutropenia | 15 patients |
| Leukopenia | 9 patients |
Data from a Phase 1/2 study in relapsed/refractory multiple myeloma.
Experimental Protocols
Protocol: Assessment of Tumor Hypoxia via Immunohistochemistry (IHC)
-
Tissue Collection and Preparation:
-
Obtain fresh tumor biopsy samples.
-
Fix samples in 10% neutral buffered formalin for 24-48 hours.
-
Embed samples in paraffin and section into 4-5 µm slices.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate sections with a primary antibody against a hypoxia marker (e.g., rabbit anti-HIF-1α or mouse anti-CAIX) overnight at 4°C.
-
Wash sections and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Score the percentage and intensity of stained tumor cells under a light microscope. A pre-defined scoring system should be used to classify tumors as hypoxic or normoxic.
-
Visualizations
Caption: this compound activation pathway in normoxic versus hypoxic cells.
References
Technical Support Center: Evofosfamide Dosage and Administration Schedule Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evofosfamide (TH-302). The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a hypoxia-activated prodrug.[1][2] In the low-oxygen (hypoxic) environment of solid tumors, the 2-nitroimidazole moiety of this compound is reduced by intracellular reductases, such as cytochrome P450 oxidoreductase (POR).[3][4][5] This reduction leads to the release of the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. Br-IPM forms inter- and intra-strand DNA crosslinks, inhibiting DNA replication and cell division, ultimately leading to apoptosis in hypoxic cancer cells. Under normal oxygen (normoxic) conditions, the reduced this compound radical is rapidly re-oxidized to its inactive parent form, limiting systemic toxicity.
Q2: How should this compound be prepared and stored for in vitro and in vivo experiments?
A2: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, it is recommended to prepare fresh solutions on the day of use. While specific formulation details can vary, one protocol suggests dissolving this compound in a vehicle such as a mixture of propylene glycol, Tween 80, and D5W (5% dextrose in water). It is advised to aliquot stock solutions to avoid repeated freeze-thaw cycles. Powdered this compound is typically stored at -20°C for long-term stability.
Q3: What are typical starting concentrations for in vitro cytotoxicity assays with this compound?
A3: The effective concentration of this compound is highly dependent on the cell line and the level of hypoxia. Under hypoxic conditions, IC50 values can range from the nanomolar to the low micromolar range (e.g., 19 nM to 10 µM). In contrast, under normoxic conditions, the IC50 is significantly higher, often in the high micromolar to millimolar range (e.g., >1000 µM). A common starting range for dose-response experiments under hypoxia is 0.01 µM to 100 µM.
Q4: What are common dosage ranges and administration schedules for this compound in preclinical xenograft models?
A4: In preclinical mouse xenograft models, this compound is often administered via intraperitoneal (i.p.) injection. Dosages can range from 25 mg/kg to 75 mg/kg. Common administration schedules include daily injections for a set number of days (e.g., 50 mg/kg, once daily for 5 days a week for 2 weeks) or intermittent dosing (e.g., on days 1, 8, and 15 of a 28-day cycle). The optimal dose and schedule will depend on the tumor model and any combination agents being used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro cytotoxicity of this compound under hypoxic conditions. | 1. Insufficient hypoxia in the experimental setup.2. Low expression of cytochrome P450 oxidoreductase (POR) in the cell line.3. Incorrect drug concentration or unstable drug solution. | 1. Verify the hypoxic conditions in your incubator or chamber using a hypoxia probe or indicator dyes. Ensure oxygen levels are ≤1%.2. Assess POR expression in your cell line via Western blot or IHC. Consider using a cell line known to have high POR expression as a positive control.3. Prepare fresh drug dilutions for each experiment. Confirm the concentration of your stock solution. |
| High variability in tumor response in xenograft studies. | 1. Inconsistent tumor hypoxia among individual tumors.2. Differences in drug delivery to the tumor.3. Variability in the tumor microenvironment. | 1. Use imaging techniques like pimonidazole staining or electron paramagnetic resonance (EPR) imaging to assess tumor hypoxia in a subset of animals. 2. Ensure consistent i.p. injection technique. For subcutaneous tumors, consider that blood flow and drug perfusion can vary.3. Ensure tumors are of a consistent size at the start of treatment. |
| Unexpected toxicity in animal models. | 1. The administered dose is too high for the specific animal strain or tumor model.2. Off-target effects in normoxic tissues, although less common, can occur at high concentrations. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.2. Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior) and consider reducing the dose or altering the schedule. |
| Lack of synergistic effect when combining this compound with another therapy. | 1. The combination schedule is not optimal.2. The mechanism of the combination agent does not complement that of this compound.3. The tumor model is resistant to one or both agents. | 1. Experiment with different administration schedules (e.g., sequential vs. concurrent dosing). For example, some studies have shown that starting an anti-angiogenic agent like sunitinib concurrently with this compound is more effective than sequential administration.2. Re-evaluate the rationale for the combination. This compound works best with agents that are effective against normoxic cells (e.g., radiation, some chemotherapies) or that can modulate the tumor microenvironment.3. Confirm the sensitivity of your tumor model to each agent individually before testing the combination. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| H460 | Human Lung Cancer | Hypoxia (N2) | ~0.1 | |
| HT29 | Human Colon Cancer | Hypoxia (N2) | ~0.2 | |
| SK-N-BE(2) | Neuroblastoma | Normoxia | 220 | |
| SK-N-BE(2) | Neuroblastoma | Hypoxia (N2) | 4.8 | |
| CNE-2 | Nasopharyngeal Carcinoma | Hypoxia | 8.33 ± 0.75 | |
| HONE-1 | Nasopharyngeal Carcinoma | Hypoxia | 7.62 ± 0.67 | |
| HNE-1 | Nasopharyngeal Carcinoma | Hypoxia | 0.31 ± 0.07 | |
| G06A | Canine Glioma | Normoxia | 160 | |
| G06A | Canine Glioma | Hypoxia | 8 | |
| J3TBg | Canine Glioma | Normoxia | 360 | |
| J3TBg | Canine Glioma | Hypoxia | 18 | |
| SDT3G | Canine Glioma | Normoxia | 240 | |
| SDT3G | Canine Glioma | Hypoxia | 5 |
Table 2: Preclinical In Vivo Dosages and Schedules for this compound
| Tumor Model | Animal Model | Dosage and Schedule | Combination Agent | Outcome | Reference |
| H460 Xenograft | Nude Mice | 50 mg/kg, i.p., QD x 5/wk x 2 wks | Docetaxel (10 mg/kg, i.v., Q7D x 2) | Significant increase in lifespan | |
| 786-O Xenograft (Renal) | Nude Mice | 150 mg/kg, i.p., single dose | Everolimus (5 mg/kg, daily for 8 days) | Enhanced antitumor efficacy | |
| Caki-1 Xenograft (Renal) | Nude Mice | 150 mg/kg, i.p., single dose | Temsirolimus (20 mg/kg, daily for 8 days) | Enhanced antitumor efficacy | |
| SK-N-BE(2) Xenograft (Neuroblastoma) | Nude Mice | 50 mg/kg, i.p., qd x 5/week | Sunitinib (30 mg/kg or 80 mg/kg, p.o., qd x 7/week) | Superior efficacy with concurrent administration | |
| HNE-1 Xenograft (Nasopharyngeal) | Nude Mice | 50 mg/kg or 75 mg/kg, i.p., twice a week for 3 weeks | Cisplatin (DDP) (4 mg/kg, i.p., once a week for 3 weeks) | Significant tumor growth inhibition |
Table 3: Clinical Dosages and Schedules for this compound
| Phase | Cancer Type | Dosage and Schedule | Combination Agent | Reference |
| Phase III (MAESTRO) | Pancreatic Ductal Adenocarcinoma | 340 mg/m², i.v., on days 1, 8, and 15 of a 28-day cycle | Gemcitabine (1,000 mg/m²) | |
| Phase I/II | Relapsed/Refractory Multiple Myeloma | 340 mg/m², twice a week | Dexamethasone and/or Bortezomib | |
| Phase I | Advanced Solid Malignancies | 400–640 mg/m², on days 1 and 8 of cycles 1–2 (3-week cycles) | Ipilimumab (3 mg/kg) | |
| Phase II | Recurrent Bevacizumab-Refractory Glioblastoma | 670 mg/m², i.v., every 2 weeks | Bevacizumab (10 mg/kg) |
Experimental Protocols
Detailed Methodology: In Vitro Hypoxia-Selective Cytotoxicity Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours under standard cell culture conditions (37°C, 5% CO2, 21% O2).
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range is 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO diluted to the highest concentration used in the drug dilutions).
-
Induction of Hypoxia: Place one set of plates in a hypoxic incubator or chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a pre-incubation period of at least 4 hours to allow for cellular adaptation to low oxygen. Keep a parallel set of plates under normoxic conditions.
-
Drug Treatment: Add the this compound serial dilutions and vehicle control to the appropriate wells of both the hypoxic and normoxic plates.
-
Incubation: Incubate the plates for 48-72 hours under their respective oxygen conditions.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT, resazurin (AlamarBlue), or a cell counting kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curves and determine the IC50 values for both normoxic and hypoxic conditions using non-linear regression analysis. The Hypoxia Cytotoxicity Ratio (HCR) can be calculated as IC50 (normoxia) / IC50 (hypoxia).
Detailed Methodology: Murine Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. Keep cells on ice until injection.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound fresh on each day of dosing in the appropriate vehicle. Administer the drug and any combination agents according to the planned schedule (e.g., 50 mg/kg, i.p., daily). The control group should receive the vehicle only.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The experiment can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors can be excised for further analysis (e.g., immunohistochemistry for hypoxia markers like pimonidazole or proliferation markers like Ki67).
Visualizations
References
- 1. Comparison of hypoxia-activated prodrug this compound (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia-Activated Prodrug this compound Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the hypoxia-activated prodrug this compound (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Yield Expression of a Catalytically Active Membrane-Bound Protein: Human P450 Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
Evofosfamide Delivery to Hypoxic Tumors: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for improving the delivery of Evofosfamide to hypoxic tumor regions. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of relevant quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (formerly TH-302) is a hypoxia-activated prodrug (HAP).[1][2] It is designed to be largely inactive in tissues with normal oxygen levels.[1] In the low-oxygen (hypoxic) environment characteristic of many solid tumors, this compound is activated.[1][2] This activation involves the reduction of its 2-nitroimidazole component by cellular reductases, leading to the release of a potent DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then causes DNA damage, leading to cell cycle arrest and apoptosis (cell death) of the cancer cells.
Q2: Why is targeting hypoxic regions in tumors important?
Hypoxia is a common feature of solid tumors and is associated with resistance to conventional cancer therapies like chemotherapy and radiation. Hypoxic tumor cells are often in a state of reduced proliferation, making them less susceptible to drugs that target rapidly dividing cells. The lack of oxygen also hinders the efficacy of radiation therapy, which relies on oxygen to generate cytotoxic free radicals. By specifically targeting these resistant hypoxic cells, this compound has the potential to overcome a major obstacle in cancer treatment.
Q3: What are the main challenges in delivering this compound to hypoxic tumor regions?
The primary challenges include:
-
Heterogeneous Hypoxia: The level of hypoxia can vary significantly within a single tumor and between different tumors. This heterogeneity can lead to incomplete activation of this compound and survival of some cancer cells.
-
Drug Penetration: The dense and poorly vascularized nature of some tumors can limit the penetration of this compound into the most hypoxic core regions.
-
Systemic Toxicity: Although designed for targeted activation, some off-target activation can occur, leading to side effects. Common adverse events include skin and mucosal toxicities.
-
Resistance Mechanisms: Tumors can develop resistance to this compound through various mechanisms, including altered expression of the reductases required for its activation.
Q4: What are some strategies to enhance the delivery and efficacy of this compound?
Several strategies are being explored to improve the therapeutic window of this compound:
-
Combination Therapies: Combining this compound with other treatments can have a synergistic effect. For instance, it has been studied in combination with chemotherapy agents like gemcitabine and doxorubicin, as well as with radiation therapy. The rationale is that this compound targets the hypoxic cells resistant to conventional therapies, while the other treatments target the oxygenated (normoxic) cells.
-
Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility, stability, and tumor-targeting capabilities. Nanoparticles can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect and can be further modified with targeting ligands to specifically bind to cancer cells.
-
Modulating Tumor Hypoxia: Certain therapies, like anti-angiogenic agents, can transiently increase tumor hypoxia, potentially creating a more favorable environment for this compound activation.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low this compound efficacy in in vitro hypoxic cell culture. | 1. Inadequate hypoxia levels in the culture chamber. 2. Low expression of activating reductases in the cell line. 3. Incorrect drug concentration or incubation time. | 1. Verify the oxygen level in the hypoxic chamber using a calibrated oxygen sensor. Ensure a tight seal. 2. Screen different cell lines for their sensitivity to this compound under hypoxia. Consider measuring the expression of key reductases like cytochrome P450 reductase (POR). 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| High variability in tumor response to this compound in animal models. | 1. Heterogeneity in tumor size and hypoxia among animals. 2. Inconsistent drug administration (e.g., intraperitoneal vs. intravenous injection). 3. Differences in tumor vascularization and perfusion. | 1. Start treatment when tumors reach a consistent, predefined size. Use imaging techniques like pimonidazole staining or photoacoustic imaging to assess tumor hypoxia before and after treatment. 2. Standardize the route and technique of drug administration. Intravenous injection generally provides more consistent bioavailability. 3. Use imaging modalities like dynamic contrast-enhanced MRI (DCE-MRI) to assess tumor perfusion. |
| Unexpected toxicity in animal models. | 1. Off-target activation of this compound in tissues with physiological hypoxia. 2. The dose is too high for the specific animal strain or model. 3. Interaction with other administered compounds. | 1. Consider using nanoparticle formulations to improve tumor targeting and reduce systemic exposure. 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. 3. Carefully review all co-administered substances for potential interactions. |
| Difficulty in assessing the extent of tumor hypoxia. | 1. The chosen method for hypoxia detection is not sensitive or specific enough. 2. The timing of the measurement does not capture the peak hypoxic state. | 1. Use a combination of methods for a more comprehensive assessment. For example, combine immunohistochemical staining for hypoxia markers (e.g., HIF-1α, pimonidazole) with in vivo imaging techniques. 2. Perform a time-course analysis to determine the optimal window for measuring hypoxia in your model. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination Therapies
| Tumor Model | Combination Agent | Key Findings | Reference |
| Renal Cell Carcinoma (786-O xenograft) | Everolimus (mTOR inhibitor) | Combination therapy significantly increased antitumor activity compared to either monotherapy. | |
| Renal Cell Carcinoma (Caki-1 xenograft) | Temsirolimus (mTOR inhibitor) | Combination therapy significantly decreased the hypoxic fraction in tumors compared to temsirolimus alone. | |
| Pancreatic Cancer (MIA Paca-2 xenograft) | Gemcitabine | Gemcitabine treatment worsened tumor oxygenation, potentially enhancing the activation of this compound. | |
| Nasopharyngeal Carcinoma (HNE-1 xenograft) | Cisplatin | Combination treatment resulted in a greater reduction in tumor volume compared to either drug alone. | |
| A549 Lung Cancer Xenograft | Fractionated Irradiation | Concomitant treatment with this compound and fractionated irradiation induced the strongest treatment response. |
Table 2: Clinical Trial Data for this compound
| Cancer Type | Phase | Combination Agent | Primary Endpoint/Result | Reference |
| Advanced Soft-Tissue Sarcoma | III | Doxorubicin | Did not meet the primary endpoint of improving overall survival (OS). (HR: 1.06) | |
| Metastatic Pancreatic Cancer | III | Gemcitabine | Did not meet the primary endpoint of improving OS. | |
| Relapsed/Refractory Multiple Myeloma | I/II | Dexamethasone ± Bortezomib | MTD established at 340 mg/m². Disease stabilization was observed in over 80% of patients. | |
| Recurrent Bevacizumab-Refractory Glioblastoma | I | Bevacizumab | MTD established at 670 mg/m². Showed preliminary evidence of activity. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Cytotoxicity under Hypoxia
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Hypoxia chamber (e.g., with 1% O2, 5% CO2, balanced with N2)
-
Standard cell culture incubator (21% O2, 5% CO2)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a standard incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation:
-
Place one set of plates in a standard incubator (normoxia).
-
Place the other set of plates in a hypoxia chamber for the desired incubation period (typically 48-72 hours).
-
-
Cell Viability Assessment: After the incubation period, assess cell viability using a chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Determine the IC50 values for both normoxic and hypoxic conditions using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Evaluation of Tumor Hypoxia using Pimonidazole Staining
Objective: To qualitatively and quantitatively assess the extent of hypoxia in tumor xenografts following treatment.
Materials:
-
Tumor-bearing mice
-
Pimonidazole hydrochloride solution (e.g., 60 mg/kg)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Primary antibody against pimonidazole adducts
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Methodology:
-
Pimonidazole Administration: Inject mice with pimonidazole solution intraperitoneally. Pimonidazole forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). Allow the pimonidazole to circulate for a specified time (e.g., 60-90 minutes).
-
Tumor Excision and Fixation: Euthanize the mice and excise the tumors. Fix the tumors in 4% PFA overnight at 4°C.
-
Cryoprotection and Embedding: Wash the tumors in PBS and then sequentially immerse them in 15% and 30% sucrose solutions until they sink. Embed the tumors in OCT compound and freeze them.
-
Sectioning: Cut frozen tumor sections (e.g., 10 µm thick) using a cryostat and mount them on slides.
-
Immunofluorescence Staining:
-
Permeabilize the sections (e.g., with Triton X-100 in PBS).
-
Block non-specific binding sites.
-
Incubate with the primary anti-pimonidazole antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Image the stained sections using a fluorescence microscope. Quantify the hypoxic fraction by measuring the pimonidazole-positive area relative to the total tumor area using image analysis software (e.g., ImageJ).
Visualizations
References
troubleshooting inconsistent results in Evofosfamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Evofosfamide (TH-302), a hypoxia-activated prodrug.
Troubleshooting Guides
This section provides solutions to specific problems researchers may face, focusing on inconsistent results.
In Vitro Experiments
Problem 1: High variability in this compound cytotoxicity between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Hypoxia Levels | Ensure a consistent and validated method for inducing hypoxia. Use a hypoxia chamber with a calibrated oxygen sensor. Regularly verify the oxygen levels throughout the experiment. For short-term experiments, consider using chemical hypoxia-inducing agents, but be aware of their potential off-target effects. It is crucial to maintain stable hypoxic conditions, as fluctuations can significantly impact this compound activation[1][2]. |
| Cell Density and Metabolic State | Cell density can affect the local oxygen concentration and metabolic activity, influencing this compound activation. Plate cells at a consistent density for all experiments. Ensure cells are in the logarithmic growth phase when initiating treatment[3]. |
| This compound Stability in Media | Prepare fresh dilutions of this compound in pre-equilibrated hypoxic media immediately before use. The stability of this compound and its active metabolite, bromo-isophosphoramide mustard (Br-IPM), can be affected by media components and temperature. |
| Variable Reductase Activity | The activation of this compound is dependent on cellular reductases. Different cell lines have varying levels of these enzymes. If using multiple cell lines, characterize the baseline reductase activity. |
Problem 2: Lower than expected cytotoxicity under hypoxic conditions.
| Potential Cause | Recommended Solution |
| Insufficient Hypoxia | Verify the oxygen level in your hypoxia setup. For robust activation of this compound, oxygen levels should ideally be below 1%[4]. Use a fluorescent hypoxia probe, such as pimonidazole, to confirm intracellular hypoxia in your cell model. |
| Short Drug Exposure Time | The conversion of this compound to its active form and subsequent DNA damage induction takes time. Ensure a sufficient incubation period under hypoxia. A typical duration is 24-72 hours, depending on the cell line and experimental endpoint[4]. |
| Drug Inactivation | Under normoxic or mildly hypoxic conditions, the activated this compound radical can be re-oxidized back to its inactive form. Ensure that all manipulations post-hypoxic incubation are performed swiftly to minimize reoxygenation. |
| Cellular Resistance Mechanisms | Cells may possess efficient DNA repair mechanisms that can counteract the effects of Br-IPM. Assess the expression of key DNA repair proteins. |
In Vivo Experiments
Problem 3: Inconsistent tumor growth inhibition in xenograft models.
| Potential Cause | Recommended Solution |
| Variable Tumor Hypoxia | Tumor hypoxia is notoriously heterogeneous, varying between tumors and even within a single tumor. Use non-invasive imaging techniques like PET with hypoxia tracers (e.g., 18F-FMISO) or immunohistochemistry with pimonidazole to assess the hypoxic fraction in your tumor models before and during the study. |
| Poor Drug Penetration | The tumor microenvironment can be a barrier to drug delivery. Assess tumor vascularity and perfusion. Consider using imaging techniques to evaluate drug distribution within the tumor. |
| This compound Formulation and Administration | Ensure consistent formulation of this compound for injection. For in vivo studies, this compound is typically dissolved in sterile phosphate-buffered saline (PBS). Administer the drug consistently (e.g., intraperitoneal injection) and at the same time of day for all animals. |
| Animal Health and Welfare | The overall health of the animals can impact tumor growth and drug metabolism. Monitor animal weight and general health closely. Ensure consistent housing conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a hypoxia-activated prodrug. In low-oxygen (hypoxic) environments, typically found in solid tumors, the 2-nitroimidazole moiety of this compound is reduced by cellular reductases. This reduction leads to the release of the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA alkylating agent that forms inter- and intra-strand crosslinks in DNA, leading to cell cycle arrest and apoptosis.
This compound activation pathway under normoxic and hypoxic conditions.
Q2: How can I measure hypoxia in my experimental model?
Several methods are available to measure hypoxia:
-
Pimonidazole Adduct Immunohistochemistry: Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions in tissue sections.
-
Positron Emission Tomography (PET): PET imaging with hypoxia-specific tracers like 18F-Fluoromisonidazole (18F-FMISO) allows for non-invasive, quantitative assessment of tumor hypoxia in vivo.
-
Oxygen-Sensing Probes: Direct measurement of oxygen levels in cell culture or tissues can be performed using oxygen-sensitive electrodes or fluorescent probes.
Q3: What are the downstream cellular effects of this compound treatment?
The primary downstream effect of this compound is the induction of DNA damage in the form of DNA crosslinks by its active metabolite, Br-IPM. This DNA damage triggers the DNA Damage Response (DDR) pathway, leading to:
-
Phosphorylation of H2AX (γH2AX): This is an early marker of DNA double-strand breaks and can be detected by Western blotting or immunofluorescence.
-
Cell Cycle Arrest: this compound typically induces a G2/M phase cell cycle arrest, which can be analyzed by flow cytometry using propidium iodide staining.
-
Apoptosis: Prolonged or severe DNA damage can lead to programmed cell death (apoptosis), which can be assessed by methods such as Annexin V staining or TUNEL assays.
Cellular response to this compound-induced DNA damage.
Q4: What concentrations of this compound should I use in my experiments?
The optimal concentration of this compound varies depending on the cell line, the level of hypoxia, and the duration of exposure.
| Experiment Type | Typical Concentration Range | Reference |
| In Vitro Cell Viability (IC50) | 0.1 µM - 100 µM (under hypoxia) | |
| In Vivo Xenograft Models | 50 - 75 mg/kg |
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Experimental Protocols
In Vitro Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in fresh medium.
-
Replace the medium in the wells with the this compound-containing medium.
-
Place the plate in a hypoxia chamber at the desired oxygen concentration (e.g., 1% O2) for 24-72 hours.
-
After the incubation period, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
In Vivo Xenograft Study
-
Implant tumor cells subcutaneously into immunocompromised mice.
-
Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Prepare this compound for injection by dissolving it in sterile PBS.
-
Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection at a specified frequency (e.g., twice a week).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for hypoxia and DNA damage markers).
General experimental workflows for in vitro and in vivo this compound studies.
References
- 1. Hypoxia-Driven Effects in Cancer: Characterization, Mechanisms, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Tools for Regulating Hypoxia in Tumour Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the hypoxia-activated prodrug this compound (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions [mdpi.com]
addressing off-target effects of Evofosfamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Evofosfamide (formerly TH-302) during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a hypoxia-activated prodrug (HAP).[1][2][3] It is designed to be selectively activated in low-oxygen (hypoxic) environments, which are characteristic of many solid tumors.[1][4] The activation process involves the reduction of its 2-nitroimidazole component by cellular reductases. Under normoxic (normal oxygen) conditions, this reaction is reversible, and the drug remains largely inactive. However, under hypoxic conditions, the reduced form undergoes irreversible fragmentation, releasing the potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then causes DNA cross-linking, leading to cell cycle arrest and apoptosis.
Q2: What are considered the "off-target effects" of this compound in a research setting?
A2: In a preclinical or research context, the primary off-target effect is cytotoxicity observed under normoxic conditions. Since this compound is designed for hypoxia-selective activation, any significant activity in well-oxygenated cells can be considered an off-target effect. This may be due to high drug concentrations leading to some residual formation of the active Br-IPM even in the presence of oxygen. In clinical settings, adverse events such as hematologic toxicities, skin rash, and gastrointestinal issues are considered off-target toxicities as they affect healthy, normoxic tissues.
Q3: My experiment shows significant cell death in the normoxic control group. What could be the cause?
A3: Significant cytotoxicity in your normoxic control could be due to several factors:
-
High Drug Concentration: this compound can exhibit modest cytotoxicity under normoxia, particularly at high concentrations. Review your dosing and consider performing a dose-response curve to find the optimal concentration with the highest hypoxic selectivity.
-
Inaccurate Oxygen Levels: Your "normoxic" control environment might have transient or localized pockets of hypoxia, especially in high-density cell cultures. Ensure your cell culture incubator is properly calibrated and that there is adequate gas exchange.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound under both normoxic and hypoxic conditions. It is crucial to characterize the specific IC50 for your cell line under both conditions.
-
Metabolite Activity: Although designed to be inactive, the parent compound or its metabolites might have some inherent, non-hypoxia-dependent cytotoxic effects in certain cell lines.
Q4: How can I confirm that this compound's effect in my experiment is truly hypoxia-dependent?
A4: To validate hypoxia-dependent activity, you should:
-
Run Parallel Cultures: Always maintain parallel cultures under strictly controlled normoxic (e.g., 21% O₂) and hypoxic (<1% O₂) conditions.
-
Calculate the Hypoxia Cytotoxicity Ratio (HCR): Determine the IC50 value (the concentration that inhibits 50% of cell growth) under both normoxia and hypoxia. The HCR is calculated as (IC50 normoxia) / (IC50 hypoxia). A high HCR (ranging from 10 to over 300, depending on the cell line) indicates high hypoxia selectivity.
-
Use Hypoxia Markers: Utilize markers like HIF-1α (Hypoxia-Inducible Factor-1 alpha) or pimonidazole staining to confirm the hypoxic status of your cells or tumor models. This compound treatment has been shown to suppress HIF-1α expression under hypoxic conditions.
-
Measure DNA Damage: Assess for markers of DNA damage, such as the phosphorylation of histone H2AX (γH2AX), which should be significantly increased in hypoxic cells treated with this compound compared to normoxic cells.
Q5: Are there known cellular pathways, other than direct DNA damage, affected by this compound?
A5: While DNA cross-linking is the primary mechanism of cell killing, other cellular processes are consequently affected. Treatment can lead to an increase in cellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. Additionally, this compound can induce senescence, a state of irreversible cell cycle arrest, in cancer cells. In some contexts, it can also restore type I interferon signaling in hypoxic cells, potentially enhancing anti-tumor immune responses.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution / Troubleshooting Step |
| High variability in results between experiments. | Inconsistent oxygen levels in the hypoxic chamber. | 1. Calibrate the oxygen sensor in your incubator/chamber before each experiment. 2. Ensure a tight seal on the chamber to prevent oxygen leakage. 3. Allow sufficient time for the chamber to reach the target oxygen level before adding the drug. |
| Low Hypoxia Cytotoxicity Ratio (HCR). | 1. The chosen cell line has low expression of necessary reductases (e.g., cytochrome P450 oxidoreductase - POR). 2. The drug concentration is too high, causing significant normoxic toxicity. | 1. Screen several cell lines to find one with a better selectivity profile. 2. Perform a detailed dose-response curve starting from very low concentrations to identify the optimal therapeutic window. |
| In vivo tumor model shows limited response to this compound. | 1. The tumor model is not sufficiently hypoxic. 2. Poor drug penetration into the tumor tissue. | 1. Verify tumor hypoxia using imaging techniques (e.g., pimonidazole staining, EPRI). 2. Consider combining this compound with anti-angiogenic agents (e.g., sunitinib, mTOR inhibitors), which can sometimes increase intratumoral hypoxia and enhance this compound's efficacy. 3. Check pharmacokinetic data to ensure adequate drug exposure in the tumor. |
| Unexpected side effects in animal models (e.g., weight loss, skin lesions). | Systemic activation of this compound in naturally hypoxic tissues or dose-related toxicity. | 1. Review the dosage; consider reducing the dose or altering the dosing schedule. 2. Monitor animals closely for common adverse events reported in clinical trials, such as hematologic toxicity and skin-related issues. 3. Ensure the vehicle used for drug delivery is non-toxic. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines under normoxic and hypoxic conditions, demonstrating its hypoxia-selective activity.
| Cell Line | Cancer Type | IC50 under Normoxia (µM) | IC50 under Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| HNE-1 | Nasopharyngeal Carcinoma | > 70 | 0.31 ± 0.07 | > 300 | |
| CNE-2 | Nasopharyngeal Carcinoma | > 70 | 8.33 ± 0.75 | > 9 | |
| HONE-1 | Nasopharyngeal Carcinoma | > 70 | 7.62 ± 0.67 | > 9 | |
| SK-N-BE(2) | Neuroblastoma | 220 | 4.8 | ~46 | |
| J-GLL | Canine Glioma | 160 | 8 | 20 | |
| N-GLL | Canine Glioma | 360 | 18 | 20 | |
| G-GLL | Canine Glioma | 240 | 5 | 48 |
Table 2: Common Treatment-Related Adverse Events (Clinical Trials)
This table lists common off-target toxicities observed in human clinical trials of this compound, providing insight into potential in vivo side effects.
| Adverse Event Category | Specific Events | Grade 3 or Higher Frequency | Reference |
| Hematologic | Anemia, Thrombocytopenia, Neutropenia | 35-50% of patients | |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Stomatitis, Esophagitis | DLTs observed (Grade 3) | |
| Dermatologic | Rash, Skin-burn like erythema | More frequent than with single agents | |
| Hepatic | Elevated Liver Enzymes (ALT/AST) | ~33% of patients (Grade 3) | |
| Constitutional | Fatigue, Fever, Peripheral Edema | Commonly reported |
Note: Frequencies vary by dose, schedule, and combination therapy.
Experimental Protocols & Visualizations
Protocol 1: Assessing Hypoxia-Selective Cytotoxicity
Objective: To determine the IC50 of this compound under normoxic and hypoxic conditions and calculate the Hypoxia Cytotoxicity Ratio (HCR).
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Hypoxic Pre-conditioning: Transfer one set of plates to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balance N₂) and a parallel set to a standard normoxic incubator (21% O₂, 5% CO₂). Allow cells to acclimate for at least 12-16 hours.
-
Drug Preparation: Prepare a serial dilution of this compound in pre-equilibrated (normoxic or hypoxic) cell culture medium.
-
Treatment: Add the drug dilutions to the respective plates inside the hypoxic chamber or normoxic incubator. Include vehicle-only controls.
-
Incubation: Incubate the cells for 72 hours under their respective atmospheric conditions.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a neutral red uptake assay.
-
Data Analysis: Plot cell viability against drug concentration and use a non-linear regression model to calculate the IC50 values for both normoxic and hypoxic conditions. Calculate HCR = IC50 (normoxia) / IC50 (hypoxia).
Diagrams
Caption: Mechanism of this compound activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy of the hypoxia-activated prodrug this compound (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Evofosfamide Activation Strategies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the activation of Evofosfamide in tumors during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound activation?
This compound is a hypoxia-activated prodrug. Its activation is initiated by a one-electron reduction of its 2-nitroimidazole component, a process catalyzed by intracellular reductases. Under normal oxygen levels (normoxia), this reduction is reversible. However, in the low-oxygen (hypoxic) environment characteristic of many solid tumors, the reduced form undergoes fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA alkylating agent that crosslinks DNA, leading to cell cycle arrest and apoptosis.
Q2: My in vitro experiments show inconsistent this compound efficacy under hypoxia. What could be the cause?
Inconsistent results in in vitro hypoxia experiments with this compound can stem from several factors:
-
Inadequate or non-uniform hypoxia: Achieving and maintaining a consistent, low-oxygen environment is critical. Leaks in the hypoxia chamber, improper gas mixture, or insufficient purging time can lead to variable oxygen levels.
-
Cell line-specific differences: The expression levels of reductases responsible for this compound activation can vary significantly between different cancer cell lines, leading to inherent differences in sensitivity.
-
Duration of hypoxic exposure: The timing and duration of this compound treatment under hypoxia can influence its efficacy. Optimization of these parameters for each cell line is often necessary.
-
Cell density: High cell density can lead to the rapid depletion of nutrients and oxygen, creating a more hypoxic microenvironment that can affect drug activation and cell viability independently of the experimental setup.
Q3: How can I confirm that this compound is being activated in my tumor models?
Activation of this compound leads to DNA damage. Therefore, a common method to confirm its activation is to assess the level of DNA double-strand breaks by staining for phosphorylated histone H2AX (γ-H2AX). An increase in γ-H2AX foci in cells treated with this compound under hypoxic conditions compared to normoxic controls or untreated hypoxic controls indicates successful drug activation.
Q4: Are there strategies to enhance the activation of this compound in tumors?
Yes, several strategies are being explored to enhance this compound activation and efficacy:
-
Combination Therapies:
-
Immunotherapy: Preclinical studies suggest that this compound can disrupt hypoxic zones in tumors, which are often immunosuppressive, thereby allowing for better infiltration of T cells and sensitizing tumors to immune checkpoint inhibitors like anti-CTLA-4 and anti-PD-1 antibodies.[1]
-
Radiation Therapy: Radiation can induce tumor hypoxia, creating a more favorable environment for this compound activation. The combination has shown synergistic effects in preclinical models.[2][3][4]
-
mTOR Inhibitors: mTOR inhibitors can increase tumor hypoxia, thereby enhancing the activation of this compound.[5]
-
-
Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles can improve its delivery to the tumor site and potentially enhance its activation.
Troubleshooting Guides
Guide 1: In Vitro Hypoxia Induction
Problem: Difficulty achieving or maintaining a stable hypoxic environment for cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Gas leak in the hypoxia chamber. | Check all seals and tubing connections for leaks using a soap solution. Ensure the chamber door is securely closed and clamped. |
| Incorrect gas mixture. | Verify the composition of the gas mixture (typically 1-5% O₂, 5% CO₂, balance N₂). Use a calibrated oxygen sensor to confirm the oxygen level inside the chamber. |
| Insufficient purging of the chamber. | Purge the chamber with the hypoxic gas mixture for a sufficient duration to displace all the air. A common recommendation is to flush at a high flow rate (e.g., 20 L/min) for at least 5-10 minutes. |
| Oxygen diffusion through plasticware. | Use gas-impermeable culture plates or flasks. If using standard plasticware, minimize the media volume to reduce the surface area for gas exchange. |
| Cellular consumption of residual oxygen. | For prolonged experiments, consider re-purging the chamber at regular intervals (e.g., every 24-48 hours) to maintain low oxygen levels. |
Guide 2: γ-H2AX Immunofluorescence Staining
Problem: Weak or no γ-H2AX signal after this compound treatment under hypoxia.
| Possible Cause | Troubleshooting Step |
| Suboptimal primary antibody concentration. | Titrate the primary antibody to determine the optimal concentration for your cell line and experimental conditions. |
| Ineffective cell permeabilization. | Ensure complete permeabilization of the cell membrane to allow antibody access to the nucleus. Triton X-100 (0.2-0.5%) is commonly used. |
| Incorrect fixation. | Use a fixation method appropriate for preserving the γ-H2AX epitope. 4% paraformaldehyde is a common choice. Methanol/acetone fixation can also be an alternative. |
| Loss of signal due to prolonged washing. | Reduce the duration and vigor of washing steps. |
| Timing of analysis. | γ-H2AX foci formation is a dynamic process. Analyze cells at different time points after treatment to capture the peak signal. |
| No actual DNA damage. | As a positive control, treat cells with a known DNA damaging agent (e.g., ionizing radiation) to confirm the staining protocol is working. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values in µM)
| Cell Line | Cancer Type | Normoxia (21% O₂) | Hypoxia (≤1% O₂) | Reference |
| MCF-7 | Breast Cancer | >50 | 1.56 | |
| MDA-MB-231 | Breast Cancer | >50 | 4.37 | |
| 786-O | Renal Cell Carcinoma | >100 | ~10 | |
| Caki-1 | Renal Cell Carcinoma | >100 | ~5 | |
| HCT116 | Colon Cancer | ~200 | ~1 |
Table 2: Preclinical Efficacy of this compound Combination Therapies
| Combination Partner | Cancer Model | Efficacy Endpoint | Result | Reference |
| Anti-CTLA-4/Anti-PD-1 | Prostate Cancer (mouse) | Tumor Burden | Smallest tumor burdens observed with combination therapy. | |
| IMGS-001 (anti-PD-L1/PD-L2) | Melanoma (mouse) | Tumor Growth Inhibition | 94% with combination vs. 87% with IMGS-001 alone. | |
| Radiation Therapy (IR) | NSCLC (A549 xenograft) | Tumor Growth Delay | Concomitant schedule induced the strongest tumor growth delay. | |
| Temsirolimus (mTOR inhibitor) | Renal Cell Carcinoma (Caki-1 xenograft) | Tumor Growth Inhibition | TGI of 97% (combination) vs. 75-81% (this compound alone). |
Experimental Protocols
Protocol 1: In Vitro Hypoxia Induction and Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight under standard cell culture conditions (37°C, 5% CO₂, 21% O₂).
-
Hypoxia Induction: Place the plates in a modular incubator chamber. Purge the chamber with a certified hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 84% N₂) at a flow rate of 20 L/min for 10 minutes. Seal the chamber and place it in a 37°C incubator.
-
Drug Treatment: After a pre-incubation period under hypoxia (e.g., 4-6 hours), add serial dilutions of this compound to the appropriate wells. Include normoxic control plates treated with the same drug concentrations.
-
Incubation: Return the hypoxic plates to the hypoxia chamber, re-purge, and incubate for the desired treatment duration (e.g., 48-72 hours). Incubate the normoxic plates under standard conditions.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT, SRB, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions using non-linear regression analysis.
Protocol 2: Detection of DNA Damage (γ-H2AX Staining)
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with this compound under normoxic and hypoxic conditions as described in Protocol 1. Include a positive control (e.g., irradiated cells) and a negative control (untreated cells).
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI and Alexa Fluor 488 channels. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Visualizations
Caption: Mechanism of this compound activation under normoxic versus hypoxic conditions.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Strategies and mechanisms for enhancing this compound activation in tumors.
References
- 1. biospace.com [biospace.com]
- 2. The hypoxia-activated prodrug this compound in combination with multiple regimens of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug this compound: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug this compound: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination treatment with hypoxia-activated prodrug this compound (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
Evofosfamide Monotherapy Technical Support Center
Welcome to the technical support center for Evofosfamide (formerly TH-302). This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving this compound as a monotherapy.
Frequently Asked Questions (FAQs)
Q1: Why has this compound monotherapy demonstrated limited efficacy in clinical trials?
A: While preclinical studies showed promise, this compound monotherapy has shown limited activity in clinical trials for several reasons. In a Phase I study involving heavily pretreated patients with advanced leukemia, the overall response rate was only 6%.[1] Similarly, early-phase trials in solid tumors showed modest activity, with two partial responses observed in 57 patients.[2][3] Ultimately, this compound failed to meet its primary endpoints in two large Phase III trials for advanced soft-tissue sarcoma and pancreatic cancer when used in combination with standard chemotherapy, leading to the discontinuation of its development for these indications.[4][5]
Potential reasons for this limited clinical efficacy include:
-
Insufficient or Heterogeneous Tumor Hypoxia: The activation of this compound is entirely dependent on a severely hypoxic microenvironment. Tumors may not be sufficiently or uniformly hypoxic to activate the prodrug to a therapeutic level. The lack of patient screening and selection based on tumor hypoxia status in trials is a potential reason for the limited success.
-
Limited Bystander Effect: The activated form of the drug, bromo-isophosphoramide mustard (Br-IPM), is a DNA crosslinking agent. While it can diffuse into adjacent normoxic cells (a "bystander effect"), this effect may be limited, sparing cancer cells in better-oxygenated regions of the tumor.
-
Rapid Drug Clearance: this compound has a short half-life of approximately 12.3 minutes and a high clearance rate, which might limit the exposure of tumor cells to the drug.
-
Adaptive Resistance: Some studies suggest that this compound treatment can lead to reoxygenation of the tumor by reducing the number of hypoxic cells, which could paradoxically decrease its own effectiveness over time.
Q2: What are the common dose-limiting toxicities (DLTs) and adverse events associated with this compound monotherapy?
A: Dose-limiting toxicities (DLTs) for this compound monotherapy primarily involve skin and mucosal tissues. In a Phase I study in patients with advanced solid tumors, grade 3 skin and mucosal toxicities were dose-limiting. In a Phase I trial for advanced leukemia, DLTs included grade 3 esophagitis, stomatitis (mouth sores), and hyperbilirubinemia. Common adverse events are generally manageable but can be significant at higher doses.
Q3: My in vitro experiments with this compound are not showing the expected hypoxia-selective cytotoxicity. What could be the issue?
A: This is a common issue that can often be resolved by carefully reviewing and optimizing your experimental setup. Preclinical studies have demonstrated that this compound's cytotoxicity is highly dependent on the level of oxygen. For example, in nasopharyngeal carcinoma cell lines, the sensitization under hypoxia ranged from ninefold to over 300-fold compared to normoxic conditions. In neuroblastoma cells, a 40-fold increase in sensitivity was observed under hypoxia.
Here are some troubleshooting steps:
-
Verify Oxygen Levels: Ensure your hypoxia chamber or incubator is maintaining the target oxygen level (typically ≤1% O₂). Use a calibrated oxygen sensor to confirm. The degree of cytotoxicity is directly related to the severity of hypoxia.
-
Cell Line Sensitivity: Different cell lines have varying levels of reductases required to activate this compound. Your chosen cell line may have low expression of these enzymes. Consider testing a panel of cell lines to find a responsive model.
-
Duration of Exposure: Ensure cells are pre-incubated in a hypoxic environment long enough to establish a hypoxic state before adding the drug, and that the drug exposure itself is of sufficient duration.
-
Drug Concentration: The IC₅₀ values for this compound are dramatically lower under hypoxic conditions. You may need to use a wide range of concentrations to observe the differential effect. For instance, in some NPC cell lines, the IC₅₀ under hypoxia was as low as 0.31 µmol/L.
-
Control for Normoxic Toxicity: this compound is designed to be largely inactive under normal oxygen levels, but some minimal activity might be observed at very high concentrations. Always run a parallel experiment under normoxic conditions (20-21% O₂) as a control.
Q4: Are there known mechanisms of resistance to this compound?
A: Resistance to this compound is intrinsically linked to its mechanism of action. The primary mechanism of resistance is the absence of a sufficiently hypoxic environment.
-
Normoxic Environment: In the presence of oxygen, the one-electron reduction of the 2-nitroimidazole trigger is a reversible reaction. Oxygen rapidly re-oxidizes the radical anion back to the parent compound, preventing the release of the active cytotoxic agent, Br-IPM. Therefore, cancer cells residing in well-oxygenated tumor regions are inherently resistant.
-
Insufficient Reductase Activity: The activation of this compound requires reduction by intracellular reductases, such as NADPH cytochrome P450. Cells with low levels of these enzymes may be less efficient at activating the prodrug, even under hypoxic conditions.
-
DNA Repair Mechanisms: The active metabolite, Br-IPM, causes cell death by crosslinking DNA. Cancer cells with highly efficient DNA repair mechanisms, such as homologous recombination, may be able to repair this damage, leading to resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Summary of Phase I Monotherapy Trial in Advanced Leukemia
| Parameter | Arm A (30-60 min Infusion) | Arm B (Continuous Infusion) |
|---|---|---|
| Number of Patients | 38 | 11 |
| Diagnoses | 80% AML, 18% ALL (combined) | 80% AML, 18% ALL (combined) |
| Maximum Tolerated Dose (MTD) | 460 mg/m² daily | 330 mg/m² daily |
| Dose-Limiting Toxicities (DLTs) | Grade 3 Esophagitis (at 550 mg/m²) | Grade 3 Stomatitis, Hyperbilirubinemia (at 460 mg/m²) |
| Overall Response Rate (CR/CRi + PR) | 6% (2 CR/CRi, 1 PR) | 0% |
(Data sourced from a Phase I study in heavily pretreated leukemia patients)
Table 2: Summary of Phase III Combination Therapy Trials
| Trial / Indication | Treatment Arms | Primary Endpoint | Result (Hazard Ratio) | P-value |
|---|---|---|---|---|
| MAESTRO / Pancreatic Cancer | This compound + Gemcitabine vs. Placebo + Gemcitabine | Overall Survival (OS) | 0.84 (95% CI, 0.71–1.01) | 0.0589 |
| TH-CR-406/SARC021 / Soft Tissue Sarcoma | This compound + Doxorubicin vs. Doxorubicin alone | Overall Survival (OS) | 1.06 (95% CI, 0.88–1.29) | Not Statistically Significant |
(These trials, while using combination therapy, highlight the failure to show a significant benefit, which underpinned the limitations of the drug's potential, including as a monotherapy)
Table 3: Common Non-Hematologic Adverse Events (≥15%) in Phase I Leukemia Monotherapy Trial (Arm A)
| Adverse Event | Percentage of Patients |
|---|---|
| Diarrhea | 45% |
| Fatigue | 24% |
| Peripheral Edema | 24% |
| Rash | 24% |
| Pneumonia | 21% |
| Urinary Tract Infection | 21% |
| Nausea | 18% |
(Data sourced from a Phase I study in heavily pretreated leukemia patients)
Experimental Protocols
Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity Assay
Objective: To determine the differential cytotoxic effect of this compound on a cancer cell line under normoxic versus hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
-
Normoxic incubator (20-21% O₂, 5% CO₂)
-
Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into two identical 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere for 24 hours in a standard normoxic incubator.
-
Pre-incubation: Move one plate ("Hypoxia Plate") into the hypoxia chamber. Keep the other plate ("Normoxia Plate") in the normoxic incubator. Allow cells to acclimate for at least 12-16 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Treatment:
-
For the Hypoxia Plate, add the this compound dilutions inside the hypoxia chamber to minimize reoxygenation.
-
For the Normoxia Plate, add the identical this compound dilutions under standard sterile conditions.
-
-
Incubation: Return both plates to their respective incubators (hypoxic or normoxic) and incubate for 72 hours (or other desired time point).
-
Viability Assessment: After incubation, remove plates from the incubators. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plates on a plate reader (luminescence, fluorescence, or absorbance).
-
Analysis: Normalize the data to the vehicle-treated control wells for each condition (normoxia and hypoxia). Plot the dose-response curves and calculate the IC₅₀ values for both conditions to determine the hypoxia cytotoxicity ratio (IC₅₀ Normoxia / IC₅₀ Hypoxia).
Protocol 2: Murine Xenograft Model for Evaluating this compound Efficacy
Objective: To assess the anti-tumor activity of this compound monotherapy in an in vivo solid tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG)
-
Tumor cells for implantation (e.g., HNE-1, H460)
-
Matrigel (optional, to aid tumor establishment)
-
This compound formulation for injection (e.g., in saline or other appropriate vehicle)
-
Calipers for tumor measurement
-
Animal scale
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in 100-200 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg, daily for 5 days a week).
-
Control Group: Administer an equivalent volume of the vehicle on the same schedule.
-
-
Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same time to monitor toxicity.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size, or for a set duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss) or tumor ulceration.
-
Analysis: Plot the mean tumor growth curves for each group over time. Calculate metrics such as tumor growth inhibition (TGI) to quantify the drug's efficacy.
Visualizations
Caption: Mechanism of hypoxia-selective activation of this compound.
Caption: Experimental workflow for troubleshooting in vitro hypoxia assays.
References
- 1. A Phase I Study of this compound, an Investigational Hypoxia-Activated Prodrug, in Patients with Advanced Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 3. Phase 1 study of the safety, tolerability, and pharmacokinetics of TH-302, a hypoxia-activated prodrug, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. cancernetwork.com [cancernetwork.com]
Validation & Comparative
A Comparative Guide to Hypoxia-Activated Prodrugs: Evofosfamide and Other Key Alternates
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which is associated with resistance to conventional cancer therapies, including chemotherapy and radiation. Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to selectively target these hypoxic tumor cells. This guide provides an objective comparison of Evofosfamide (TH-302) with other notable HAPs, Tirapazamine and PR-104, supported by experimental data to inform preclinical and clinical research decisions.
Mechanism of Action: A Tale of Two Triggers
Hypoxia-activated prodrugs are inert molecules that undergo bioreduction in hypoxic conditions to release a cytotoxic effector. The selectivity for hypoxic cells is a key feature, minimizing damage to healthy, well-oxygenated tissues.
This compound (TH-302) is a 2-nitroimidazole-based prodrug. Under hypoxic conditions, the 2-nitroimidazole trigger is reduced by intracellular reductases, such as cytochrome P450 oxidoreductase, to a radical anion. In the absence of oxygen, this radical anion fragments, releasing the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Br-IPM then induces DNA cross-linking, leading to cell cycle arrest and apoptosis[1][2]. Under normoxic conditions, the radical anion is rapidly re-oxidized back to the inactive prodrug form, sparing healthy tissues[1][2].
Tirapazamine (TPZ) , a benzotriazine di-N-oxide, was one of the first HAPs to be extensively studied. Its activation also involves a one-electron reduction, primarily by NADPH:cytochrome P450 reductase, to a DNA-damaging radical[3]. In hypoxic environments, this radical can abstract a hydrogen atom from DNA, leading to DNA strand breaks. In the presence of oxygen, the radical is converted back to the non-toxic parent compound.
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A, a dinitrobenzamide mustard. PR-104A is then activated through two main pathways. Under hypoxic conditions, it undergoes one-electron reduction to form DNA cross-linking hydroxylamine and amine metabolites. Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors. This dual activation mechanism distinguishes PR-104 from other HAPs.
Preclinical Performance: A Quantitative Comparison
The efficacy of HAPs is often evaluated by comparing their cytotoxicity under normal oxygen (normoxic) and low oxygen (hypoxic) conditions. A higher hypoxia cytotoxic ratio (HCR), which is the ratio of the IC50 (half-maximal inhibitory concentration) in normoxia to the IC50 in hypoxia, indicates greater selectivity for hypoxic cells.
| Prodrug | Cancer Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxia Cytotoxic Ratio (HCR) | Reference |
| This compound | Various | 40 - 1400 | 0.1 - 90 | Up to >100 | |
| MCF-7 (Breast) | >50 | 1.56 | >32 | ||
| MDA-MB-231 (Breast) | >50 | 4.37 | >11 | ||
| SK-N-BE(2) (Neuroblastoma) | 220 | 4.8 | ~46 | ||
| Tirapazamine | CT26 (Colon) | 51.42 | 16.35 | 3.14 | |
| Various | - | - | 50 - 500 (in cell suspensions) | ||
| PR-104A | Various | - | - | 10 - 100 |
Clinical Trial Outcomes: A Snapshot of Clinical Translation
The clinical development of HAPs has been met with both promise and challenges. The following table summarizes key findings from clinical trials of this compound, Tirapazamine, and PR-104.
| Prodrug | Phase | Cancer Type | Combination Agent(s) | Key Outcomes | Reference |
| This compound | Phase III (MAESTRO) | Pancreatic Ductal Adenocarcinoma | Gemcitabine | Did not demonstrate a statistically significant improvement in overall survival. | |
| Phase II | Recurrent Bevacizumab-Refractory Glioblastoma | Bevacizumab | Progression-free survival at 4 months was 31%. Partial response in 9% of patients. | ||
| Phase I | Advanced Solid Malignancies | Ipilimumab | Showed evidence of therapeutic activity with no new or unexpected safety signals. Partial response in 16.7% of patients with measurable disease. | ||
| Tirapazamine | Phase II | Locally Advanced Head and Neck Cancer | Cisplatin and Radiation | 3-year failure-free survival of 55%. | |
| Phase I | Solid Tumors | Cisplatin | Well-tolerated in combination with full doses of cisplatin. Partial responses observed. | ||
| Meta-analysis | Various Cancers | - | Failed to show a significant effect on overall survival rate at 1, 2, 3, and 5 years. | ||
| PR-104 | Phase I/II | Refractory/Relapsed Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) | - | Response rate of 32% in AML and 20% in ALL at higher doses. | |
| Phase I | Solid Tumors | - | Recommended phase II dose for weekly administration is 675 mg/m²/week. Dose-limiting toxicities were thrombocytopenia and neutropenia. |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) under Hypoxic Conditions
This protocol is adapted for assessing the cytotoxicity of HAPs under hypoxic versus normoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Hypoxia chamber or incubator with adjustable O₂ levels (e.g., 1% O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight in a standard incubator (37°C, 5% CO₂).
-
Drug Treatment: Prepare serial dilutions of the HAP in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Hypoxic/Normoxic Incubation: Place one set of plates in a standard incubator (normoxia) and another set in a hypoxia chamber (e.g., 1% O₂) for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for both normoxic and hypoxic conditions using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of HAPs.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
HAP formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the HAP and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection or oral gavage).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Toxicity Evaluation: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
Data Analysis: Compare the tumor growth curves and TGI between the treatment and control groups to determine the in vivo efficacy of the HAP.
Immunofluorescence Staining for γH2AX (DNA Damage Marker)
This protocol describes the detection of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the HAP under normoxic and hypoxic conditions for the desired duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Wash with PBS and then block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI for 5 minutes, and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI and γH2AX channels and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
References
A Comparative Guide to the Mechanism of Action of Evofosfamide and Other Hypoxia-Activated Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of Evofosfamide (TH-302) with other notable hypoxia-activated prodrugs (HAPs), Tirapazamine (TPZ) and PR-104. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies such as radiation and chemotherapy.[1] Hypoxia-activated prodrugs are a class of therapeutics designed to be selectively activated under these hypoxic conditions, leading to targeted cytotoxicity in the tumor microenvironment while sparing well-oxygenated normal tissues.[1] This guide focuses on the validation of the mechanism of action of this compound in comparison to Tirapazamine and PR-104.
Mechanism of Action: A Comparative Overview
This compound, Tirapazamine, and PR-104 all undergo bioreduction in hypoxic environments to release a cytotoxic agent. However, the specific activation pathways and the nature of the cytotoxic payload differ among them.
This compound (TH-302) is a 2-nitroimidazole-based prodrug. Under hypoxic conditions, the 2-nitroimidazole moiety undergoes a one-electron reduction by intracellular reductases to form a radical anion. In the presence of oxygen, this reaction is reversible. However, in a hypoxic environment, the radical anion undergoes irreversible fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA alkylating agent that forms interstrand cross-links, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[2]
Tirapazamine (TPZ) is a benzotriazine di-N-oxide. Its activation also involves a one-electron reduction in hypoxic conditions, forming a cytotoxic benzotriazinyl radical. This radical can abstract a hydrogen atom from DNA, leading to DNA single- and double-strand breaks.[3][4] Some studies suggest that TPZ may also act as a topoisomerase II poison under hypoxia.
PR-104 is a dinitrobenzamide mustard prodrug. It is administered as a phosphate pre-prodrug (PR-104) which is rapidly converted to its active form, PR-104A, in vivo. Under hypoxia, PR-104A is reduced to form the corresponding hydroxylamine (PR-104H) and amine (PR-104M) mustards, which are potent DNA cross-linking agents. An important distinction for PR-104 is that its activation can also occur in normoxic conditions through the action of the enzyme aldo-keto reductase 1C3 (AKR1C3), which can lead to off-target toxicity.
Visualizing the Activation Pathways
The following diagrams illustrate the distinct activation pathways of this compound, Tirapazamine, and PR-104.
Caption: Activation pathway of this compound under normoxic and hypoxic conditions.
Caption: Hypoxia-specific activation of Tirapazamine leading to DNA damage.
Caption: Dual activation pathways of PR-104A in hypoxic and normoxic (AKR1C3-positive) cells.
Experimental Validation of Mechanism of Action
The validation of the proposed mechanisms of action for these HAPs relies on a series of key experiments designed to assess their hypoxia-selective activity and downstream cellular effects.
Key Experimental Assays:
-
Western Blot for HIF-1α: Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions. Its detection by western blot is a standard method to confirm the establishment of a hypoxic environment in in vitro experiments.
-
γH2AX Immunofluorescence: Phosphorylation of the histone variant H2AX (γH2AX) is an early marker of DNA double-strand breaks. Immunofluorescent staining for γH2AX foci is used to quantify the extent of DNA damage induced by the activated prodrugs.
-
Flow Cytometry for Cell Cycle Analysis: Analysis of the cell cycle distribution by flow cytometry reveals the cellular response to DNA damage. DNA cross-linking agents often induce cell cycle arrest, typically at the G2/M phase, which can be quantified.
-
DNA Cross-linking Assays: Techniques such as the comet assay or analysis of DNA adducts can be employed to directly detect the formation of DNA cross-links by the active metabolites of the prodrugs.
Experimental Workflow
The following diagram outlines a typical workflow for validating the mechanism of action of a hypoxia-activated prodrug.
Caption: A generalized experimental workflow for validating HAP mechanism of action.
Comparative Performance Data
The following tables summarize available quantitative data comparing the performance of this compound, Tirapazamine, and PR-104. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity and Hypoxia Selectivity
| Prodrug | Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| This compound | HNE-1 | >100 | 0.31 ± 0.07 | >300 | |
| CNE-2 | 75.2 ± 5.6 | 8.33 ± 0.75 | ~9 | ||
| HONE-1 | 70.1 ± 6.2 | 7.62 ± 0.67 | ~9 | ||
| SK-N-BE(2) | 220 | 4.8 | ~46 | ||
| G06A (Canine Glioma) | 160 | 8 | 20 | ||
| J3TBg (Canine Glioma) | 360 | 18 | 20 | ||
| SDT3G (Canine Glioma) | 240 | 5 | 48 | ||
| Tirapazamine | Bel-7402 | - | - | 50-500 (general range) | |
| PR-104A | SiHa | - | - | 7 | |
| C33A | - | - | 55 | ||
| MDA-468 | - | - | 203 | ||
| HCT116 | - | - | 36 | ||
| HCT116 (POR overexpressing) | - | - | 145 |
HCR = IC50 Normoxia / IC50 Hypoxia. A higher HCR indicates greater selectivity for hypoxic cells.
Table 2: Downstream Cellular Effects
| Prodrug | Cellular Effect | Experimental Evidence | References |
| This compound | DNA Damage | Increased γH2AX expression under hypoxia. | |
| Cell Cycle Arrest | Accumulation of cells in the G2 phase under hypoxia. | ||
| Tirapazamine | DNA Damage | Induction of DNA double-strand breaks under hypoxia. | |
| Cell Cycle Arrest | Marked cell cycle arrest at the S-phase. | ||
| Topoisomerase II Poisoning | Reduced topoisomerase II activity in hypoxic conditions. | ||
| PR-104 | DNA Damage | Induction of DNA cross-linking selectively under hypoxia. | |
| Cell Cycle Arrest | Accumulation in G2/M phase. |
Detailed Experimental Protocols
Detailed protocols for the key validation experiments are provided below as a reference for researchers.
Western Blot for HIF-1α
-
Sample Preparation: Culture cells under normoxic (21% O2) and hypoxic (<1% O2) conditions. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
γH2AX Immunofluorescence Staining
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the HAP under normoxic and hypoxic conditions.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBST. Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Mounting: Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Mount coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Flow Cytometry for Cell Cycle Analysis
-
Cell Harvesting and Fixation: Harvest cells after treatment and fix in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.
-
Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, Tirapazamine, and PR-104 represent important classes of hypoxia-activated prodrugs with distinct mechanisms of activation and cytotoxic payloads. The experimental validation of their mechanisms of action relies on a consistent set of in vitro assays that confirm their hypoxia-selective activity and downstream effects on DNA integrity and cell cycle progression. While all three drugs demonstrate hypoxia-selective cytotoxicity, the available data suggests differences in their potency and selectivity, as indicated by their HCR values. PR-104 shows high potency but also has the potential for off-target effects due to its activation by AKR1C3 in normoxic conditions. This compound demonstrates a broad range of high hypoxia selectivity across various cell lines. Tirapazamine's mechanism, involving the generation of DNA-damaging radicals, also shows significant hypoxia selectivity.
The choice of a particular HAP for further research or clinical development will depend on the specific tumor type, its microenvironment, and the expression of relevant activating enzymes. The data and protocols presented in this guide are intended to provide a solid foundation for such comparative evaluations.
References
Evofosfamide: A Comparative Analysis of Efficacy Across Diverse Tumor Landscapes
For Immediate Release
Evofosfamide (formerly TH-302), a hypoxia-activated prodrug, has been the subject of extensive research due to its innovative mechanism of targeting oxygen-deficient tumor microenvironments. This guide provides a comprehensive comparison of its efficacy across various tumor types, supported by data from pivotal clinical trials and preclinical studies. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of this compound's performance and facilitate informed decisions in oncological research.
Mechanism of Action: Selective Targeting of Hypoxic Tumor Cells
This compound is a 2-nitroimidazole prodrug of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[1] Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment characteristic of many solid tumors, this compound undergoes a one-electron reduction by cellular reductases. This process leads to the fragmentation of the molecule and the release of the active cytotoxic agent, Br-IPM.[2][3] Br-IPM then cross-links DNA, inducing cell cycle arrest and apoptosis, thereby selectively destroying cancer cells in hypoxic regions that are often resistant to conventional chemotherapy and radiotherapy.[2][3]
Caption: this compound's hypoxia-activated mechanism of action.
Comparative Efficacy in Clinical Trials
This compound has been evaluated in numerous clinical trials for a range of malignancies. The most definitive data comes from Phase 3 trials in soft tissue sarcoma and pancreatic cancer.
| Tumor Type | Trial Name (NCT ID) | Phase | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Soft Tissue Sarcoma | TH-CR-406/SARC021 (NCT01440088) | 3 | A: this compound + DoxorubicinB: Doxorubicin | 18.4 months | 6.3 months | 28% |
| 19.0 months | 6.0 months | 18% | ||||
| Pancreatic Cancer | MAESTRO (NCT01746979) | 3 | A: this compound + GemcitabineB: Placebo + Gemcitabine | 8.7 months | 5.5 months | 15% (confirmed) |
| 7.6 months | 3.7 months | 9% (confirmed) | ||||
| Multiple Myeloma | NCT01522872 | 1/2 | A: this compound + DexamethasoneB: this compound + Bortezomib + Dexamethasone | - | - | 19.4% (PR+VGPR)10.7% (PR+CR) |
| Prostate Cancer (mCRPC) | NCT03098160 | 1 | This compound + Ipilimumab | - | - | 16.7% |
Note: For the Multiple Myeloma study, response rates are presented as Partial Response (PR), Very Good Partial Response (VGPR), and Complete Response (CR).
Soft Tissue Sarcoma
The Phase 3 TH-CR-406/SARC021 trial evaluated the addition of this compound to doxorubicin in patients with advanced soft tissue sarcoma. The study did not meet its primary endpoint of improving overall survival. While the combination arm showed a numerically higher overall response rate, this did not translate into a survival benefit.
Pancreatic Cancer
In the Phase 3 MAESTRO study for advanced pancreatic cancer, the combination of this compound with gemcitabine did not result in a statistically significant improvement in overall survival compared to gemcitabine and placebo. However, there was a statistically significant improvement in progression-free survival and confirmed overall response rate in the this compound arm.
Multiple Myeloma
A Phase 1/2 study in heavily pretreated relapsed/refractory multiple myeloma patients showed that this compound, both with dexamethasone alone and in combination with bortezomib and dexamethasone, demonstrated clinical activity. Disease stabilization was observed in over 80% of patients, with an overall survival of 11.2 months.
Prostate Cancer
In a Phase 1 trial for metastatic castration-resistant prostate cancer (mCRPC) and other solid tumors, the combination of this compound and the immune checkpoint inhibitor ipilimumab showed an objective response rate of 16.7% and a disease control rate of 83.3%.
Preclinical Efficacy in Various Tumor Models
Preclinical studies have demonstrated this compound's potential in other cancer types, often in combination with standard therapies.
-
Non-Small Cell Lung Cancer (NSCLC): In preclinical NSCLC H460 xenograft models, this compound showed superior or comparable efficacy and a more favorable safety profile compared to ifosfamide, both as a monotherapy and in combination with docetaxel.
-
Osteosarcoma: In an intratibial murine model of osteosarcoma, this compound, alone and in combination with proapoptotic receptor agonists (PARAs), reduced tumor burden in the bone and the growth of pulmonary metastases.
-
Nasopharyngeal Carcinoma (NPC): this compound exhibited hypoxia-selective cytotoxicity in NPC cell lines. In xenograft models, it showed antitumor activity as a single agent and in combination with cisplatin, and it reduced hypoxic regions within the tumors.
Experimental Protocols
Phase 3 Clinical Trial Workflow (MAESTRO - Pancreatic Cancer)
Caption: A typical Phase 3 clinical trial workflow for this compound.
MAESTRO (NCT01746979) - Pancreatic Cancer:
-
Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic pancreatic adenocarcinoma. Key inclusion criteria included an ECOG performance status of 0 or 1.
-
Dosing Regimen:
-
Arm A: this compound (340 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) administered on the same days.
-
Arm B: Placebo administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1000 mg/m²) administered on the same days.
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate.
TH-CR-406/SARC021 (NCT01440088) - Soft Tissue Sarcoma:
-
Patient Population: Patients with locally advanced, unresectable or metastatic soft-tissue sarcoma who had not received prior chemotherapy for advanced disease.
-
Dosing Regimen:
-
Arm A: this compound (300 mg/m²) in combination with doxorubicin (75 mg/m²).
-
Arm B: Doxorubicin (75 mg/m²) alone.
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and response rate.
Preclinical Study Protocol (NSCLC Xenograft Model)
-
Cell Line: Human non-small cell lung cancer H460 cells.
-
Animal Model: Immunocompromised nude mice.
-
Tumor Implantation: Ectopic (subcutaneous) or orthotopic (intrapleural) implantation of H460 cells.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Ifosfamide monotherapy
-
This compound in combination with docetaxel
-
Ifosfamide in combination with docetaxel
-
-
Outcome Measures: Tumor growth inhibition, animal survival, and assessment of hematologic toxicity.
Logical Relationship of Comparative Efficacy
Caption: Comparative efficacy of this compound in different cancers.
Conclusion
This compound has demonstrated a clear mechanism of action, selectively targeting hypoxic tumor cells. While it showed promise in early-phase trials and preclinical studies across a variety of cancers, it failed to meet its primary endpoint of improving overall survival in two large Phase 3 trials for soft tissue sarcoma and pancreatic cancer. Despite these setbacks, the clinical activity observed in multiple myeloma and prostate cancer, along with its potential to overcome hypoxia-mediated resistance to immunotherapy, suggests that this compound may still have a role in specific cancer settings or in combination with other therapeutic modalities. Further research is warranted to identify predictive biomarkers for patient selection and to explore novel combination strategies to harness the full potential of this hypoxia-activated prodrug.
References
Validating Biomarkers for Evofosfamide Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to the hypoxia-activated prodrug (HAP), Evofosfamide (formerly TH-302). It includes supporting experimental data, detailed methodologies for key validation experiments, and comparisons with alternative HAPs. The objective is to offer a clear, data-driven resource for researchers in oncology and drug development.
Introduction to this compound and the Role of Hypoxia
This compound is an investigational prodrug designed to target hypoxic regions within solid tumors, which are often resistant to conventional therapies.[1] It is a 2-nitroimidazole prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[2] Under hypoxic conditions, the 2-nitroimidazole moiety is reduced, leading to the release of the cytotoxic Br-IPM, which in turn causes DNA cross-linking and subsequent cell death.[2][3][4] In normoxic environments, the reduction is reversible, and the prodrug remains largely inactive, which is intended to limit systemic toxicity.
The clinical development of this compound has yielded mixed results. While early-phase trials showed promise, two large Phase 3 trials in soft tissue sarcoma (SARC021) and pancreatic cancer (MAESTRO) did not meet their primary endpoints of improving overall survival. This has underscored the critical need for robust predictive biomarkers to identify patient populations most likely to benefit from this targeted therapy. The central hypothesis is that the extent of tumor hypoxia is the primary determinant of this compound efficacy.
Comparative Analysis of Hypoxia-Activated Prodrugs and Biomarkers
This section compares this compound with other notable hypoxia-activated prodrugs, focusing on the quantitative performance of hypoxia as a predictive biomarker.
Table 1: Performance of Hypoxia Biomarkers in Predicting Response to this compound
| Cancer Type | Biomarker | N | Biomarker Measurement | Key Findings | Reference |
| Pancreatic Cancer (preclinical) | 18F-FMISO PET | 6 | Tumor-to-muscle ratio | Significant correlation between normalized 18F-FMISO uptake and both 3H- and 14C-labeled this compound uptake. | |
| Pancreatic Cancer (preclinical) | Pimonidazole IHC | 6 | % positive area | Inter-tumor variation in pimonidazole positive fraction (mean = 0.18, range = 0.09–0.30). Co-localization with 18F-FMISO and 14C-Evofosfamide. | |
| Pancreatic Cancer (preclinical) | Pimonidazole IHC | N/A | % positive area | Pimonidazole-stained area decreased by >50% in this compound-treated MIA Paca-2 tumors (sensitive model). | |
| Colorectal Cancer (preclinical) | 18F-FMISO PET | N/A | FMISOmax and FMISOmean | Low FMISOmax and FMISOmean were predictive biomarkers for responders to combination immunotherapy and this compound. | |
| Glioblastoma (clinical) | 18F-Misonidazole PET | 33 | Hypoxic Volume (HV) | Both progression-free survival and overall survival were negatively associated with hypoxia volume values. | |
| Soft Tissue Sarcoma (clinical) | Radiomics (retrospective) | 303 | Short Run Emphasis (SRE) | A model including SRE identified a subset (42%) with longer OS in the Evo+Dox arm (HR=0.57). |
Table 2: Comparison with Alternative Hypoxia-Activated Prodrugs
| Drug | Mechanism of Action | Cancer Type | Biomarker(s) | N | Key Efficacy/Biomarker Findings | Reference |
| Tirapazamine | Benzotriazine di-N-oxide; generates DNA-damaging free radicals under hypoxia. | Head & Neck, Lung Cancer | None prospectively used in pivotal trials | N/A | Phase III trials failed to show a survival benefit, highlighting the need for hypoxia biomarkers. | |
| Tirapazamine | (as above) | Head & Neck Cancer (preclinical) | P450R expression | N/A | Hypoxic cytotoxicity enhanced 215-fold in cells engineered to overexpress P450R. | |
| PR-104 | Dinitrobenzamide mustard; activated by hypoxia and AKR1C3 enzyme. | Acute Leukemia (AML, ALL) | Pimonidazole, HIF-1α, CAIX | 50 | Responses (CR, CRp, MLFS) seen in 10/31 AML and 2/10 ALL patients at higher doses. High expression of hypoxia markers observed in bone marrow. | |
| PR-104 | (as above) | Hepatocellular Carcinoma (preclinical) | Pimonidazole, AKR1C3 | N/A | Monotherapy reduced growth in hypoxic xenografts. In vitro cytotoxicity correlated with AKR1C3 expression and hypoxia. |
Signaling Pathways and Experimental Workflows
This compound Activation Pathway
The following diagram illustrates the mechanism of this compound activation, which is contingent on the low-oxygen tumor microenvironment.
Caption: Mechanism of selective this compound activation in hypoxic tumor cells.
Experimental Workflow for Biomarker Validation
Validating hypoxia as a predictive biomarker for this compound response involves several key experimental steps, from patient selection to data analysis.
Caption: Workflow for validating imaging and tissue biomarkers for this compound.
Experimental Protocols
Pimonidazole Immunohistochemistry (IHC) for Hypoxia Detection
This protocol outlines the key steps for detecting hypoxic regions in tumor tissue using pimonidazole adducts.
Objective: To qualitatively and quantitatively assess the extent of hypoxia in formalin-fixed, paraffin-embedded (FFPE) or frozen tumor sections.
Methodology:
-
Pimonidazole Administration: Administer pimonidazole hydrochloride to the subject (e.g., 60 mg/kg for mice) via intravenous or intraperitoneal injection. Allow it to circulate for approximately 90 minutes before tissue collection to enable adduct formation in hypoxic cells (pO2 < 10 mmHg).
-
Tissue Preparation:
-
FFPE: Harvest tumors, fix in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections.
-
Frozen: Snap-freeze fresh tumor tissue in liquid nitrogen. Cut cryosections (e.g., 10 µm) and fix with cold acetone.
-
-
Antigen Retrieval (for FFPE): Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Immunostaining:
-
Block non-specific binding sites using a protein block solution (e.g., 5% BSA in PBS).
-
Incubate sections with a primary antibody targeting pimonidazole adducts (e.g., mouse or rat monoclonal anti-pimonidazole antibody).
-
Wash sections with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Incubate with a suitable secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 goat anti-mouse IgG) or an enzyme for chromogenic detection (e.g., HRP-conjugated goat anti-mouse IgG).
-
For fluorescence, counterstain nuclei with DAPI.
-
For chromogenic detection, add substrate (e.g., DAB) and counterstain with hematoxylin.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence or brightfield microscope.
-
Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area using image analysis software.
-
18F-Fluoromisonidazole (18F-FMISO) PET/CT Imaging
This protocol describes the non-invasive imaging of tumor hypoxia using the PET tracer 18F-FMISO.
Objective: To non-invasively quantify the extent and spatial distribution of hypoxia within tumors in vivo.
Methodology:
-
Patient Preparation: Patients are typically not required to fast before the scan.
-
Radiotracer Injection: Administer 18F-FMISO intravenously (e.g., 3.7 MBq/kg).
-
Uptake Period: Allow for a 2 to 4-hour uptake period. During this time, 18F-FMISO diffuses into tissues and is reductively metabolized and trapped intracellularly under hypoxic conditions.
-
Image Acquisition:
-
Position the patient on the PET/CT scanner.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan over the tumor region of interest for approximately 20 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using standard algorithms with corrections for attenuation, scatter, and decay.
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle or blood pool).
-
Calculate quantitative metrics:
-
Standardized Uptake Value (SUV): SUVmax and SUVmean within the tumor ROI.
-
Tumor-to-Background Ratio (TBR): Ratio of tumor SUV to the SUV of the reference tissue. A TBR > 1.2-1.4 is often used as a threshold for significant hypoxia.
-
Hypoxic Volume (HV): The volume of the tumor with tracer uptake exceeding a defined threshold.
-
-
-
Interpretation: Correlate the quantitative PET metrics with treatment response. Higher baseline 18F-FMISO uptake is hypothesized to predict a better response to this compound.
Conclusion
The clinical utility of this compound is critically dependent on the ability to select patients with hypoxic tumors. While the direct targeting of hypoxia is a sound biological rationale, the failure of Phase 3 trials without biomarker-based enrichment highlights the challenges in implementation. Current evidence strongly supports the use of hypoxia imaging with 18F-FMISO PET and ex vivo confirmation with pimonidazole IHC as primary methods for validating the this compound-responsive phenotype. Preclinical data show a clear correlation between the degree of hypoxia and drug activity. For future clinical development of this compound or other HAPs, a biomarker-stratified trial design, where only patients with demonstrably hypoxic tumors are enrolled, is essential to accurately assess therapeutic benefit. Further research into predictive gene signatures and metabolic markers may also provide complementary approaches to patient selection.
References
- 1. Doxorubicin plus this compound versus doxorubicin alone in locally advanced, unresectable or metastatic soft-tissue sarcoma (TH CR-406/SARC021): an international, multicentre, open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. [18F]FMISO-PET Imaging Reveals the Role of Hypoxia Severity in Checkpoint Blockade Response - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Evofosfamide Combination Therapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target oxygen-deficient tumor microenvironments. Its mechanism of action, which involves the release of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM) under hypoxic conditions, has made it an attractive candidate for combination therapies aimed at overcoming resistance to conventional treatments.[1][2] This guide provides a head-to-head comparison of key clinical and preclinical this compound combination therapies, presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways.
Mechanism of Action: this compound
This compound is a 2-nitroimidazole prodrug that remains largely inactive in well-oxygenated tissues. In the hypoxic cores of solid tumors, reductase enzymes reduce the nitroimidazole group, leading to the release of the potent alkylating agent Br-IPM. Br-IPM then crosslinks DNA, inducing cell cycle arrest and apoptosis.[1][3]
Clinical Combination Therapies: A Comparative Overview
This compound has been evaluated in several late-stage clinical trials in combination with standard-of-care chemotherapies.
This compound in Combination with Doxorubicin for Soft Tissue Sarcoma
The TH CR-406/SARC021 Phase 3 trial investigated the addition of this compound to doxorubicin as a first-line treatment for patients with locally advanced, unresectable, or metastatic soft tissue sarcoma.
Experimental Protocol: TH CR-406/SARC021 Trial
-
Study Design: A randomized, open-label, international, multicenter Phase 3 trial.
-
Patient Population: Patients aged 15 years or older with advanced unresectable or metastatic soft-tissue sarcoma of intermediate or high grade, with no prior curative therapy available.
-
Treatment Arms:
-
Combination Arm: this compound (300 mg/m² intravenously on days 1 and 8) + Doxorubicin (75 mg/m² on day 1) of a 21-day cycle for up to six cycles.
-
Control Arm: Doxorubicin alone (75 mg/m² on day 1) of a 21-day cycle for up to six cycles.
-
-
Primary Endpoint: Overall Survival (OS).
Quantitative Data Summary: TH CR-406/SARC021 Trial
| Endpoint | Doxorubicin + this compound (n=317) | Doxorubicin Alone (n=323) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 18.4 months | 19.0 months | 1.06 (0.88–1.29) | 0.527 |
| Median Progression-Free Survival | 6.3 months | 6.0 months | 0.85 (0.70–1.03) | 0.099 |
| Objective Response Rate | 28% | 18% | - | - |
| Select Grade ≥3 Adverse Events | ||||
| Neutropenia | 44% | 29% | ||
| Febrile Neutropenia | 18% | 11% | ||
| Anemia | 21% | 10% | ||
| Thrombocytopenia | 20% | 4% |
Data sourced from Tap et al., The Lancet Oncology, 2017.
The addition of this compound to doxorubicin did not result in a statistically significant improvement in overall survival.
This compound in Combination with Gemcitabine for Pancreatic Cancer
The MAESTRO (Metastatic Adenocarcinoma of the Pancreas Treated with this compound and Gemcitabine) trial was a Phase 3 study evaluating this compound in combination with gemcitabine for previously untreated, locally advanced unresectable or metastatic pancreatic adenocarcinoma.
Experimental Protocol: MAESTRO Trial
-
Study Design: A randomized, double-blind, placebo-controlled, international, multicenter Phase 3 trial.
-
Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma.
-
Treatment Arms:
-
Combination Arm: this compound (340 mg/m² intravenously) + Gemcitabine (1,000 mg/m²) on days 1, 8, and 15 of a 28-day cycle.
-
Control Arm: Placebo + Gemcitabine (1,000 mg/m²) on days 1, 8, and 15 of a 28-day cycle.
-
-
Primary Endpoint: Overall Survival (OS).
Quantitative Data Summary: MAESTRO Trial
| Endpoint | Gemcitabine + this compound (n=346) | Gemcitabine + Placebo (n=347) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 8.7 months | 7.6 months | 0.84 (0.71–1.01) | 0.059 |
| Median Progression-Free Survival | 5.5 months | 3.7 months | 0.77 (0.65–0.92) | 0.004 |
| Objective Response Rate (Confirmed) | 15% | 9% | - | 0.009 |
| Select Grade ≥3 Adverse Events | ||||
| Neutropenia | 33% | 21% | ||
| Thrombocytopenia | 26% | 10% | ||
| Anemia | 18% | 11% |
Data sourced from Van Cutsem et al., Journal of Clinical Oncology, 2016.
The MAESTRO trial did not meet its primary endpoint of a statistically significant improvement in overall survival, although there was a significant improvement in progression-free survival.
This compound in Combination with Ipilimumab for Advanced Solid Malignancies
A Phase 1 dose-escalation trial (NCT03098160) evaluated the safety and preliminary efficacy of this compound in combination with the immune checkpoint inhibitor ipilimumab in patients with advanced solid tumors, including castration-resistant prostate cancer, pancreatic cancer, and immunotherapy-resistant melanoma.[4] The rationale for this combination is that by reducing tumor hypoxia, this compound may overcome the immunosuppressive tumor microenvironment and enhance the activity of ipilimumab.
Experimental Protocol: NCT03098160 Trial
-
Study Design: A Phase 1, 3+3 dose-escalation, open-label, single-center trial.
-
Patient Population: Adult patients with metastatic or locally advanced castration-resistant prostate cancer, pancreatic cancer, melanoma refractory to immune checkpoint blockade, or HPV-negative head and neck squamous cell carcinoma.
-
Treatment Regimen:
-
This compound was administered intravenously on days 1 and 8 of the first two 21-day cycles at escalating doses (400, 480, 560, and 640 mg/m²).
-
Ipilimumab was administered at a fixed dose of 3 mg/kg intravenously on day 8 of each of the four 21-day cycles.
-
-
Primary Endpoints: Safety and tolerability, and determination of the recommended Phase 2 dose.
Quantitative Data Summary: NCT03098160 Trial
| Endpoint | Overall (n=18 evaluable for response) |
| Objective Response Rate | 16.7% (3 Partial Responses) |
| Stable Disease | 66.7% (12 patients) |
| Disease Control Rate | 83.3% |
| Select Grade ≥3 Adverse Events (n=21) | |
| Alanine Aminotransferase Increased | 33.3% |
| Aspartate Aminotransferase Increased | 19.0% |
| Anemia | 14.3% |
| Lymphopenia | 14.3% |
| Thrombocytopenia | 14.3% |
Data sourced from Hong et al., Clinical Cancer Research, 2021.
The combination of this compound and ipilimumab was found to be safe and showed evidence of clinical activity in heavily pre-treated patients with advanced solid tumors.
Signaling Pathway: this compound and Ipilimumab
This compound-induced cell death in the hypoxic tumor core can lead to the release of tumor antigens. These antigens are then presented by antigen-presenting cells (APCs) to T-cells. Ipilimumab, a CTLA-4 inhibitor, blocks the inhibitory signal from APCs to T-cells, promoting T-cell activation, proliferation, and subsequent tumor cell killing.
Preclinical Combination Therapies: Emerging Strategies
Preclinical studies have explored the potential of combining this compound with other targeted agents.
This compound with mTOR Inhibitors
Preclinical studies in renal cell carcinoma (RCC) xenograft models have shown that the combination of this compound with mTOR inhibitors (everolimus or temsirolimus) results in enhanced antitumor efficacy. mTOR inhibitors can induce tumor hypoxia, thereby potentially increasing the activation of this compound.
Experimental Protocol: Preclinical RCC Study
-
Models: 786-O and Caki-1 human RCC xenograft models in mice.
-
Treatment Groups: Vehicle control, this compound alone, mTOR inhibitor (everolimus or temsirolimus) alone, and the combination.
-
Endpoints: Tumor growth inhibition (TGI) and tumor growth delay (TGD).
Quantitative Data Summary: Preclinical RCC Study (Caki-1 Xenograft)
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Temsirolimus alone | 57% |
| This compound alone (50 mg/kg) | 75-81% |
| Temsirolimus + this compound (Concurrent) | 90% |
| Temsirolimus + this compound (Delayed Start) | 92% |
Data sourced from Sun et al., American Journal of Cancer Research, 2015.
The combination of this compound and mTOR inhibitors demonstrated significantly greater tumor growth inhibition compared to either agent alone.
Signaling Pathway: mTOR Inhibition
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. mTOR inhibitors block this pathway, leading to a reduction in protein synthesis and cell cycle progression.
This compound with Pazopanib
Preclinical studies have also investigated the combination of this compound with the multi-targeted tyrosine kinase inhibitor pazopanib, which primarily inhibits VEGFR. The anti-angiogenic effect of pazopanib can induce tumor hypoxia, creating a favorable environment for this compound activation. One study in a dedifferentiated liposarcoma xenograft model showed that pazopanib significantly delayed tumor growth. Another study in neuroblastoma xenografts demonstrated that sunitinib, another VEGFR inhibitor, enhanced the efficacy of this compound by increasing hypoxic areas. While direct preclinical data on the combination of this compound and pazopanib is limited, the mechanistic rationale is strong.
Experimental Protocol: Representative Preclinical Angiogenesis Inhibitor Study (Sunitinib)
-
Model: Neuroblastoma xenograft models in mice.
-
Treatment Groups: Control, this compound alone, Sunitinib alone, and the combination.
-
Endpoints: Tumor growth inhibition and assessment of tumor hypoxia.
Quantitative Data Summary: Preclinical Neuroblastoma Study (Sunitinib)
-
The combination of this compound and sunitinib was significantly superior to single agents in both xenograft and metastatic models.
-
Immunofluorescence analysis revealed a higher number of apoptotic cells and larger hypoxic areas in the combination treatment group compared to either single agent.
Further preclinical studies are warranted to fully elucidate the potential of the this compound and pazopanib combination.
Conclusion
This compound has been extensively studied in combination with various anticancer agents. While pivotal Phase 3 trials in combination with standard chemotherapy for soft tissue sarcoma and pancreatic cancer did not meet their primary endpoints, the unique hypoxia-activated mechanism of this compound continues to hold promise. The combination with the immune checkpoint inhibitor ipilimumab has shown encouraging early clinical activity, and preclinical data suggest synergistic effects with targeted agents like mTOR and VEGFR inhibitors. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound-based combination therapies and further exploring novel combination strategies to exploit the tumor-hypoxia-targeting properties of this agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Dose Escalation Study to Evaluate the Safety and Tolerability of this compound in Combination with Ipilimumab in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Evofosfamide in Pancreatic Cancer: A Comparative Clinical Trial Analysis
An in-depth guide for researchers and drug development professionals on the clinical trial performance of evofosfamide in pancreatic cancer, with a comparative look at standard-of-care therapies.
This compound (formerly TH-302) is a hypoxia-activated prodrug that was investigated for the treatment of various solid tumors, including pancreatic cancer. Its mechanism of action is designed to target the hypoxic microenvironment characteristic of many tumors, a feature associated with resistance to conventional chemotherapy and radiation. This guide provides a comprehensive overview of the clinical trial results for this compound in pancreatic cancer, primarily focusing on the pivotal Phase III MAESTRO study. The performance of this compound in combination with gemcitabine is compared with gemcitabine alone and contextualized with the efficacy of another standard-of-care regimen, FOLFIRINOX.
Mechanism of Action
This compound is a 2-nitroimidazole-linked prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment of a tumor, the 2-nitroimidazole trigger undergoes reduction, leading to the release of the active cytotoxic Br-IPM. This active agent then cross-links DNA, inducing cell death.[1][2]
Caption: Mechanism of action of this compound.
Clinical Trial Data: The MAESTRO Study
The primary evidence for this compound in pancreatic cancer comes from the MAESTRO (Metastatic Adenocarcinoma of the Pancreas Treated with this compound and Gemcitabine) trial, a Phase III, randomized, double-blind, placebo-controlled study.[3][4]
Efficacy Results
The MAESTRO trial did not meet its primary endpoint of statistically significant improvement in overall survival (OS) for the this compound plus gemcitabine arm compared to the placebo plus gemcitabine arm.[3] However, there was a statistically significant improvement in progression-free survival (PFS).
| Endpoint | This compound + Gemcitabine (n=346) | Placebo + Gemcitabine (n=347) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 8.7 months | 7.6 months | 0.84 (0.71 - 1.01) | 0.059 |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.7 months | 0.77 (0.65 - 0.92) | 0.004 |
| Objective Response Rate (ORR) | 19% | 15% | Odds Ratio: 1.31 (0.88 - 1.95) | 0.18 |
| Confirmed ORR | 15% | 9% | Odds Ratio: 1.90 (1.16 - 3.12) | 0.009 |
Table 1: Efficacy outcomes from the MAESTRO trial.
Safety Profile
The addition of this compound to gemcitabine resulted in a higher incidence of hematologic adverse events.
| Adverse Event (Grade ≥3) | This compound + Gemcitabine | Placebo + Gemcitabine |
| Neutropenia | 32.5% | Not specified |
| Thrombocytopenia | More frequent | Less frequent |
| Anemia | More frequent | Less frequent |
| Nausea | Similar across arms | Similar across arms |
| Decreased Appetite | Similar across arms | Similar across arms |
| Vomiting | Similar across arms | Similar across arms |
| AEs leading to death | 9% | 11% |
| AEs leading to treatment discontinuation | 17.9% | 15.6% |
Table 2: Key adverse events in the MAESTRO trial.
Comparison with Standard of Care: Gemcitabine and FOLFIRINOX
While the MAESTRO trial provides a direct comparison of this compound plus gemcitabine against gemcitabine alone, it is also useful to compare these results indirectly with another standard-of-care regimen for metastatic pancreatic cancer, FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin). It is important to note that there have been no direct head-to-head clinical trials of this compound versus FOLFIRINOX.
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Grade 3/4 Toxicities |
| This compound + Gemcitabine (MAESTRO) | 8.7 months | 5.5 months | Neutropenia, Thrombocytopenia, Anemia |
| Gemcitabine (MAESTRO Control Arm) | 7.6 months | 3.7 months | Hematologic toxicities |
| FOLFIRINOX (PRODIGE 4/ACCORD 11) | 11.1 months | 6.4 months | Neutropenia, Febrile Neutropenia, Diarrhea, Fatigue |
| Gemcitabine (PRODIGE 4/ACCORD 11 Control Arm) | 6.8 months | 3.3 months | Hematologic toxicities |
Table 3: Indirect comparison of this compound + gemcitabine with FOLFIRINOX.
Based on this indirect comparison, the FOLFIRINOX regimen appears to offer a greater survival benefit than the this compound and gemcitabine combination. However, FOLFIRINOX is also associated with a higher rate of severe toxicities.
Experimental Protocols: MAESTRO Trial
Study Design
The MAESTRO trial was a Phase III, international, randomized, double-blind, placebo-controlled study.
Caption: MAESTRO clinical trial workflow.
Key Eligibility Criteria
-
Histologically or cytologically confirmed locally advanced unresectable or metastatic pancreatic adenocarcinoma.
-
No prior chemotherapy for metastatic disease.
-
ECOG performance status of 0 or 1.
Treatment Administration
-
This compound/Placebo: 340 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
-
Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
Conclusion
The clinical development of this compound in pancreatic cancer did not demonstrate a significant improvement in overall survival when added to gemcitabine in the Phase III MAESTRO trial. While a statistically significant benefit in progression-free survival was observed, this did not translate to a longer overall lifespan for patients. The addition of this compound to gemcitabine also led to an increase in hematologic toxicities.
An indirect comparison with FOLFIRINOX suggests that the latter remains a more effective first-line treatment option for patients with good performance status, albeit with a more challenging side-effect profile. The journey of this compound highlights the complexities of targeting the tumor microenvironment and the rigorous evaluation required for new therapeutic agents in pancreatic cancer. Further research into hypoxia-activated prodrugs and their potential combinations with other systemic therapies or radiation may still hold promise for this challenging disease.
References
Evofosfamide Phase III Trials: A Comparative Analysis of Clinical Failures
For Researchers, Scientists, and Drug Development Professionals
Evofosfamide (formerly TH-302), a hypoxia-activated prodrug, was a promising therapeutic agent designed to target the low-oxygen environments characteristic of solid tumors. Despite encouraging preclinical data and early-phase clinical results, two pivotal Phase III trials—MAESTRO in pancreatic cancer and TH-CR-406/SARC021 in soft-tissue sarcoma—failed to meet their primary endpoints, leading to the discontinuation of its development for these indications. This guide provides a detailed comparative analysis of these trial failures, presenting quantitative data, experimental protocols, and visualizing key pathways to offer insights for future drug development endeavors.
Executive Summary
Two large, randomized, multicenter Phase III clinical trials investigating the efficacy and safety of this compound in combination with standard-of-care chemotherapy failed to demonstrate a statistically significant improvement in overall survival (OS), the primary endpoint in both studies. The MAESTRO trial evaluated this compound with gemcitabine in pancreatic ductal adenocarcinoma, while the TH-CR-406/SARC021 trial assessed its combination with doxorubicin in advanced soft-tissue sarcoma. While some secondary endpoints showed modest improvements, these were not sufficient to outweigh the lack of survival benefit and, in some cases, increased toxicity. This analysis delves into the specifics of these trials to provide a comprehensive overview of their outcomes.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the MAESTRO and TH-CR-406/SARC021 trials.
Table 1: Efficacy Outcomes of the MAESTRO Trial (Pancreatic Cancer) [1][2][3]
| Endpoint | This compound + Gemcitabine (n=346) | Placebo + Gemcitabine (n=347) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 8.7 months | 7.6 months | 0.84 (0.71 - 1.01) | 0.059 |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.7 months | 0.77 (0.65 - 0.92) | 0.004 |
| Best Objective Response Rate (ORR) | 20% | 16% | Odds Ratio: 1.32 (0.88 - 1.97) | 0.17 |
| Confirmed Objective Response Rate (ORR) | 15% | 9% | Odds Ratio: 1.90 (1.16 - 3.12) | 0.009 |
Table 2: Efficacy Outcomes of the TH-CR-406/SARC021 Trial (Soft-Tissue Sarcoma)
| Endpoint | This compound + Doxorubicin (n=317) | Doxorubicin Alone (n=323) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 18.4 months | 19.0 months | 1.06 (0.88 - 1.29) | 0.527 |
| Median Progression-Free Survival (PFS) | 6.3 months | 6.0 months | 0.85 (0.70 - 1.03) | 0.099 |
| Objective Response Rate (ORR) | 28% | 18% | - | 0.0026 |
Table 3: Common Grade ≥3 Adverse Events in the MAESTRO Trial
| Adverse Event | This compound + Gemcitabine | Placebo + Gemcitabine |
| Neutropenia | More Frequent | Less Frequent |
| Thrombocytopenia | More Frequent | Less Frequent |
| Anemia | More Frequent | Less Frequent |
| Nausea | Similar | Similar |
| Decreased Appetite | Similar | Similar |
| Vomiting | Similar | Similar |
Table 4: Common Grade ≥3 Adverse Events in the TH-CR-406/SARC021 Trial (%)
| Adverse Event | This compound + Doxorubicin (n=313) | Doxorubicin Alone (n=308) |
| Anemia | 48% | 21% |
| Neutropenia | 15% | 30% |
| Febrile Neutropenia | 18% | 11% |
| Thrombocytopenia | 14% | 1% |
| Stomatitis | 8% | 2% |
| Serious Adverse Events | 46% | 32% |
| Treatment-Related Deaths | 2% | <1% |
Experimental Protocols
MAESTRO Trial (NCT01746979)
-
Study Design: An international, randomized, double-blind, placebo-controlled Phase III trial.
-
Patient Population: 693 patients with previously untreated, locally advanced unresectable or metastatic pancreatic ductal adenocarcinoma. Key eligibility criteria included an ECOG performance status of 0 or 1.
-
Treatment Arms:
-
Experimental Arm: this compound (340 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle, in combination with gemcitabine (1,000 mg/m²) administered intravenously on the same days.
-
Control Arm: Placebo in combination with gemcitabine (1,000 mg/m²) administered on the same schedule.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).
-
Statistical Plan: The study was designed to have 90% power to detect a hazard ratio of 0.75 for OS with a two-sided alpha of 0.05.
TH-CR-406/SARC021 Trial (NCT01440088)
-
Study Design: An international, multicenter, open-label, randomized Phase III trial.
-
Patient Population: 640 patients with locally advanced, unresectable, or metastatic soft-tissue sarcoma who had not received prior chemotherapy. Eligible patients were aged 15 years or older with an ECOG performance status of 0-1.
-
Treatment Arms:
-
Experimental Arm: this compound (300 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle, in combination with doxorubicin (75 mg/m²) administered on day 1 of each cycle for up to six cycles. Patients with stable or responsive disease could continue with this compound monotherapy.
-
Control Arm: Doxorubicin (75 mg/m²) administered on day 1 of a 21-day cycle for up to six cycles.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), response rate, safety, and pharmacokinetics.
-
Randomization: Patients were randomized 1:1 and stratified by the extent of disease, doxorubicin administration method, and prior systemic therapy.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound is a prodrug that is selectively activated in hypoxic conditions. The following diagram illustrates its mechanism of action.
References
assessing the synergistic effects of Evofosfamide with other agents
A Comparative Guide for Researchers and Drug Development Professionals
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors. This unique mechanism of action makes it a prime candidate for combination therapies, as it can address a cell population often resistant to conventional treatments. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other therapeutic agents, supported by preclinical and clinical data.
Mechanism of Action: Unlocking Potency in Hypoxia
This compound itself is inactive. In the hypoxic tumor microenvironment, it is reduced by intracellular reductases, leading to the release of its active cytotoxic effector, bromo-isophosphoramide mustard (Br-IPM).[1] Br-IPM is a potent DNA alkylating agent that forms interstrand cross-links, inducing DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] Under normal oxygen conditions (normoxia), the reduced this compound is rapidly re-oxidized to its inactive form, sparing healthy tissues.[1]
Synergistic Effects with Chemotherapy
Preclinical studies have consistently demonstrated that this compound enhances the efficacy of various chemotherapeutic agents by targeting the hypoxic core of tumors, a region notoriously resistant to standard chemotherapy.
Combination with Gemcitabine in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC) models, the combination of this compound and gemcitabine has shown significant synergy.[3] Gemcitabine treatment can induce hypoxia in the tumor microenvironment, thereby potentiating the activation of this compound. Conversely, this compound can increase tumor blood volume and partial pressure of oxygen (pO2), which may enhance the delivery and efficacy of subsequently administered gemcitabine.
| Treatment Group | Tumor Model | Metric | Value | Reference |
| Gemcitabine | MIA Paca-2 (PDAC Xenograft) | Tumor Growth | Weak effect | |
| This compound | SU.86.86 (PDAC Xenograft) | Tumor Growth | Weak effect | |
| Gemcitabine + this compound | MIA Paca-2 & SU.86.86 | Tumor Growth | Synergistic Reduction | |
| Gemcitabine + this compound | Advanced PDAC (Phase III MAESTRO trial) | Progression-Free Survival | 5.5 months (vs. 3.7 months with Gemcitabine alone) |
Combination with mTOR Inhibitors in Renal Cell Carcinoma
In preclinical models of renal cell carcinoma (RCC), mTOR inhibitors like everolimus and temsirolimus can increase tumor hypoxia. The combination with this compound leverages this induced hypoxia, leading to enhanced antitumor activity.
| Treatment Group | Tumor Model | Metric | Value | Reference |
| Everolimus | 786-O (RCC Xenograft) | Tumor Growth Inhibition | Significant | |
| This compound | 786-O (RCC Xenograft) | Tumor Growth Inhibition | No significant activity | |
| Everolimus + this compound | 786-O (RCC Xenograft) | Tumor Growth Inhibition | Significantly greater than monotherapies | |
| Temsirolimus | Caki-1 (RCC Xenograft) | Tumor Growth Inhibition | Moderate | |
| Temsirolimus + this compound | Caki-1 (RCC Xenograft) | Tumor Growth Inhibition | 95-97% |
Synergism with Radiotherapy
Radiotherapy's efficacy is dependent on the presence of oxygen to generate cytotoxic free radicals. The hypoxic nature of solid tumors presents a major barrier to the success of this treatment modality. This compound's ability to specifically target and eliminate hypoxic cells makes it a natural synergistic partner for radiotherapy. Preclinical studies have shown that the combination of this compound and radiation leads to significant tumor growth delay compared to either treatment alone.
| Treatment Group | Tumor Model | Metric | Outcome | Reference |
| This compound + Fractionated Irradiation (Concomitant) | A549 (Lung Cancer Xenograft) | Tumor Growth Delay | Strongest response vs. neoadjuvant or adjuvant scheduling | |
| This compound + Single High-Dose Irradiation (Adjuvant) | A549 (Lung Cancer Xenograft) | Tumor Growth Delay | More potent than concomitant or neoadjuvant scheduling |
Enhancing Immunotherapy Efficacy
Tumor hypoxia is a significant contributor to an immunosuppressive tumor microenvironment, hindering the infiltration and function of T cells. By alleviating hypoxia, this compound can potentially sensitize "cold" tumors to immune checkpoint inhibitors.
Combination with Anti-CTLA-4 and Anti-PD-1/PD-L1 Antibodies
Preclinical models have shown that this compound can disrupt hypoxic zones, allowing for increased T-cell infiltration and sensitizing immunotherapy-resistant tumors to anti-CTLA-4 and anti-PD-1 therapy. A Phase 1 clinical trial (NCT03098160) combining this compound with the anti-CTLA-4 antibody ipilimumab in patients with advanced solid malignancies demonstrated promising therapeutic activity, with a disease control rate of 83% (12 stable disease and 3 partial responses out of 18 evaluable patients).
A new Phase 1/2 trial (NCT06782555) is currently evaluating this compound in combination with the anti-PD-1 antibody balstilimab and the anti-CTLA-4 antibody zalifrelimab in advanced solid tumors.
| Treatment Group | Tumor Model/Patient Population | Metric | Value | Reference |
| This compound + anti-CTLA-4/anti-PD-1 | Prostate Cancer (Mouse Model) | Tumor Burden | Smallest average tumor burden | |
| This compound + Ipilimumab | Advanced Solid Tumors (Phase 1) | Objective Response Rate | 16.7% (3/18 patients) | |
| This compound + Ipilimumab | Advanced Solid Tumors (Phase 1) | Disease Control Rate | 83.3% (15/18 patients) | |
| This compound + IMGS-001 (anti-PD-L1/L2) | Syngeneic Mouse Model | Tumor Growth Inhibition | 94% | |
| This compound + IMGS-001 (anti-PD-L1/L2) | Syngeneic Mouse Model | Survival | 60% of mice tumor-free at study end |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the assessment of this compound's synergistic effects.
Preclinical Xenograft Studies
-
Cell Lines and Animal Models: Human cancer cell lines (e.g., MIA Paca-2 for pancreatic cancer, 786-O for renal cell carcinoma) are cultured and implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).
-
Treatment Administration: Once tumors reach a specified volume (e.g., 100-300 mm³), animals are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and this compound plus the combination agent. Dosing schedules and routes of administration are specific to the agents being tested (e.g., this compound 50 mg/kg intraperitoneally; everolimus 5 mg/kg orally).
-
Efficacy Assessment: Tumor volumes and body weights are measured regularly. The primary endpoint is often tumor growth inhibition or delay.
-
Pharmacodynamic Analysis: At the end of the study, tumors are often excised for immunohistochemical analysis of biomarkers for proliferation (Ki67), DNA damage (γH2AX), and hypoxia (pimonidazole).
Clinical Trial Protocols
-
Study Design: Phase 1 studies typically follow a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Phase 2 studies then evaluate the efficacy of the combination at the RP2D in specific patient cohorts.
-
Patient Population: Eligibility criteria are strictly defined based on cancer type, prior treatments, and performance status.
-
Treatment Plan: The protocol specifies the doses, schedules, and routes of administration for this compound and the combination agent(s). For example, in the NCT03098160 trial, this compound was administered on days 1 and 8, and ipilimumab on day 8 of each 21-day cycle.
-
Assessments: Safety is monitored through the evaluation of adverse events. Efficacy is assessed using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors) or irRECIST (immune-related RECIST). Biopsies and blood samples may be collected for biomarker analysis.
Conclusion
The available preclinical and emerging clinical data strongly support the synergistic potential of this compound in combination with a variety of anticancer agents. By selectively targeting the hypoxic tumor fraction, this compound can overcome a key mechanism of resistance to chemotherapy, radiotherapy, and immunotherapy. The rational design of combination therapies that exploit the unique mechanism of this compound holds significant promise for improving outcomes in patients with difficult-to-treat solid tumors. Further clinical investigation is warranted to fully define the role of this compound in the modern oncology armamentarium.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions [mdpi.com]
- 3. This compound and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Evofosfamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like evofosfamide are paramount to ensuring laboratory safety and regulatory compliance. As a hypoxia-activated prodrug of a potent cytotoxic agent, this compound and its associated waste require stringent disposal protocols to mitigate exposure risks and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with best practices for managing hazardous pharmaceutical waste.
Understanding this compound's Hazard Profile
This compound (also known as TH-302) is designed to selectively target hypoxic tumor cells.[1][2] Under low-oxygen conditions, it releases the DNA cross-linking agent bromo-isophosphoramide mustard, a cytotoxic agent.[2] Therefore, all waste materials contaminated with this compound must be treated as hazardous.
A thorough understanding of the compound's characteristics is essential for safe handling and disposal. The following table summarizes key safety-related data for this compound.
| Parameter | Value | Significance for Disposal |
| Chemical Class | Hypoxia-activated prodrug of a nitrogen mustard | Requires handling as a hazardous cytotoxic waste. |
| Known Hazards | Cytotoxic, potentially mutagenic and carcinogenic | Dictates the need for stringent personal protective equipment (PPE) and specialized waste streams. |
| Storage Conditions | Refer to the specific product's Certificate of Analysis. For instance, some suppliers recommend storing the powder at -20°C for up to 3 years. | Expired or unused materials must be disposed of as hazardous waste. |
| Solubility | Soluble in DMSO | Informs the selection of appropriate solvents for decontamination and spill cleanup. |
Personal Protective Equipment (PPE)
Due to its hazardous nature, appropriate PPE must be worn at all times when handling this compound and its waste.
| PPE Component | Specification |
| Gloves | Double chemotherapy-rated gloves |
| Gown | Disposable, lint-free, non-permeable with a solid front and long sleeves |
| Eye Protection | Safety goggles or a face shield |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling powders or in case of spills. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
Waste Segregation
Proper segregation at the point of generation is critical. This compound waste should be categorized as follows:
-
Bulk Hazardous Waste: This includes unused or expired this compound powder, stock solutions, and grossly contaminated materials.
-
Trace Contaminated Waste: This category includes items with minimal residual contamination, such as empty vials, used syringes, pipette tips, and contaminated PPE.
Containment and Labeling
Each waste category requires specific containment and labeling:
-
Bulk Waste:
-
Collect in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
-
Trace Waste:
-
Place in a designated chemotherapy waste container, often a yellow or purple sharps container for sharps, or a labeled bag for other items.
-
Ensure the container is clearly marked as "Trace Chemotherapy Waste."
-
Decontamination of Work Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
Decontamination Protocol:
-
Initial Wipe: Using absorbent pads, wipe down the contaminated area with a suitable solvent (e.g., DMSO, given its solubility) to remove the bulk of the compound. Dispose of the pads as bulk hazardous waste.
-
Wash: Wash the area with a laboratory detergent solution.
-
Rinse: Thoroughly rinse the surface with water.
-
Final Disinfection: Wipe down the area with 70% ethanol.
Final Disposal
The final disposal method for cytotoxic waste is high-temperature incineration . This must be carried out by a licensed hazardous waste management company. Never dispose of this compound waste in general laboratory trash or down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Signaling Pathway of this compound's Cytotoxic Action
To underscore the importance of proper disposal, it is helpful to understand the mechanism by which this compound exerts its cytotoxic effects. The following diagram illustrates its activation under hypoxic conditions.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the risks associated with this potent cytotoxic agent. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Evofosfamide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Evofosfamide. All personnel must adhere to these guidelines to ensure a safe laboratory environment and proper disposal of hazardous materials.
This compound is a hypoxia-activated prodrug that requires careful handling due to its cytotoxic nature. As a potent therapeutic agent, exposure can pose health risks. The following procedures provide a framework for safe operational and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved | Prevents skin contact with the hazardous drug. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Shields eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powders or when there is a risk of aerosolization. |
| Shoe Covers | Disposable, impervious shoe covers | Prevents the spread of contamination outside the work area. |
Operational Plan: Handling and Preparation
Adherence to a strict operational workflow is critical to minimize exposure and maintain a sterile environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling and preparation of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled hazardous waste container (black) | Dispose of as bulk chemotherapy waste in accordance with institutional and local regulations. |
| Contaminated Sharps | Puncture-resistant sharps container for chemotherapy waste (yellow) | Needles, syringes, and other contaminated sharps must be placed directly into the designated container. |
| Contaminated PPE and Materials | Labeled chemotherapy waste bag (yellow) | Gowns, gloves, bench paper, and other contaminated materials should be disposed of as trace chemotherapy waste. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazardous material and decontaminate the area.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Contain the Spill:
-
Liquid Spill: Cover with an absorbent material from a chemotherapy spill kit, starting from the outside and working inwards.
-
Powder Spill: Gently cover with damp absorbent pads to avoid generating dust.
-
-
Don PPE: Put on a full set of the prescribed PPE, including respiratory protection.
-
Clean the Spill: Using the materials in the spill kit, carefully clean the area. Place all contaminated materials, including the absorbent pads and cleaning tools, into a designated chemotherapy waste container.
-
Decontaminate: Clean the spill area with a detergent solution followed by a disinfectant.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous chemotherapy waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
